Product packaging for 4-Ethynyl-2-methylthiazole(Cat. No.:CAS No. 107263-89-8)

4-Ethynyl-2-methylthiazole

Cat. No.: B009494
CAS No.: 107263-89-8
M. Wt: 123.18 g/mol
InChI Key: FYWOKPLZXCNQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethynyl-2-methylthiazole is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of neuroprotective agents. Its core value lies in the terminal alkyne functional group, which makes it an ideal reactant for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This reaction is widely used to efficiently create diverse compound libraries for biological screening and to conjugate molecular fragments. Research indicates that methylthiazole derivatives are key scaffolds in designing compounds that protect neurons from damage related to conditions like Alzheimer's disease. These derivatives can mimic the activity of the inhibitory neurotransmitter GABA, helping to counteract excitotoxicity—a process where overactive neurons lead to cell death. The 4-ethynyl substitution on the thiazole ring provides a precise handle for chemists to synthesize novel molecules aimed at this and other biological targets. This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. CAS Number: 107263-89-8 Molecular Formula: C6H5NS Molecular Weight: 123.18 g/mol Storage: Store under an inert atmosphere at 2-8°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS B009494 4-Ethynyl-2-methylthiazole CAS No. 107263-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWOKPLZXCNQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469559
Record name 4-Ethynyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107263-89-8
Record name 4-Ethynyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-2-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-2-methylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group provides a valuable handle for the construction of complex molecular architectures through various chemical transformations, most notably carbon-carbon bond-forming reactions. The thiazole ring, a common motif in numerous biologically active compounds, imparts favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, details its physicochemical properties, and explores its potential applications in drug discovery and development.

Introduction

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its relative metabolic stability make it an attractive component in the design of novel therapeutic agents. The incorporation of an ethynyl group at the 4-position of the 2-methylthiazole core introduces a versatile functional group that can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and Glaser coupling. This allows for the facile introduction of molecular diversity and the construction of larger, more complex structures. Consequently, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3]

Synthesis of this compound

Two principal synthetic strategies have emerged for the preparation of this compound: the Sonogashira coupling of a 4-halothiazole precursor and the Corey-Fuchs reaction of a 4-formylthiazole derivative. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In the context of this compound synthesis, this typically involves the reaction of 4-bromo-2-methylthiazole with a protected or unprotected acetylene source.

Reaction Scheme:

Figure 1: General scheme for the Sonogashira coupling route.

Rationale for Experimental Choices:

  • Starting Material: 4-Bromo-2-methylthiazole is a common and commercially available starting material.

  • Acetylene Source: Ethynyltrimethylsilane is often preferred over acetylene gas due to its ease of handling and the protective nature of the trimethylsilyl (TMS) group, which prevents self-coupling of the alkyne.[4]

  • Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard for Sonogashira couplings.[4]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. Anhydrous solvents like tetrahydrofuran (THF) or toluene are commonly employed.[4]

  • Deprotection: The TMS group is readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the terminal alkyne.

Detailed Experimental Protocol (Representative): [4]

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methylthiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne.[5][6] This approach utilizes 2-methylthiazole-4-carboxaldehyde as the starting material.

Reaction Scheme:

Figure 2: General scheme for the Corey-Fuchs reaction route.

Rationale for Experimental Choices:

  • Starting Material: 2-Methylthiazole-4-carboxaldehyde can be prepared from the corresponding carboxylic acid or alcohol.

  • Step 1: Dibromo-olefination: The aldehyde is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form the corresponding 1,1-dibromoalkene.[5] This reaction proceeds via a phosphorus ylide intermediate.

  • Step 2: Elimination and Rearrangement: Treatment of the dibromoalkene with a strong base, typically n-butyllithium (n-BuLi), at low temperature induces an elimination reaction followed by a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[6]

Detailed Experimental Protocol (Representative): [5][7][8]

Step 1: Synthesis of 4-(2,2-Dibromovinyl)-2-methylthiazole

  • To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of 2-methylthiazole-4-carboxaldehyde (1.0 eq) in dry dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2,2-dibromovinyl)-2-methylthiazole.

Step 2: Synthesis of this compound

  • Dissolve 4-(2,2-dibromovinyl)-2-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[9]

PropertyValue
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
Appearance Not reported, likely a solid or oil
Boiling Point Not reported
Melting Point Not reported
Solubility Soluble in common organic solvents
CAS Number 107263-89-8

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ ~7.2-7.4 ppm (s, 1H, thiazole C5-H)

    • δ ~3.2-3.4 ppm (s, 1H, ethynyl C-H)

    • δ ~2.7 ppm (s, 3H, methyl C-H)

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ~165 ppm (thiazole C2)

    • δ ~145 ppm (thiazole C4)

    • δ ~115 ppm (thiazole C5)

    • δ ~80 ppm (ethynyl quaternary C)

    • δ ~75 ppm (ethynyl CH)

    • δ ~19 ppm (methyl C)

  • IR (KBr, cm⁻¹):

    • ~3300 (≡C-H stretch)

    • ~2100 (C≡C stretch)

    • ~1500-1600 (thiazole ring stretches)

  • Mass Spectrometry (EI):

    • m/z 123 (M⁺)

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block in the synthesis of compounds with potential therapeutic applications. The thiazole ring is a key component of numerous drugs, and the ethynyl group provides a versatile handle for further functionalization.[3][12][13]

Potential Therapeutic Areas:

  • Anticancer Agents: The thiazole moiety is found in several anticancer drugs. The ethynyl group can be used to append other pharmacophores or to participate in click chemistry reactions to generate novel conjugates.[13]

  • Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[12] The ethynyl group can be modified to enhance potency and modulate pharmacokinetic properties.

  • Kinase Inhibitors: The thiazole ring can act as a hinge-binding motif in many kinase inhibitors. The ethynyl group allows for the exploration of the solvent-exposed region of the ATP-binding pocket.[13]

Materials Science:

The rigid, linear structure of the ethynyl group makes this compound a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole unit can influence the electronic properties and intermolecular packing of the resulting materials.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The Sonogashira coupling and Corey-Fuchs reaction represent two reliable and efficient methods for its preparation. Its unique combination of a biologically relevant thiazole core and a synthetically tractable ethynyl group makes it a highly attractive scaffold for the development of new therapeutics and functional organic materials. Further exploration of the reactivity of this compound and the biological activity of its derivatives is warranted and holds significant promise for future advancements in science and medicine.

References

Introduction: The Significance of a Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-2-methylthiazole

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid, linear ethynyl group coupled with the versatile thiazole core makes it a valuable synthon for constructing more complex molecular architectures. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, this compound serves as a crucial intermediate in the synthesis of potent and selective antagonists for metabotropic glutamate receptor 5 (mGluR5), such as MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a key compound in neuroscience research.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the self-validating checkpoints essential for ensuring a successful and reproducible synthesis.

Strategic Approach: A Three-Stage Retrosynthetic Pathway

The most robust and widely adopted strategy for synthesizing this compound involves a three-stage sequence. This approach leverages the power and reliability of palladium-catalyzed cross-coupling chemistry, a cornerstone of modern organic synthesis.

Our retrosynthetic analysis begins by disconnecting the target molecule at the C-C triple bond, suggesting a Sonogashira cross-coupling reaction.[7] This requires two key fragments: a halogenated 2-methylthiazole core and a protected acetylene source. The use of a protecting group on the acetylene, typically a trialkylsilyl group, is a critical strategic decision to prevent undesired side reactions like homocoupling (Glaser coupling).[8]

This leads to the following logical workflow:

  • Preparation of the Halide Precursor: Synthesis of a suitable 4-halo-2-methylthiazole (e.g., 4-bromo-2-methylthiazole).

  • Carbon-Carbon Bond Formation: A Sonogashira cross-coupling of the halide with a silyl-protected alkyne, such as (trimethylsilyl)acetylene.

  • Deprotection: Removal of the silyl protecting group to unveil the terminal alkyne and yield the final product.

G cluster_0 Stage 3: Deprotection cluster_1 Stage 2: Sonogashira Coupling cluster_2 Stage 1: Halogenation Target This compound Deprotection Removal of Silyl Group Target->Deprotection Retrosynthesis Intermediate_TMS 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole Deprotection->Intermediate_TMS Sonogashira Sonogashira Cross-Coupling Intermediate_TMS->Sonogashira Retrosynthesis Precursor_Halo 4-Bromo-2-methylthiazole Sonogashira->Precursor_Halo Precursor_Alkyne (Trimethylsilyl)acetylene Sonogashira->Precursor_Alkyne Halogenation Sandmeyer Reaction Precursor_Halo->Halogenation Retrosynthesis StartingMaterial 2-Amino-4-methylthiazole Halogenation->StartingMaterial

Caption: Overall Retrosynthetic Strategy.

Part 1: Synthesis of the Precursor: 4-Bromo-2-methylthiazole

The synthesis begins with a commercially available and inexpensive starting material, 2-amino-4-methylthiazole. The most reliable method to convert the C4-amino group to a bromide is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.

Causality Behind the Protocol:

  • Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) must be conducted at low temperatures (0–5 °C). This is critical because diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.

  • Sandmeyer Reaction: The subsequent displacement of the diazonium group with bromide is catalyzed by copper(I) bromide. The copper(I) species facilitates a single-electron transfer mechanism, enabling the release of nitrogen gas (a strong thermodynamic driving force) and the formation of the C-Br bond.

Experimental Protocol: Synthesis of 4-Bromo-2-methylthiazole
  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylthiazole (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq).

  • Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 4-bromo-2-methylthiazole as a clear oil.

Reagent/ParameterMolar Eq.RoleKey Considerations
2-Amino-4-methylthiazole1.0Starting MaterialCommercially available.
Hydrobromic Acid (48%)~4.0Acid/Bromide SourceUsed in excess for diazotization and as solvent.
Sodium Nitrite1.1Diazotizing AgentMust be added slowly at low temperature.
Copper(I) Bromide1.2CatalystFacilitates the Sandmeyer reaction.
Temperature0–5 °CReaction ConditionCritical for diazonium salt stability.

Part 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds.[7] It utilizes a dual-catalyst system of palladium and copper to couple the 4-bromo-2-methylthiazole with a terminal alkyne.[9]

Causality Behind the Protocol:

  • Protecting Group: We use (trimethylsilyl)acetylene instead of acetylene gas. The trimethylsilyl (TMS) group serves two purposes: it makes the alkyne a less volatile liquid, and more importantly, it prevents the alkyne from coupling with itself.[8][10]

  • Catalytic Cycle: The reaction is driven by two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It scavenges the HBr formed during the reaction and also serves as a solvent.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 R-Pd(II)L₂-X Pd0->Pd_Complex1 R-X OxAdd Oxidative Addition Pd_Complex1->Pd0 Product R-C≡C-R' Cu_Acetylide CuC≡CR' Pd_Complex1->Cu_Acetylide Transmetalation RedElim Reductive Elimination Transmetalation Transmetalation CuX CuX CuX->Cu_Acetylide + R'C≡CH - HX Alkyne_H R'C≡CH Base Base center_pd center_cu RX_label 4-Bromo-2-methylthiazole Alkyne_label (TMS)Acetylene

Caption: Simplified Sonogashira Catalytic Cycle.
Experimental Protocol: Synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromo-2-methylthiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent, followed by (trimethylsilyl)acetylene (1.2 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC or GC-MS analysis indicates complete consumption of the starting bromide (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-methyl-4-((trimethylsilyl)ethynyl)thiazole as a pale yellow oil.[5]

Reagent/ParameterMolar Eq.RoleKey Considerations
4-Bromo-2-methylthiazole1.0ElectrophileSynthesized in Part 1.
(Trimethylsilyl)acetylene1.2NucleophileProtected alkyne source.
Pd(PPh₃)₂Cl₂0.03Palladium CatalystThe core of the C-C coupling reaction.[11]
Copper(I) Iodide0.05Co-catalystFacilitates acetylide formation.[9]
TriethylamineSolvent/BaseScavenges HBr, solubilizes reagents.Must be degassed to remove oxygen.
AtmosphereInert (Ar or N₂)Reaction ConditionProtects the Pd(0) species from oxidation.

Part 3: Deprotection to Yield this compound

The final step is the cleavage of the robust carbon-silicon bond to reveal the terminal alkyne. This transformation is typically achieved under mild conditions using either a fluoride source or a simple base.

Causality Behind the Protocol:

  • Fluoride-Mediated Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective because of the exceptionally high bond energy of the Si-F bond, which provides a strong thermodynamic driving force for the reaction.[12]

  • Base-Mediated Deprotection: A simpler and often more cost-effective method is using a base like potassium carbonate in a protic solvent like methanol.[13] The methoxide ion acts as the nucleophile, attacking the silicon atom and facilitating the cleavage of the C-Si bond. This method is often preferred for its simplicity and mildness.

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve the silyl-protected intermediate, 2-methyl-4-((trimethylsilyl)ethynyl)thiazole (1.0 eq), in methanol.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Once complete, filter the mixture to remove the solid potassium carbonate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and diethyl ether. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated. The final product, this compound, can be further purified by column chromatography or distillation if necessary.

Reagent/ParameterMolar Eq.RoleKey Considerations
2-Methyl-4-((trimethylsilyl)ethynyl)thiazole1.0SubstrateSynthesized in Part 2.
Potassium Carbonate2.0Base/Deprotecting AgentAnhydrous form is preferred for efficiency.
MethanolSolvent-A protic solvent that facilitates the reaction.
TemperatureRoom Temp.Reaction ConditionMild conditions prevent degradation of the product.

Summary of Results & Characterization

The successful execution of this three-stage synthesis should provide this compound in good overall yield. Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

CompoundExpected Yield (%)Physical AppearanceKey Characterization Data
4-Bromo-2-methylthiazole60–75Colorless to pale yellow oilGC-MS, ¹H NMR, ¹³C NMR
2-Methyl-4-((trimethylsilyl)ethynyl)thiazole75–90Pale yellow oilGC-MS, ¹H NMR (singlet ~0.25 ppm for SiMe₃), ¹³C NMR
This compound 85–95Off-white solid or oilGC-MS, ¹H NMR (singlet ~3.3 ppm for ≡C-H), IR (sharp band ~3300 cm⁻¹ for ≡C-H stretch)

References

4-Ethynyl-2-methylthiazole: A Versatile Building Block for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the demand for versatile molecular scaffolds that enable rapid and efficient access to complex molecular architectures is ever-increasing. Among these, heterocyclic compounds play a pivotal role, with the thiazole ring being a prominent privileged structure. This guide focuses on a particularly valuable derivative: 4-ethynyl-2-methylthiazole. Its unique combination of a reactive terminal alkyne and an electron-rich thiazole moiety makes it a highly sought-after building block for a diverse range of chemical transformations. This document provides a comprehensive overview of the synthesis, reactivity, and key applications of this compound, offering insights for researchers and professionals in drug development and materials science.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and application development.

PropertyValueSource
Molecular Formula C₆H₅NS--INVALID-LINK--[1]
Molecular Weight 123.18 g/mol --INVALID-LINK--[1]
IUPAC Name 4-ethynyl-2-methyl-1,3-thiazole--INVALID-LINK--[1]
CAS Number 107263-89-8--INVALID-LINK--[1]
Appearance Combustible liquid--INVALID-LINK--[1]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves a two-step sequence: a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and good functional group tolerance.

Step 1: Sonogashira Coupling of 4-Bromo-2-methylthiazole with (Trimethylsilyl)acetylene

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In this case, the readily available 4-bromo-2-methylthiazole is coupled with (trimethylsilyl)acetylene, which serves as a protected source of the ethynyl group. The trimethylsilyl (TMS) group is crucial as it prevents the homocoupling of the terminal alkyne.

Sonogashira_Coupling 4-Bromo-2-methylthiazole 4-Bromo-2-methylthiazole Product 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole 4-Bromo-2-methylthiazole->Product TMS-acetylene TMS-acetylene TMS-acetylene->Product Pd_catalyst Pd(PPh₃)₂Cl₂ Pd_catalyst->Product CuI CuI CuI->Product Base Et₃N Base->Product

Caption: Sonogashira coupling of 4-bromo-2-methylthiazole.

Detailed Protocol:

  • To a solution of 4-bromo-2-methylthiazole (1.0 equiv) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add (trimethylsilyl)acetylene (1.1-1.5 equiv).

  • Add the palladium catalyst, typically dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.04-0.10 equiv).

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-70 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography to afford 2-methyl-4-((trimethylsilyl)ethynyl)thiazole. Yields for this reaction are generally high, often exceeding 80%.[3]

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.

Deprotection TMS_Protected 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole Product This compound TMS_Protected->Product Base K₂CO₃, MeOH Base->Product

Caption: Deprotection of the TMS group.

Detailed Protocol:

  • Dissolve the 2-methyl-4-((trimethylsilyl)ethynyl)thiazole (1.0 equiv) in a solvent such as methanol (MeOH).

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.0-2.0 equiv).[4]

  • Stir the reaction mixture at room temperature for a few hours until the deprotection is complete, as monitored by TLC or GC-MS.

  • After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by column chromatography if necessary. This deprotection step is generally high-yielding.[1]

Key Reactivity of this compound

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful chemical transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," enabling the facile and highly regioselective formation of 1,4-disubstituted-1,2,3-triazoles.[5] This reaction is exceptionally robust, proceeding under mild conditions and tolerating a wide array of functional groups, making it ideal for applications in drug discovery and bioconjugation.[6][7]

CuAAC_Reaction Thiazole_Alkyne This compound Product 1,4-Disubstituted-1,2,3-triazole Thiazole_Alkyne->Product Azide R-N₃ Azide->Product Catalyst Cu(I) Catalyst->Product

Caption: CuAAC reaction of this compound.

General Protocol for CuAAC:

  • In a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO, dissolve the this compound (1.0 equiv) and the desired organic azide (1.0 equiv).[7]

  • Add a source of copper(II), such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv), followed by a reducing agent, typically sodium ascorbate (0.1-0.3 equiv), to generate the active Cu(I) catalyst in situ.[8][9]

  • The reaction is stirred at room temperature and is often complete within a few hours.

  • The triazole product can be isolated by extraction and purified by crystallization or column chromatography. The yields for CuAAC reactions are typically very high.

The resulting 1,2,3-triazole ring is metabolically stable and can act as a rigid linker in drug design, or as a pharmacophore itself, exhibiting a range of biological activities.[10][11]

Sonogashira Cross-Coupling

The terminal alkyne of this compound can be further functionalized through another Sonogashira coupling reaction with various aryl or vinyl halides. This allows for the extension of the π-system and the introduction of diverse substituents, providing access to a wide range of complex molecules.

General Protocol for Sonogashira Coupling:

  • In a degassed solvent such as THF or DMF, combine this compound (1.0 equiv), the aryl or vinyl halide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (CuI).[2][12]

  • Add an amine base, such as triethylamine or diisopropylethylamine.

  • The reaction is typically heated under an inert atmosphere until completion.

  • Workup involves filtration, extraction, and purification by chromatography to yield the disubstituted alkyne.

Cycloaddition Reactions

The ethynyl group of this compound can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazoles, and as a dienophile in Diels-Alder reactions, although the latter is less common for simple alkynes unless activated by electron-withdrawing groups.[13]

Applications of this compound

The unique structural features and reactivity of this compound make it a valuable tool in several areas of chemical research and development.

Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs.[14][15] The this compound scaffold offers several advantages in drug design:

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size and reactive handle make it an excellent fragment for FBDD campaigns to identify novel binding motifs for therapeutic targets.[16][17]

  • Kinase Inhibitors: The thiazole ring is a common feature in many kinase inhibitors. The ethynyl group can be used to explore interactions with the active site or to attach other functional groups to enhance potency and selectivity.[18][19] For instance, various thiazole derivatives have shown significant inhibitory activity against kinases such as EGFR, CK2, and GSK3β, with some compounds exhibiting IC50 values in the nanomolar range.[15]

  • Targeted Covalent Inhibitors (TCIs): The terminal alkyne can be designed to act as a "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein.[20] This can lead to irreversible inhibition and prolonged therapeutic effects.

Compound ClassTargetReported IC50 Values
Quinazoline-based thiazole derivativesEGFR Kinase2.17 - 3.62 nM
Tetrahydrobenzo[d]thiazole derivativesCK2 and GSK3β0.67 - 1.9 µM
Imidazo[2,1-b]thiazole derivativesB-RAF19 - 39 nM

Note: The IC50 values are for related thiazole-containing compounds and serve as an indication of the potential of this scaffold.[14][15][18]

Chemical Probes and Bioconjugation

The ability of this compound to undergo highly efficient and bioorthogonal click chemistry makes it an ideal building block for the synthesis of chemical probes. These probes can be used to:

  • Label and visualize biomolecules: By attaching a fluorescent dye or a tag to an azide-modified biomolecule via a triazole linkage.

  • Target identification and proteomics: By incorporating the ethynylthiazole moiety into a bioactive molecule and using it to "fish" for its protein targets from a cell lysate.[21]

Materials Science

While specific examples utilizing this compound in materials science are not yet widely reported, its structural features suggest significant potential. The ethynyl group is a key functional group for the synthesis of conjugated polymers via polymerization reactions like Sonogashira coupling. Thiazole-containing polymers have been investigated for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), due to their favorable electronic properties.[16][22][23] The incorporation of the rigid and planar this compound unit into a polymer backbone could lead to materials with interesting photophysical and charge-transport properties.

Conclusion

This compound is a versatile and powerful building block that offers a gateway to a vast chemical space. Its straightforward synthesis and the predictable and efficient reactivity of its terminal alkyne, particularly in CuAAC and Sonogashira coupling reactions, make it an invaluable tool for medicinal chemists and materials scientists. The ability to readily introduce the thiazole moiety and a reactive handle for further functionalization opens up numerous possibilities for the design and synthesis of novel drug candidates, chemical probes, and advanced materials. As the demand for molecular diversity and synthetic efficiency continues to grow, the importance of scaffolds like this compound is set to increase, paving the way for future innovations in science and technology.

References

A Technical Guide to 4-Ethynyl-2-methylthiazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] When functionalized with a terminal alkyne, as in 4-ethynyl-2-methylthiazole, this heterocycle transforms into a highly versatile and powerful building block for synthetic chemists. The dual reactivity of the electron-rich thiazole ring and the synthetically malleable ethynyl group allows for its strategic incorporation into complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, key reactive pathways—including Sonogashira couplings, azide-alkyne cycloadditions, and other pericyclic reactions—and its proven applications in the rapid construction of compound libraries for drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a heterocyclic compound featuring two key functional motifs: the 2-methylthiazole ring and a C4-linked ethynyl group (-C≡CH). The thiazole ring itself is a privileged scaffold, known to engage in crucial binding interactions within biological targets and often imparting favorable metabolic properties.[1][2] The terminal alkyne is one of the most versatile functional groups in organic synthesis, serving as a linchpin for carbon-carbon bond formation through a variety of reliable and high-yielding reactions. The combination of these two features in a single, compact molecule provides chemists with a powerful tool for molecular diversification, enabling the synthesis of complex targets from simple, readily accessible starting materials.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 4-ethynyl-2-methyl-1,3-thiazolePubChem[3]
CAS Number 107263-89-8PubChem[3]
Molecular Formula C₆H₅NSPubChem[3]
Molecular Weight 123.18 g/mol PubChem[3]
Appearance Data not widely available; likely a liquid or low-melting solid.
¹H NMR Spectral data for the related 2-methylthiazole shows characteristic aromatic and methyl proton signals.[4] For the ethynyl derivative, one would expect an additional singlet for the acetylenic proton.

Synthesis of the Building Block

The preparation of this compound often proceeds via a protected alkyne intermediate, most commonly 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. A well-established route involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.

A key synthetic precursor, 1-chloro-4-(trimethylsilyl)but-3-yn-2-one, can be reacted with thioacetamide to construct the thiazole ring directly.[5] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. This group can be readily removed under mild basic conditions (e.g., with K₂CO₃ in methanol) or with a fluoride source to liberate the terminal alkyne just prior to its use in subsequent reactions.

G cluster_0 Synthesis of this compound A 1-chloro-4-(trimethylsilyl)but-3-yn-2-one + Thioacetamide B Hantzsch Thiazole Synthesis A->B C 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole (TMS-protected intermediate) B->C D Deprotection (e.g., K₂CO₃/MeOH or TBAF) C->D E This compound (Final Building Block) D->E

Caption: General synthetic workflow for this compound.

Key Applications in Cross-Coupling Reactions

The terminal alkyne functionality is the molecule's primary handle for elaboration, most notably through palladium-catalyzed cross-coupling and click chemistry.

The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is exceptionally valuable for installing the 2-methylthiazole moiety onto aromatic and heteroaromatic scaffolds, a common strategy in drug discovery.[7]

Causality Behind the Catalysis: The reaction typically employs a dual catalytic system. A palladium(0) complex is the primary catalyst that undergoes oxidative addition with the aryl/vinyl halide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex, which, after reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[6] The use of a mild base (typically an amine like triethylamine or diisopropylamine) is crucial to neutralize the hydrogen halide formed during the reaction.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 R¹-Pd(II)L₂-C≡CR² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_complex2->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex1 Transfers Acetylide Cu_acetylide->CuX Transmetalation to Palladium Alkyne H-C≡CR² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Protocol: Sonogashira Coupling

This protocol is a representative, copper-catalyzed procedure that serves as a robust starting point for optimization.

  • Materials:

    • This compound (1.2 eq)

    • Aryl/Vinyl Halide (e.g., Aryl Bromide) (1.0 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or PdCl₂(PPh₃)₂ (0.03 eq)[8][9]

    • Triphenylphosphine (PPh₃) (0.04 eq, if using Pd(OAc)₂)

    • Copper(I) iodide (CuI) (0.03 eq)

    • Anhydrous Toluene or 1,4-Dioxane

    • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium catalyst, phosphine ligand (if required), and copper(I) iodide.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent via syringe, followed by the base (e.g., TEA).

    • Add this compound via syringe.

    • Stir the reaction mixture at room temperature for 15 minutes, then heat to an appropriate temperature (typically 60-100 °C).[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.[8]

    • Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation and Causality: The inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of copper and oxygen.[6] Copper-free Sonogashira protocols have also been developed to circumvent this issue, though they may require different ligands or harsher conditions.[7]

The Azide-Alkyne 'Click' Cycloaddition (CuAAC): Building Triazole Scaffolds

Introduced by K. B. Sharpless, "Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[12]

This reaction is a workhorse in drug discovery for linking molecular fragments, as the resulting triazole ring is not merely a linker but a valuable pharmacophore, capable of hydrogen bonding and dipole interactions while being metabolically robust.

Mechanistic Insight: The reaction is believed to proceed via the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to yield the triazole product.[13] This catalytic process exhibits an enormous rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.[10]

CuAAC_Mechanism A R¹-C≡CH (this compound) C Copper(I) Acetylide A->C + Cu(I) B Cu(I) E Six-membered Cu-containing intermediate C->E + R²-N₃ D R²-N₃ (Organic Azide) F Copper Triazolide E->F Ring Contraction F->B Regenerates Catalyst G 1,4-disubstituted 1,2,3-Triazole Product F->G Protonolysis H Proton Source (e.g., H₂O, Alcohol)

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Field-Proven Protocol: CuAAC Reaction

  • Materials:

    • This compound (1.0 eq)

    • Organic Azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

    • Sodium ascorbate (0.05-0.10 eq)

    • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

  • Procedure:

    • In a vial, dissolve this compound and the organic azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate in water.

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

    • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

    • Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • If the product precipitates, it can often be isolated by simple filtration.

    • Alternatively, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or recrystallization as needed.

Participation in Cycloaddition Reactions

Beyond the [3+2] cycloaddition with azides, the ethynylthiazole system can potentially engage in other pericyclic reactions.

  • [4+2] Cycloadditions (Diels-Alder Reactions): While the alkyne itself acts as a dienophile, the thiazole ring, particularly when activated, can function as a diene component in Diels-Alder reactions.[14] However, this reactivity is less common for simple thiazoles due to their aromatic stability. The reaction of this compound in a Diels-Alder context would likely involve the alkyne reacting with a highly reactive diene.[15][16]

  • Other [3+2] Dipolar Cycloadditions: The alkyne can react with other 1,3-dipoles besides azides, such as nitrile oxides or nitrones, to generate different five-membered heterocyclic rings (e.g., isoxazoles, isoxazolines).[17] This further expands the synthetic utility of the building block for accessing diverse heterocyclic scaffolds.

Conclusion

This compound stands out as a preeminent building block in contemporary organic synthesis. Its value is rooted in the strategic combination of a medicinally relevant thiazole core and a synthetically versatile terminal alkyne. Through robust and well-understood reactions like the Sonogashira coupling and CuAAC click chemistry, this molecule provides a reliable and efficient entry point for the synthesis of complex, high-value compounds. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct pathway to molecular innovation and the rapid generation of novel chemical entities.

References

An In-depth Technical Guide to the Characterization of 4-Ethynyl-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone for the development of novel functional molecules.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide focuses on a particularly intriguing class of derivatives: those based on the 4-ethynyl-2-methylthiazole core. The introduction of the ethynyl group at the C4 position provides a versatile handle for further molecular elaboration through click chemistry and other coupling reactions, opening avenues for the creation of complex molecular architectures with tailored biological activities.[4]

This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this compound and its derivatives. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering insights gleaned from practical application to empower researchers in their own investigations.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold is most efficiently achieved through a two-step sequence commencing with a halogenated thiazole precursor. The Sonogashira cross-coupling reaction is the linchpin of this strategy, offering a reliable method for the formation of the crucial C-C triple bond.[5][6]

The Foundational Precursor: 4-Bromo-2-methylthiazole

The journey begins with the synthesis of 4-bromo-2-methylthiazole. While several synthetic routes to thiazoles exist, a common and effective method is the Hantzsch thiazole synthesis. However, for the purpose of this guide, we will consider the commercially available 4-bromo-2-methylthiazole as our starting material to focus on the key ethynylation step.

The Key Transformation: Sonogashira Coupling

The Sonogashira coupling reaction provides an elegant and efficient means to introduce the ethynyl moiety.[5][6] This palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne is a cornerstone of modern organic synthesis. To circumvent the challenges associated with handling gaseous acetylene, a protected alkyne such as ethynyltrimethylsilane is the preferred coupling partner. The trimethylsilyl (TMS) group serves as a stable, easily handled surrogate for a terminal alkyne and can be readily removed in a subsequent step.

G 4-Bromo-2-methylthiazole 4-Bromo-2-methylthiazole Sonogashira Coupling Sonogashira Coupling 4-Bromo-2-methylthiazole->Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Sonogashira Coupling Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Sonogashira Coupling Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Sonogashira Coupling Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Sonogashira Coupling 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole Sonogashira Coupling->2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-methylthiazole with Ethynyltrimethylsilane

Materials:

  • 4-Bromo-2-methylthiazole

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 4-bromo-2-methylthiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by freshly distilled Et₃N.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature under an argon atmosphere and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.

The Final Step: Deprotection of the Silyl Group

The removal of the TMS protecting group is typically achieved under mild basic or fluoride-mediated conditions.[1] A common and effective method involves the use of potassium carbonate in methanol.

G 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole Deprotection Deprotection 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole->Deprotection Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotection Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Deprotection This compound This compound Deprotection->this compound

Experimental Protocol: Deprotection of 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

Materials:

  • 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Dissolve 2-methyl-4-((trimethylsilyl)ethynyl)thiazole in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Comprehensive Spectroscopic and Structural Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.

Predicted ¹H NMR (500 MHz, CDCl₃) Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30s1HH5 (thiazole ring)
~3.20s1HEthynyl-H
~2.70s3HMethyl-H

Predicted ¹³C NMR (125 MHz, CDCl₃) Data for this compound:

Chemical Shift (δ) ppmAssignment
~165.0C2 (thiazole ring)
~140.0C4 (thiazole ring)
~120.0C5 (thiazole ring)
~80.0Ethynyl C
~78.0Ethynyl C-H
~19.0Methyl-C

Note: The predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes to observe are the C≡C and ≡C-H stretches of the ethynyl group.

Predicted Infrared (IR) Spectroscopy Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~2100Sharp, WeakC≡C stretch
~1550MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₅NS), the expected molecular ion peak [M]⁺ would be at m/z 123.01.

X-ray Crystallography

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The terminal alkyne is a gateway to a vast array of chemical transformations.

G cluster_core This compound Core cluster_reactions Key Reactions cluster_applications Potential Applications Core This compound Click Click Chemistry (CuAAC) Core->Click Sonogashira Sonogashira Coupling Core->Sonogashira Other Other Alkyne Reactions Core->Other Anticancer Anticancer Agents Click->Anticancer Antimicrobial Antimicrobial Agents Click->Antimicrobial Materials Functional Materials Sonogashira->Materials Other->Anticancer Other->Antimicrobial

Gateway to Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly tolerant of a wide range of functional groups, making it an ideal tool for late-stage functionalization and the generation of compound libraries for high-throughput screening. The resulting thiazole-triazole hybrids are of significant interest in medicinal chemistry, with many exhibiting potent biological activities.

Further Elaboration through Cross-Coupling Reactions

The terminal alkyne can also participate in further cross-coupling reactions, such as another Sonogashira coupling with a different aryl or vinyl halide, to create extended π-conjugated systems. These structures are of interest in the development of organic electronic materials and fluorescent probes.

Diverse Biological Potential of Thiazole Derivatives

Thiazole-containing compounds have a rich history in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Anticancer: Many thiazole derivatives have shown potent anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization and receptor tyrosine kinases.

  • Antimicrobial: The thiazole nucleus is a key pharmacophore in a number of antimicrobial agents.[11]

  • Anti-inflammatory and Antidiabetic: Thiazole derivatives have also been investigated for their potential as anti-inflammatory and antidiabetic agents.[1][2]

The this compound core provides a strategic starting point for the design and synthesis of novel derivatives targeting these and other therapeutic areas.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives. The strategic use of the Sonogashira coupling to install the versatile ethynyl handle opens up a vast chemical space for the creation of novel and complex molecular architectures. The detailed characterization protocols and predicted spectroscopic data serve as a valuable resource for researchers working in this area.

The future of research on this compound derivatives is bright. The exploration of new catalytic systems for their synthesis, the development of diverse compound libraries through click chemistry and other transformations, and the comprehensive evaluation of their biological activities will undoubtedly lead to the discovery of new therapeutic agents and functional materials. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design and synthesize the next generation of innovative thiazole-based molecules.

References

An In-Depth Technical Guide to the NMR Spectroscopic Data of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-ethynyl-2-methylthiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the unique chemical properties conferred by the synergistic combination of the electron-rich thiazole ring and the reactive ethynyl group. Understanding its detailed NMR profile is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

Molecular Structure and NMR-Relevant Moieties

This compound (CAS No. 107263-89-8) possesses a distinct molecular architecture that gives rise to a characteristic NMR spectrum. The key structural features influencing its NMR data are:

  • The Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen atoms. The heteroatoms and the aromatic ring current significantly influence the chemical shifts of the ring proton (H5).

  • The Methyl Group: Attached at the C2 position of the thiazole ring, this group provides a singlet in the ¹H NMR spectrum and a characteristic signal in the ¹³C NMR spectrum.

  • The Ethynyl Group: A terminal alkyne substituent at the C4 position. The acetylenic proton and the sp-hybridized carbons of the C≡C bond have distinctive chemical shifts. Long-range couplings involving the acetylenic proton can also be observed.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified high-resolution spectrum for this compound is not readily found in major databases, a predicted ¹H NMR spectrum provides a strong foundational understanding of the expected chemical shifts and multiplicities. The predicted data, often generated using sophisticated computational algorithms, serves as a reliable preliminary guide for spectral assignment.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5 (Thiazole ring)~7.15Singlet1H
Acetylenic H~3.10Singlet1H
Methyl H (C2)~2.70Singlet3H
Causality Behind Predicted Chemical Shifts:
  • H5 Proton (~7.15 ppm): The proton at the 5-position of the thiazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom within the ring. In comparison to unsubstituted thiazole where the ring protons appear between 7.27 and 8.77 ppm, the substituents at C2 and C4 are expected to slightly alter this chemical shift.[2]

  • Acetylenic Proton (~3.10 ppm): The terminal alkyne proton typically resonates in the range of 2.5-3.0 ppm.[1] This upfield shift, relative to vinylic or aromatic protons, is due to the magnetic anisotropy of the triple bond. The circulating π-electrons of the alkyne generate a magnetic field that opposes the applied external magnetic field in the region of the acetylenic proton, leading to a shielding effect.

  • Methyl Protons (~2.70 ppm): The methyl group at the C2 position is adjacent to the nitrogen atom and part of the aromatic system. Its chemical shift is downfield compared to a typical aliphatic methyl group due to the influence of the heteroaromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Thiazole ring)~165.0
C4 (Thiazole ring)~140.0
C5 (Thiazole ring)~115.0
Acetylenic C (C≡CH)~82.0
Acetylenic C (C≡C H)~75.0
Methyl C (C2)~19.0
Rationale for Predicted ¹³C Chemical Shifts:
  • Thiazole Ring Carbons (C2, C4, C5): The chemical shifts of the thiazole ring carbons are highly dependent on their position relative to the heteroatoms. C2, being situated between the nitrogen and sulfur atoms, is the most deshielded. C4 and C5 resonate at more upfield positions.

  • Acetylenic Carbons (~82.0 and ~75.0 ppm): The sp-hybridized carbons of the alkyne typically appear in the range of 65-85 ppm for the terminal carbon and 70-100 ppm for the internal carbon.[3] The electron-withdrawing nature of the thiazole ring likely influences the precise chemical shifts of these carbons.

  • Methyl Carbon (~19.0 ppm): The methyl carbon attached to the C2 position of the thiazole ring is expected to have a chemical shift in the aliphatic region, influenced by its attachment to the heteroaromatic system.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Instrument Parameters and Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

Caption: Experimental workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Advanced NMR Experiments for Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.

2D_NMR_Connectivity cluster_1H ¹H Signals cluster_13C ¹³C Signals H5 H5 C5 C5 H5->C5 HSQC C4 C4 H5->C4 HMBC H_alkyne H (Alkyne) C_alkyne_H C (Alkyne-H) H_alkyne->C_alkyne_H HSQC H_alkyne->C4 HMBC C_alkyne_C C (Alkyne-C) H_alkyne->C_alkyne_C HMBC H_methyl H (Methyl) C_methyl C (Methyl) H_methyl->C_methyl HSQC C2 C2 H_methyl->C2 HMBC

Caption: Key 2D NMR correlations for structural elucidation of this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, confirming the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is invaluable for establishing the connectivity between the different functional groups of the molecule. For example, correlations would be expected between the acetylenic proton and C4 of the thiazole ring, and between the methyl protons and C2.

  • COSY (Correlation Spectroscopy): While not expected to show many correlations in this particular molecule due to the lack of vicinal protons, it would confirm the absence of such couplings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons.

Applications in Drug Development and Materials Science

The detailed NMR characterization of this compound is a critical first step in its application. In drug development, the thiazole moiety is a common scaffold in many bioactive compounds. The ethynyl group can be used for "click" chemistry reactions to conjugate the molecule to other entities, such as peptides or targeting ligands. In materials science, the rigid, aromatic nature of this molecule makes it a potential building block for novel organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, based on computational predictions and analysis of analogous structures. A detailed, self-validating experimental protocol for acquiring and processing the NMR data has been presented, along with a discussion of advanced 2D NMR techniques for unambiguous structural confirmation. This information is intended to be a valuable resource for researchers working with this versatile heterocyclic compound, enabling its confident identification and utilization in further scientific endeavors.

References

An In-depth Technical Guide to the Stability and Storage of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Niche Building Block

4-Ethynyl-2-methylthiazole is a heterocyclic compound of increasing interest within medicinal chemistry and drug discovery.[1][2] Its structure combines a thiazole ring, a common scaffold in many pharmaceuticals, with a terminal alkyne, a highly versatile functional group for forming carbon-carbon bonds through reactions like Sonogashira coupling or click chemistry.[3] This unique combination makes it a valuable building block for synthesizing complex molecular architectures and novel drug candidates.[4]

However, the very features that make this molecule synthetically attractive—the electron-rich thiazole nucleus and the reactive ethynyl group—also render it susceptible to specific degradation pathways. Ensuring the chemical integrity of this compound from procurement to reaction is paramount for reproducibility, yield, and the ultimate success of a synthetic campaign. This guide provides a detailed analysis of the compound's intrinsic stability and offers field-proven protocols for its optimal storage and handling.

Molecular Profile and Intrinsic Reactivity

A thorough understanding of the stability of this compound begins with an analysis of its constituent parts: the 2-methylthiazole core and the C4-ethynyl substituent.

  • The Thiazole Ring: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, making it a site for protonation or alkylation.[3] The ring itself is relatively stable but can be susceptible to degradation under harsh pH conditions or photo-oxidation, particularly when substituted with aryl rings.[5]

  • The Terminal Alkyne (Ethynyl Group): The C-H bond of a terminal alkyne is weakly acidic, allowing for deprotonation to form a metal acetylide.[6] This reactivity is the basis for its utility in coupling reactions. However, this same feature makes it highly prone to oxidative homocoupling, a process that leads to the formation of symmetric 1,3-diynes (polydiacetylenes).[7][8] This is the most significant and common degradation pathway for terminal alkynes.[6][9]

The interplay of these functional groups dictates the compound's overall stability profile. The primary threats to its integrity are oxidative degradation of the alkyne and, to a lesser extent, reactions involving the thiazole nitrogen.

Degradation_Pathways cluster_conditions Adverse Conditions cluster_pathways Degradation Mechanisms cluster_products Degradation Products start This compound (High Purity) O2_Cu Oxygen + Trace Cu²⁺ start->O2_Cu Light UV/Visible Light start->Light Moisture Moisture start->Moisture Glaser Glaser Coupling O2_Cu->Glaser Photo Photo-oxidation Light->Photo Hydrolysis General Degradation Moisture->Hydrolysis Diyne 1,3-Diyne Impurities Glaser->Diyne RingOpened Ring-Opened Products Photo->RingOpened Other Other Impurities Hydrolysis->Other Storage_Workflow Receive Receive Compound Inspect Visual Inspection Receive->Inspect Aliquot Aliquot into Vials Inspect->Aliquot Purity OK Inert Flush with Ar / N₂ Aliquot->Inert Seal Seal with PTFE Cap Inert->Seal Store Store at -20°C in Dark Seal->Store Use Prepare for Use Store->Use Equilibrate Equilibrate to RT (BEFORE opening) Use->Equilibrate Handle Handle under Inert Atm. Equilibrate->Handle Dissolve Use Anhydrous Solvent Handle->Dissolve

References

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 4-Ethynyl-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning significance of the 4-ethynyl-2-methylthiazole scaffold, a heterocyclic motif of increasing interest in medicinal chemistry. We will explore its demonstrated and potential biological activities, moving beyond a superficial overview to provide in-depth, actionable insights for researchers in the field. This document will illuminate the synthetic rationale, mechanisms of action, and structure-activity relationships that underpin the therapeutic promise of these unique derivatives.

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous pharmacologically active compounds. Its presence in natural products and synthetic drugs highlights its versatile role in molecular recognition and biological function. Thiazole derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The unique electronic properties and hydrogen bonding capabilities of the thiazole nucleus make it an attractive scaffold for the design of novel therapeutic agents.

The Emergence of the this compound Core: A Focus on Neurological Disorders

While the broader family of thiazole derivatives has been extensively studied for various therapeutic applications, the this compound moiety has carved a significant niche in the realm of neuroscience, particularly as a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action: Allosteric Modulation of mGluR5

Recent pharmacological and genetic studies have identified mGluR5 as a promising target for the development of novel therapeutics for a range of central nervous system (CNS) disorders, including drug addiction. Notably, research has focused on identifying allosteric modulators that bind to a site distinct from the endogenous agonist, glutamate. This approach offers the potential for greater selectivity and a more nuanced modulation of receptor activity.

Derivatives of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) have emerged as highly potent and selective noncompetitive antagonists of mGluR5. These compounds do not compete with glutamate for its binding site but rather bind to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation. This mechanism is crucial for their therapeutic potential, as it allows for the fine-tuning of glutamatergic neurotransmission.

The significance of this is underscored by findings that MTEP can prevent the reinstatement of cocaine self-administration, suggesting a critical role for mGluR5 in the neurobiology of addiction and relapse.

Structure-Activity Relationship (SAR) Studies

Intensive SAR studies on MTEP analogues have led to the identification of compounds with significantly enhanced potency as mGluR5 antagonists. These studies have elucidated the key structural features required for high-affinity binding and potent antagonism. The exploration of various substitutions on the pyridine ring and modifications of the ethynyl linker has yielded compounds with antagonist potencies several hundred times greater than that of the parent compound, MTEP. This highlights the tunability of the this compound scaffold and its potential for optimization in drug discovery programs.

Expanding the Therapeutic Horizon: Potential Antimicrobial Applications

While the primary focus of this compound research has been on neurological targets, the broader family of alkynyl-containing thiazoles has shown promise as a new class of antibacterial agents. This suggests a potential, yet to be fully explored, avenue for the application of this compound derivatives.

Insights from Alkynyl-Containing Phenylthiazoles

A series of phenylthiazoles incorporating alkynyl side-chains have been synthesized and evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have demonstrated potent in vitro activity against clinically relevant MRSA isolates, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.

The proposed mechanism of action for these alkynyl-phenylthiazoles involves the inhibition of undecaprenyl diphosphate synthase and undecaprenyl diphosphate phosphatase, key enzymes in the bacterial cell wall synthesis pathway. This mode of action is distinct from many currently used antibiotics, suggesting that these compounds could be effective against drug-resistant strains.

The bactericidal nature of these compounds, coupled with their efficacy in eradicating MRSA within infected macrophages, underscores their therapeutic potential. Furthermore, pharmacokinetic studies of lead compounds have shown promising stability to hepatic metabolism and a reasonable biological half-life, suggesting their suitability for systemic use.

Extrapolating to this compound Derivatives

The demonstrated antibacterial activity of alkynyl-phenylthiazoles provides a strong rationale for investigating the antimicrobial potential of this compound derivatives. The presence of the ethynyl group appears to be a key contributor to the biological activity in the phenylthiazole series, and it is plausible that this functional group could confer similar antimicrobial properties to the 2-methylthiazole scaffold. Future research should focus on the synthesis and screening of a library of this compound derivatives against a panel of clinically relevant bacterial and fungal pathogens.

Broader Biological Potential: Anticancer and Beyond

The thiazole scaffold is a well-established pharmacophore in the development of anticancer agents. Thiazole-containing drugs, such as the kinase inhibitor Dasatinib, have been successfully used in the clinic. The diverse mechanisms through which thiazole derivatives exert their anticancer effects include the inhibition of various protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Given the rich history of the thiazole ring in oncology, it is reasonable to hypothesize that this compound derivatives may also possess anticancer properties. The ethynyl group, a versatile functional group in medicinal chemistry, could potentially interact with various biological targets within cancer cells. Systematic screening of this compound derivatives against a panel of cancer cell lines is a logical next step to explore this potential.

Experimental Protocols and Methodologies

To facilitate further research in this area, we provide the following generalized experimental protocols based on methodologies reported in the literature for related thiazole derivatives.

General Procedure for the Synthesis of this compound Derivatives

A common synthetic route to this compound involves the Sonogashira coupling of a 4-halo-2-methylthiazole with a terminal alkyne.

Step-by-step protocol:

  • To a solution of 4-bromo-2-methylthiazole (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • The desired terminal alkyne (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Step-by-step protocol:

  • A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Potential: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Glutamate Glutamate Glutamate->mGluR5 Activates Ethynylthiazole This compound Derivative Ethynylthiazole->mGluR5 Inhibits (Allosteric) Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

Caption: Allosteric inhibition of the mGluR5 signaling pathway.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_followup Follow-up Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MIC_Assay Broth Microdilution Assay (Determine MIC) Purification->MIC_Assay MBC_Assay Determination of MBC MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) MBC_Assay->Mechanism_Study If Active In_Vivo_Models In Vivo Efficacy Models Mechanism_Study->In_Vivo_Models

Caption: Workflow for antimicrobial screening of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively underexplored area of medicinal chemistry. Its established role in the development of potent mGluR5 antagonists for neurological disorders provides a solid foundation for its therapeutic potential. The demonstrated antimicrobial activity of related alkynyl-thiazoles strongly suggests that the this compound core may also possess valuable anti-infective properties.

Future research should be directed towards:

  • Diversification of the Scaffold: Synthesis of a broader range of derivatives with diverse substitutions to explore a wider chemical space and expand the scope of biological activities.

  • Systematic Biological Screening: Comprehensive evaluation of these new derivatives against a wide panel of biological targets, including various cancer cell lines, bacterial and fungal pathogens, and other relevant enzymes and receptors.

  • Mechanistic Studies: In-depth investigation of the mechanism of action for any identified active compounds to understand their molecular targets and pathways.

  • Pharmacokinetic Profiling: Evaluation of the drug-like properties of promising lead compounds to assess their potential for further development.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

Preamble: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethynyl-2-methylthiazole Analogs in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the incorporation of the thiazole nucleus into a multitude of clinically approved drugs, spanning a wide array of therapeutic areas.[1][2] The thiazole moiety is a key component in drugs such as the anticancer agent Dasatinib, the anti-ulcer drug Nizatidine, and the antimicrobial Sulfathiazole.[2] The ability to readily modify the thiazole core at its C2, C4, and C5 positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an exceptionally fertile ground for the development of novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide will provide a deep technical dive into a specific, highly promising class of thiazole derivatives: the this compound analogs, exploring their synthesis, biological activities, and their expanding role in modern drug discovery.

Part 1: The Core Moiety: Synthesis and Functionalization of the this compound Scaffold

The synthetic accessibility of the thiazole ring is a primary driver of its widespread use in drug discovery. The this compound core, with its specific substitution pattern, can be constructed through robust and well-established chemical principles.

Synthetic Strategies for the Thiazole Core: The Hantzsch Synthesis

The most fundamental and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For the 2-methylthiazole core, thioacetamide serves as the thioamide component.

A typical procedure involves the reaction of thioacetamide with a suitable α-haloketone, such as chloroacetone, often in a solvent like ethanol, to yield the corresponding 2-amino-4-methylthiazole.[5] The reaction generally proceeds with good yields and is amenable to a wide range of substrates.[5]

Experimental Protocol: General Synthesis of a 2-Amino-4-methylthiazole Intermediate

Objective: To synthesize 2-amino-4-methylthiazole as a precursor for further functionalization.

Materials:

  • Thiourea (1 mole equivalent)

  • Chloroacetone (1 mole equivalent)[5]

  • Water or Ethanol (as solvent)

  • Sodium Hydroxide (solid)

  • Diethyl ether

  • 500-mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Separatory funnel

Procedure:

  • Suspend thiourea (76 g, 1 mole) in 200 mL of water in the 500-mL flask equipped for reflux, stirring, and addition.[5]

  • With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[5]

  • After the addition is complete, reflux the resulting yellow solution for 2 hours.[5]

  • Cool the reaction mixture in an ice bath.

  • While stirring, carefully add solid sodium hydroxide (200 g) in portions, maintaining a cool temperature. An oily layer will form.[5]

  • Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer three times with diethyl ether (100 mL portions).[5]

  • Combine the initial oil with the ethereal extracts and dry the solution over solid sodium hydroxide.

  • Filter the solution to remove any tars and the drying agent.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure, collecting the fraction at 130–133°C/18 mm Hg to yield 2-amino-4-methylthiazole.[5]

Introduction of the 4-Ethynyl Group

The introduction of the terminal alkyne (ethynyl group) at the C4 position is a critical step that imparts unique reactivity to the scaffold. While direct protocols for this compound are not abundant in the provided search results, this transformation can be achieved using standard organic chemistry reactions, most commonly through a Sonogashira coupling. This would typically involve:

  • Halogenation at C4: The 2-methylthiazole core would first need to be halogenated (e.g., brominated or iodinated) at the C4 position.

  • Sonogashira Coupling: The resulting 4-halo-2-methylthiazole would then be coupled with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Deprotection: The silyl protecting group is then removed, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to reveal the terminal ethynyl group.

Chemical Properties and Further Functionalization

The terminal alkyne of the this compound scaffold is a versatile chemical handle. Its primary utility lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the thiazole scaffold to another molecule of interest (e.g., a targeting ligand, a fluorophore, or a larger molecular assembly) that bears an azide group.[6] This modular approach is exceptionally powerful for generating large libraries of diverse analogs for structure-activity relationship (SAR) studies.

G Thiazole 4-Halo-2-methylthiazole Coupled 4-(Trimethylsilylethynyl)- 2-methylthiazole Thiazole->Coupled Sonogashira Coupling (Pd/Cu catalyst) Alkyne Trimethylsilylacetylene Alkyne->Coupled Final This compound Coupled->Final Deprotection (e.g., TBAF) Triazole 1,2,3-Triazole Linked Analog Final->Triazole CuAAC 'Click' Chemistry Click Azide-Containing Molecule (R-N3) Click->Triazole

Caption: Synthetic utility of the 4-ethynyl group for diversification via click chemistry.

Part 2: Therapeutic Applications and Mechanistic Insights

Analogs of the 2-methylthiazole core have demonstrated significant potential in two major therapeutic areas: oncology and neurodegenerative diseases. The ethynyl group at C4 offers a vector for optimizing potency and selectivity.

Anticancer Activity

Thiazole-containing compounds are a significant class of molecules in oncology research, exhibiting potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[7] Their mechanisms are often multi-faceted, targeting key pathways involved in tumor progression.[1]

  • Tubulin Polymerization Inhibition: A prominent mechanism for many thiazole-based anticancer agents is the disruption of microtubule dynamics.[8] Certain 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization.[9] This arrests the cell cycle, typically at the G2/M phase, and ultimately leads to apoptotic cell death.[10]

  • Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors. Analogs have been shown to inhibit key kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][11] Inhibition of VEGFR-2 blocks downstream signaling required for the formation of new blood vessels that supply tumors.[4]

  • Induction of Apoptosis: Many thiazole derivatives induce apoptosis through the intrinsic mitochondrial pathway.[7] This can involve the upregulation of pro-apoptotic proteins like BAX and BAK, leading to mitochondrial depolarization, cytochrome c release, and the activation of caspases.[7] Some compounds have also been shown to target anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[11]

G cluster_0 Cell Cycle Disruption cluster_1 Signal Transduction Inhibition cluster_2 Apoptosis Induction Thiazole Thiazole Analog Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibits VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibits Mito Mitochondria Thiazole->Mito Induces G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Key anticancer mechanisms of action for thiazole-based compounds.

SAR studies reveal that the biological activity of thiazole derivatives is highly dependent on the nature and position of substituents.[1]

  • Substituents at C2 and C4: The groups attached to the C2 and C4 positions are critical for activity. For instance, in the SMART series, an aryl group at C2 and a substituted methoxybenzoyl group at C4 led to potent tubulin inhibitors with low nanomolar IC₅₀ values.[8]

  • Linked Thiazoles: Some studies have shown that cytotoxicity requires the presence of at least two sequentially linked thiazole moieties, suggesting that the overall conformation and potential for hydrogen bonding are critical for biological activity.[12]

  • Impact of the Linker: In compounds with a multi-ring structure, the linker between the thiazole and other aromatic rings is crucial. Replacing an amide linker with a more rigid carbonyl group significantly enhanced the growth inhibition of cancer cell lines.[8]

Compound Class/AnalogTarget Cancer Cell LineIC₅₀ (µM)Reference
SMART Analog (8f)Melanoma (WM-164)0.021[8]
Substituted Thiazole (4c)Breast Cancer (MCF-7)2.57[1][11]
Substituted Thiazole (4c)Liver Cancer (HepG2)7.26[1][11]
Thiazole-Coumarin (11f)Lung Cancer (A-549)0.025[4]
Thiazole-Coumarin (11f)Breast Cancer (MCF-7)0.029[4]
Podophyllotoxin Analog (15)Lung Cancer (A-549)Not specified, potent[10]
Podophyllotoxin Analog (17)Lung Cancer (A-549)Not specified, potent[10]
Neuroprotective Effects

The thiazole scaffold, particularly in the form of 4-methylthiazole derivatives, has emerged as a promising pharmacophore for treating neurodegenerative disorders like Alzheimer's disease (AD).[6][13] The lead compound in this area is Clomethiazole (CMZ), a sedative and anticonvulsant agent that has demonstrated neuroprotective properties in various preclinical models.[6][13]

Neurodegeneration is a multifactorial process involving excitotoxicity, oxidative stress, and protein aggregation.[6][14] Thiazole analogs are being developed to target several of these pathways.[15]

  • Excitotoxicity: This is a key mechanism of neuronal cell death caused by excessive stimulation of glutamate receptors.[6]

  • Cholinergic Deficiency: In AD, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibiting the enzymes that break down acetylcholine (ACh), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy.[15][16]

  • Tau Hyperphosphorylation: The protein Tau, which stabilizes microtubules in neurons, becomes hyperphosphorylated and aggregates into neurofibrillary tangles in AD.[16]

The neuroprotective effects of CMZ and its analogs are believed to stem, in part, from their ability to potentiate the function of the inhibitory neurotransmitter GABA at GABA-A receptors.[6] This enhances inhibitory signaling in the brain, thereby counteracting glutamate-induced excitotoxicity.[6]

However, recent studies suggest that the neuroprotective mechanism is more complex. Novel CMZ analogs have been developed that retain potent neuroprotective activity but have weak or even inhibitory effects at the GABA-A receptor, indicating the existence of a secondary, GABA-independent mechanism of action.[13]

Modern drug design for neurodegenerative diseases is shifting towards multi-target-directed ligands (MTDLs).[15] Benzothiazole derivatives have been designed to simultaneously act as histamine H3 receptor antagonists and inhibitors of AChE, BuChE, and monoamine oxidase B (MAO-B), offering a multi-pronged approach to combat the complex pathology of AD.[15]

G start Synthesized Thiazole Analog treatment Treat with Thiazole Analog start->treatment culture Primary Cortical Neuron Culture ogd Induce Oxygen-Glucose Deprivation (OGD) culture->ogd ogd->treatment assess Assess Neuronal Viability (e.g., LDH or MTT Assay) treatment->assess outcome Quantify Neuroprotection assess->outcome

Caption: Experimental workflow for assessing in vitro neuroprotective activity.

Part 3: Advanced Experimental Protocols

The following protocols provide standardized, self-validating systems for the initial biological evaluation of novel this compound analogs.

Protocol 3.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a thiazole analog on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Thiazole test compound, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the thiazole analog in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control with DMSO only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 4: Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable platform in modern drug discovery. The core structure has demonstrated potent and diverse biological activities, particularly in the realms of oncology and neurodegeneration.[3][6] The true potential of this specific analog class, however, lies in the strategic placement of the 4-ethynyl group.

This terminal alkyne is not merely a modulator of steric and electronic properties but a versatile chemical handle for next-generation therapeutic design. Its ability to undergo highly efficient "click" reactions opens up avenues for the creation of:

  • Targeted Drug Conjugates: Linking the thiazole warhead to antibodies or other ligands that target specific cell surface receptors.

  • PROTACs (Proteolysis-Targeting Chimeras): Designing molecules that recruit specific proteins to the cellular degradation machinery.

  • Diagnostic Probes: Conjugating the scaffold to imaging agents (e.g., PET or fluorescence probes) for in vivo tracking and target engagement studies.

References

physicochemical properties of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethynyl-2-methylthiazole: Properties, Characterization, and Applications

Abstract

This compound (CAS No: 107263-89-8) is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science.[1] Its unique structure, combining the biologically relevant thiazole scaffold with the versatile reactivity of a terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, potential synthetic strategies, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Framework

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. This compound is an aromatic heterocycle. The thiazole ring is a five-membered ring containing both sulfur and nitrogen, a motif found in numerous FDA-approved drugs and biologically active compounds.[2] The ethynyl group at the 4-position and the methyl group at the 2-position define its specific reactivity and steric profile.

IdentifierValueSource
IUPAC Name 4-ethynyl-2-methyl-1,3-thiazolePubChem[1]
CAS Number 107263-89-8PubChem[1]
Molecular Formula C₆H₅NSPubChem[1]
InChIKey FYWOKPLZXCNQSZ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC1=NC=C(S1)C#CPubChem

Physicochemical Properties: Computed Data

Computational models provide valuable, readily accessible estimations of a molecule's physicochemical properties, which are critical for predicting its behavior in various systems, from reaction solvents to biological media. These descriptors are instrumental in the early stages of drug design for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

PropertyValueSignificance in Drug DevelopmentSource
Molecular Weight 123.18 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability.PubChem[1]
Exact Mass 123.01427034 DaCrucial for high-resolution mass spectrometry (HRMS) for unambiguous identification.PubChem[1]
XLogP3 1.6Indicates lipophilicity. A value in this range suggests good membrane permeability.PubChem[1]
Topological Polar Surface Area (TPSA) 41.1 ŲPredicts transport properties. A TPSA < 140 Ų is generally associated with good cell permeability.PubChem[1]
Hydrogen Bond Donors 0The absence of donor groups influences solubility and receptor binding interactions.PubChem[1]
Hydrogen Bond Acceptors 2The thiazole nitrogen and sulfur can act as acceptors, influencing solubility and target binding.PubChem[1]
Rotatable Bond Count 1Low rotational freedom contributes to conformational rigidity, which can be favorable for target binding affinity.PubChem[1]

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of this compound before its use in any application. The choice of methods is driven by the need to validate the core structure and quantify any potential impurities.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Validation A Sample Acquisition B Mass Spectrometry (MS) - Confirm Molecular Ion (m/z ≈ 123) A->B Identity Check C Chromatography (GC/LC) - Assess Purity (%) A->C Purity Check D NMR Spectroscopy - ¹H NMR - ¹³C NMR C->D For Pure Sample E Infrared (IR) Spectroscopy - Confirm Functional Groups (C≡C, C≡C-H) D->E Orthogonal Confirmation F Elemental Analysis - Confirm C, H, N, S ratios E->F Final Confirmation G Verified Reference Material F->G

Caption: Standard workflow for the analytical validation of this compound.

Spectroscopic Signatures (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like 4-methylthiazole.[3]

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • Ethynyl Proton (-C≡C-H): A sharp singlet expected around δ 3.0-3.5 ppm. Its integration for one proton is a key diagnostic feature.

    • Thiazole Ring Proton (H5): A singlet for the lone aromatic proton on the ring, anticipated in the region of δ 7.0-7.5 ppm.

    • Methyl Protons (-CH₃): A singlet integrating to three protons, expected around δ 2.5-2.8 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Alkyne Carbons (-C≡C-): Two distinct signals are expected in the δ 70-90 ppm range.

    • Thiazole Ring Carbons: Three signals in the aromatic region (δ 110-160 ppm).

    • Methyl Carbon (-CH₃): A single signal in the aliphatic region (δ 15-25 ppm).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a prominent molecular ion (M⁺) peak at an m/z value of approximately 123, corresponding to the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group:

    • A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

    • A sharp, medium-to-weak absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.

Synthesis, Reactivity, and Applications

The true value of this compound lies in its potential as a reactive intermediate. The thiazole core is a proven pharmacophore, while the terminal alkyne is a gateway to a vast array of chemical transformations.

Hypothetical Synthetic Pathway

A common strategy for synthesizing substituted thiazoles is the Hantzsch synthesis or variations thereof.[4] A plausible modern approach to this compound would likely involve the synthesis of a halogenated precursor followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

G A 4-Bromo-2-methylthiazole (Precursor) C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) A->C B Trimethylsilylacetylene B->C D 4-(Trimethylsilylethynyl)- 2-methylthiazole (Protected Intermediate) C->D E Deprotection (e.g., K₂CO₃, MeOH) D->E F This compound (Final Product) E->F

Caption: A plausible Sonogashira coupling route for the synthesis of the target compound.

Key Reactions and Applications
  • Click Chemistry: The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the facile and efficient linking of the thiazole moiety to other molecules (e.g., biomolecules, polymers, or other drug fragments) that have been functionalized with an azide group.

  • Cross-Coupling Reactions: As demonstrated in its synthesis, the alkyne can participate in various cross-coupling reactions (e.g., Sonogashira, Glaser) to build more complex carbon skeletons.

  • Medicinal Chemistry: Thiazole derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[5][6][7] this compound serves as a key building block for creating libraries of novel thiazole-containing compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H227: Combustible liquid.[1]

  • Handling Protocols:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.[8] Take precautionary measures against static discharge.

  • Storage Conditions:

    • Store in a cool, dry place away from direct sunlight.

    • Keep the container tightly sealed to prevent moisture ingress and evaporation.[9]

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

  • Stability: The compound is reported to be stable under normal storage conditions.[8]

Conclusion

This compound is a strategically important chemical building block. Its physicochemical properties, characterized by moderate lipophilicity and a rigid structure, make it an attractive scaffold for drug design. The true power of this molecule is realized through the synthetic versatility of its terminal alkyne, which opens a gateway to diverse molecular architectures via powerful transformations like click chemistry and cross-coupling reactions. A comprehensive understanding of its properties, analytical signatures, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethynyl-2-methylthiazole (CAS: 107263-89-8)

In the landscape of modern medicinal chemistry and materials science, the efficiency of molecular construction is paramount. Heterocyclic compounds, particularly those bearing versatile functional groups, are the linchpins of contemporary synthesis. This compound is a premier example of such a strategic building block.[1][2] Its structure, which marries an electron-rich thiazole ring—a privileged scaffold in numerous pharmaceuticals—with a terminal alkyne, offers a dual-functionality that is highly sought after by synthetic chemists.[3][4]

The thiazole core is a well-established pharmacophore, present in drugs ranging from antivirals like Ritonavir to antibacterial agents like Sulfathiazole, often conferring favorable metabolic profiles and target-binding properties.[3][4] The terminal alkyne, on the other hand, is a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][5][6] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and strategic applications, designed for the practicing researcher and drug development professional.

Core Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis, including solvent selection, reaction monitoring, and purification. The key computed properties for this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₅NS[7]
Molecular Weight 123.18 g/mol [7]
Exact Mass 123.01427034 Da[7]
IUPAC Name 4-ethynyl-2-methyl-1,3-thiazole[7]
Topological Polar Surface Area 41.1 Ų[7]
XLogP3-AA (Lipophilicity) 1.6[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 1[7]

Strategic Synthesis: A Step-by-Step Approach

The most prevalent and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 4-bromo-2-methylthiazole. This pathway leverages a robust palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The use of a protected alkyne is a critical strategic choice to prevent undesired side reactions.[8]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Core Synthesis dibromo 2,4-Dibromothiazole bromo 4-Bromo-2-methylthiazole dibromo->bromo 1. n-BuLi, -78 °C 2. Methylating Agent (e.g., MeI) silylated_product 2-Methyl-4-[(trimethylsilyl)ethynyl]thiazole bromo->silylated_product Sonogashira Coupling (Pd/Cu Catalyst, Base) tms_acetylene Trimethylsilylacetylene (TMSA) tms_acetylene->silylated_product final_product This compound (Target Molecule) silylated_product->final_product Desilylation (e.g., TBAF or Base) Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product ArX Ar-X (4-bromo-2-methylthiazole) ArX->OxAdd CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide CuAcetylide->OxAdd Alkyne H-C≡CR (TMSA) Alkyne->CuAcetylide Base Base Base->CuAcetylide Click_Chemistry Thiazole This compound Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Thiazole->Catalyst Azide Organic Azide (R-N₃) Azide->Catalyst Product 1,4-Disubstituted Triazole Product Catalyst->Product

References

spectral data of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Ethynyl-2-methylthiazole

This guide provides a comprehensive analysis of the expected spectral data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, offers a robust predictive framework for its characterization. As such, it serves as a valuable resource for scientists involved in the synthesis, identification, and application of novel thiazole derivatives.

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The incorporation of an ethynyl group provides a versatile handle for further functionalization via click chemistry or Sonogashira coupling reactions, making this compound a valuable building block in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit three distinct signals:

  • Thiazole Ring Proton (H5): The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region, likely around δ 7.10-7.30 ppm . Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the deshielding effect of the ethynyl group.

  • Ethynyl Proton (≡C-H): The terminal alkyne proton is anticipated to resonate as a singlet around δ 3.10-3.40 ppm . This characteristic upfield shift, relative to vinylic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are expected to appear as a sharp singlet further upfield, typically in the range of δ 2.70-2.80 ppm .

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.10-7.30Singlet1HThiazole H5
3.10-3.40Singlet1HEthynyl H
2.70-2.80Singlet3HMethyl H
Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Data Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Employ a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans to ensure an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common, relatively non-polar solvent that is unlikely to interact significantly with the analyte.

  • TMS: As an internal standard, TMS provides a reference point for chemical shifts, ensuring accuracy and reproducibility.

  • High-Field Magnet (≥400 MHz): A higher magnetic field strength improves spectral resolution, which is crucial for distinguishing closely spaced signals.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 with TMS tune Tune and match probe dissolve->tune acquire Acquire FID (16-32 scans) tune->acquire ft Fourier Transform acquire->ft phase Phase and baseline correct ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate signals calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted Chemical Shifts

For this compound, six distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum:

  • Thiazole Carbons:

    • C2: The carbon atom bonded to both nitrogen and sulfur, and the methyl group, is expected to be the most downfield, around δ 165-168 ppm .

    • C4: The carbon bearing the ethynyl group will likely appear around δ 148-152 ppm .

    • C5: The carbon with the attached proton is predicted to be the most upfield of the ring carbons, around δ 115-120 ppm .

  • Ethynyl Carbons:

    • The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The carbon attached to the thiazole ring is predicted to be around δ 80-85 ppm , while the terminal alkyne carbon is expected around δ 75-80 ppm .

  • Methyl Carbon: The methyl carbon should appear at the highest field, around δ 18-22 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
165-168Thiazole C2
148-152Thiazole C4
115-120Thiazole C5
80-85Ethynyl C (internal)
75-80Ethynyl C (terminal)
18-22Methyl C
Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their chemical shifts.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

  • Data Acquisition:

    • Acquire a broadband proton-decoupled spectrum to produce singlets for all carbon signals.

    • Use a larger spectral width (e.g., 0-200 ppm) compared to ¹H NMR.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and referencing to the CDCl₃ solvent signal (δ 77.16 ppm).

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic Absorptions

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

  • C≡C Stretch: A weaker, sharp absorption between 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

  • C=N Stretch: The thiazole ring's C=N bond will likely show a medium to strong absorption in the 1600-1650 cm⁻¹ region.

  • C-H Bends and Stretches: Aromatic C-H stretches may appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group
~3300Strong, Sharp≡C-H Stretch
2100-2140Weak to Medium, SharpC≡C Stretch
1600-1650Medium to StrongC=N Stretch (Thiazole)
~1500MediumC=C Stretch (Thiazole)
Below 3000MediumC-H Stretch (Methyl)
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small drop of the neat liquid sample (or a few crystals of the solid) directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

  • ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is suitable for both liquid and solid samples, providing high-quality spectra.

Workflow for IR Data Acquisition

G cluster_setup Instrument Setup (ATR-FTIR) cluster_measurement Sample Measurement cluster_output Data Output background Collect Background Spectrum (Clean ATR Crystal) apply_sample Apply Sample to Crystal background->apply_sample collect_sample Collect Sample Spectrum (16-32 scans) apply_sample->collect_sample process Software generates final spectrum (Absorbance vs. Wavenumber) collect_sample->process final_spectrum final_spectrum process->final_spectrum Final IR Spectrum

Caption: Workflow for ATR-FTIR Data Acquisition.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Molecular Ion and Fragmentation

Using Electron Ionization (EI) Mass Spectrometry:

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₆H₅NS) is 123.18 g/mol . The molecular ion peak is therefore expected at m/z = 123 .[1] The exact mass is 123.0143.[1]

  • Major Fragments: The structure suggests several plausible fragmentation pathways:

    • Loss of a methyl radical (-•CH₃): This would lead to a fragment at m/z = 108 .

    • Loss of acetylene (-C₂H₂): Fragmentation could result in a thiazole-derived cation at m/z = 97 .

    • Ring cleavage: Fragmentation of the thiazole ring could produce various smaller charged species.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

Predicted m/zProposed Fragment
123[M]⁺• (Molecular Ion)
108[M - CH₃]⁺
97[M - C₂H₂]⁺•
Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and gain insight into the molecular structure through fragmentation patterns.

Methodology:

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Use a standard EI energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragments.

Proposed Fragmentation Pathway

G M [C6H5NS]⁺• m/z = 123 (Molecular Ion) F1 [C5H2NS]⁺ m/z = 108 M->F1 - •CH3 F2 [C4H3NS]⁺• m/z = 97 M->F2 - C2H2

Caption: Proposed EI-MS Fragmentation of this compound.

Synthesis Context

A plausible route for the synthesis of this compound involves the Sonogashira coupling of a protected ethyne, such as (trimethylsilyl)acetylene, with 4-bromo-2-methylthiazole, followed by deprotection of the silyl group. This approach is a standard and reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can confidently identify and characterize this valuable synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing research and development in the chemical sciences.

References

theoretical studies of 4-Ethynyl-2-methylthiazole electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 4-Ethynyl-2-methylthiazole's Electronic Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound. Thiazole derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3] The introduction of an ethynyl group at the C4 position is hypothesized to modulate the electronic properties of the thiazole ring, potentially influencing its reactivity and suitability as a pharmacophore. This document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and spectroscopic characteristics. We detail the protocol for geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and natural bond orbital (NBO) analysis. The insights derived from these theoretical studies are crucial for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of novel thiazole derivatives and to rationally design molecules with enhanced therapeutic potential.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1] Its unique structural and electronic features allow it to serve as a versatile scaffold in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[4][5][6] The biological activity of these derivatives is intrinsically linked to their electronic structure, which governs their non-covalent interactions with biological targets.[4]

This compound (Figure 1) is a derivative of particular interest. The methyl group at the C2 position is a common feature in many bioactive thiazoles.[6][7] The novel aspect is the ethynyl (-C≡CH) group at the C4 position. Theoretical studies on related heterocyclic systems have shown that the ethynyl group can significantly lower the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic excitability.[8] A smaller energy gap suggests that the molecule can be more easily polarized and may participate more readily in charge-transfer interactions, which are often crucial for receptor binding.

This guide provides a detailed protocol for a state-of-the-art in silico analysis of this compound. By applying established quantum chemical methods, we can predict its structural and electronic properties, offering a theoretical foundation for its potential application in drug discovery.[9][10]

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Theoretical Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, a well-defined computational protocol is essential. Density Functional Theory (DFT) is the method of choice for this type of investigation, as it provides a favorable balance between computational cost and accuracy for organic molecules.[9][11] The protocol outlined below is based on methodologies widely validated in the scientific literature for thiazole derivatives.[1][6][10]

Computational Workflow

The proposed computational workflow is depicted in Figure 2. This systematic approach ensures that all calculations are performed on a consistent and validated molecular geometry.

Figure 2: Computational Workflow

G start Initial Structure Generation (this compound) opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Verify Minimum Energy) opt->freq fmo FMO Analysis (HOMO, LUMO, Energy Gap) freq->fmo mep MEP Mapping (Identify Reactive Sites) freq->mep nbo NBO Analysis (Charge Distribution) freq->nbo results Data Synthesis & Interpretation fmo->results mep->results nbo->results

Caption: A step-by-step workflow for the DFT analysis.

Step-by-Step Protocol
  • Structure Preparation:

    • Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Causality: The first principle of any quantum chemical calculation is to find the lowest energy conformation of the molecule. All subsequent electronic properties are dependent on this optimized geometry.

    • Protocol: Perform a full geometry optimization using DFT.

      • Software: Gaussian, ORCA, or similar quantum chemistry package.

      • Method: DFT.

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for organic molecules.[9][10]

      • Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides a good description of electron distribution. The '+' indicates the addition of diffuse functions to handle anions and weak interactions, while '(d,p)' adds polarization functions for more accurate bonding descriptions.

  • Vibrational Frequency Calculation:

    • Trustworthiness: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation must be performed. The absence of imaginary frequencies validates the structure.

    • Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) as the optimization. Confirm that all calculated vibrational frequencies are positive.

  • Electronic Property Calculations:

    • Using the validated minimum-energy structure, perform single-point energy calculations to derive the following properties:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a critical descriptor of chemical stability and reactivity.[12]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This visualizes the charge distribution and is invaluable for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites.[10]

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to provide a quantitative measure of the electron distribution on each atom. This helps in understanding the polarity of bonds and the intramolecular charge transfer characteristics.

Predicted Results and Discussion

Based on the analysis of similar thiazole and ethynyl-substituted systems, we can anticipate the key findings from this theoretical study.

Molecular Geometry

The optimization is expected to yield a planar thiazole ring, consistent with its aromatic character.[13] Key bond lengths and angles will provide a basis for comparison with experimental crystallographic data, should it become available.

Frontier Molecular Orbitals (FMOs)

The HOMO is predicted to be localized primarily on the thiazole ring, particularly involving the sulfur atom's lone pairs and the π-system. The LUMO is expected to be distributed across the π-conjugated system, including the ethynyl group.

The HOMO-LUMO energy gap (ΔE) is arguably the most critical parameter. A lower ΔE suggests higher chemical reactivity, lower kinetic stability, and a greater propensity to act as an electron donor.[12] The ethynyl group, being an electron-withdrawing and π-accepting moiety, is expected to lower the LUMO energy, thereby reducing the overall HOMO-LUMO gap compared to a non-substituted thiazole.[8]

Table 1: Predicted FMO Energies and Key Electronic Descriptors

ParameterPredicted Value (Arbitrary Units)Implication
EHOMO~ -6.5 to -7.5 eVElectron-donating capability
ELUMO~ -1.5 to -2.5 eVElectron-accepting capability
ΔE (Gap) ~ 4.5 to 5.5 eV Chemical Reactivity & Kinetic Stability
Dipole MomentModerate to HighPolarity and solubility
Ionization PotentialModerateEase of losing an electron
Electron AffinityModerateAbility to accept an electron

Note: The predicted energy values are estimates based on literature values for similar molecules and will be precisely determined by the DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map will likely reveal the following features:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the thiazole ring due to its lone pair of electrons. This region represents the primary site for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the ethynyl group.

  • Neutral/Slightly Negative (Green): The sulfur atom and the π-cloud of the ethynyl group will also contribute to the electrostatic landscape.

Understanding these reactive sites is fundamental in drug design for predicting how the molecule might interact with a protein's active site.

Conclusion and Future Directions

This technical guide presents a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound's electronic structure. By employing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, stability, reactivity, and charge distribution.

The anticipated results—particularly a reduced HOMO-LUMO gap and a distinct electrostatic potential map—suggest that the ethynyl substitution significantly influences the molecule's electronic character. These in silico findings provide a critical foundation for subsequent experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The theoretical data can guide the rational design of novel thiazole derivatives with tailored electronic properties for enhanced efficacy and specificity in drug development programs.

References

An In-depth Technical Guide on 4-Ethynyl-2-methylthiazole: A Pivotal Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 4-ethynyl-2-methylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will explore its synthesis, chemical properties, and diverse applications, providing scientifically grounded insights and detailed methodologies.

Core Compound Properties and Identifiers

This compound is a small molecule with the chemical formula C₆H₅NS.[1] It is characterized by a methyl group at the 2-position and an ethynyl group at the 4-position of the thiazole ring.

PropertyValue
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol [1]
IUPAC Name 4-ethynyl-2-methyl-1,3-thiazole[1]
CAS Number 107263-89-8[1][2]
Canonical SMILES CC1=NC=C(S1)C#C

Strategic Importance in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[3][4][5] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][6] The 2-aminothiazole moiety, in particular, is a key structural feature in many drugs due to its ability to act as a versatile pharmacophore.[6][7]

The incorporation of an ethynyl group at the 4-position of the 2-methylthiazole core provides a powerful and versatile handle for synthetic chemists. This terminal alkyne can readily participate in a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." These reactions allow for the facile and efficient construction of more complex molecules, making this compound a valuable building block in the synthesis of compound libraries for high-throughput screening and lead optimization.[3]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

General Synthetic Workflow

The synthesis typically proceeds in two main steps:

  • Sonogashira Coupling: 4-Bromo-2-methylthiazole is coupled with a protected alkyne, commonly trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in a suitable solvent and base (e.g., triethylamine).[8][10][11]

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed from the resulting intermediate to yield the terminal alkyne, this compound.

synthesis_workflow Reactants 4-Bromo-2-methylthiazole + Trimethylsilylacetylene Coupling Sonogashira Coupling (Pd/Cu catalyst, Base) Reactants->Coupling Intermediate 4-((Trimethylsilyl)ethynyl)-2-methylthiazole Coupling->Intermediate Deprotection TMS Deprotection (e.g., K2CO3/MeOH) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-methylthiazole

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Sonogashira Coupling: To a solution of 4-bromo-2-methylthiazole in an anhydrous solvent, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine. The mixture is degassed and placed under an inert atmosphere. Trimethylsilylacetylene is then added, and the reaction is stirred at an elevated temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The purified TMS-protected intermediate is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete.

  • Final Purification: The solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield this compound, which can be further purified by chromatography if necessary.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile building block in the design and synthesis of novel therapeutic agents.[3][12]

Anticancer Agents

The thiazole nucleus is a common feature in many anticancer drugs.[5] For example, Dasatinib and Dabrafenib are clinically used anticancer agents that contain a thiazole ring.[5] The ethynyl group of this compound can be functionalized to introduce various substituents that can interact with specific targets in cancer cells, such as kinases or tubulin.[13]

Kinase Inhibitors

The 2-aminothiazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. By starting with this compound, medicinal chemists can readily introduce substituents at the 4-position to probe for additional binding interactions within the kinase active site, potentially leading to increased potency and selectivity.

Covalent Inhibitors

The terminal alkyne of this compound can act as a "warhead" for targeted covalent inhibitors. This group can form a covalent bond with a nucleophilic residue, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.

applications cluster_applications Applications in Drug Discovery Core This compound Anticancer Anticancer Agents Core->Anticancer Scaffold for Novel Therapeutics Kinase Kinase Inhibitors Core->Kinase Hinge-Binding Motif with Vector for Growth Covalent Covalent Inhibitors Core->Covalent Terminal Alkyne as Covalent Warhead

Caption: Key applications of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its terminal alkyne group provide a powerful platform for the creation of diverse and complex molecular architectures. The proven biological activity of the thiazole scaffold, combined with the synthetic flexibility of the ethynyl group, ensures that this compound will continue to be a key component in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: 4-Ethynyl-2-methylthiazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," provides a powerful methodology for the rapid and efficient construction of complex molecular architectures.[1][2][3] This guide focuses on the applications of 4-Ethynyl-2-methylthiazole , a versatile terminal alkyne building block. The presence of the thiazole heterocycle, a common motif in bioactive compounds, combined with the robust and bio-orthogonal nature of the click reaction, makes this reagent exceptionally valuable in drug discovery, bioconjugation, and materials science.[4][5][6][7] These notes provide a deep dive into the reaction mechanism, practical considerations for experimental design, detailed step-by-step protocols for key applications, and a comprehensive troubleshooting guide.

Introduction: The Power of the Thiazole-Alkyne Synthon

This compound (C₆H₅NS) is a heterocyclic compound featuring a terminal alkyne group covalently attached to a 2-methylthiazole ring.[8][9][10] This structure provides a unique combination of features for chemical synthesis:

  • The Alkyne Handle: The terminal ethynyl group is the reactive partner in the CuAAC reaction, enabling its specific and efficient ligation to any azide-containing molecule.[11]

  • The Thiazole Core: The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products like Vitamin B1 (Thiamine).[5][12] Its properties include:

    • Bioisosteric Mimicry: The resulting 1,2,3-triazole linked to a thiazole can act as a stable mimic of a peptide bond, offering resistance to enzymatic degradation.[13]

    • Coordination Properties: The nitrogen and sulfur heteroatoms can engage in hydrogen bonding and metal coordination, potentially influencing the binding affinity and pharmacokinetic properties of the final conjugate.

    • Intrinsic Fluorescence: Thiazole derivatives are often inherently fluorescent, which can be advantageous for certain imaging applications.[12]

The CuAAC reaction itself is renowned for its high yields, stereospecificity, and tolerance of a vast array of functional groups, allowing it to proceed in complex biological media with minimal side reactions.[2][14][15] This makes the combination of this compound and click chemistry a formidable tool for researchers.

Mechanistic Underpinnings: The CuAAC Catalytic Cycle

Understanding the reaction mechanism is paramount to optimizing reaction conditions and troubleshooting experiments. The CuAAC is not a concerted cycloaddition; rather, it proceeds through a multi-step pathway involving copper-acetylide intermediates. While early proposals involved a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper pathway as the kinetically favored route, which accounts for the dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction).[11][14][16]

The key steps are:

  • Copper(I)-Acetylide Formation: The reaction initiates with the coordination of the terminal alkyne (this compound) to a Cu(I) center, followed by deprotonation to form a copper(I)-acetylide species. This is a rapid and favorable step.[1][17]

  • Azide Coordination & Cyclization: An organic azide coordinates to a second Cu(I) center. This complex then reacts with the copper-acetylide to form a six-membered copper metallacycle intermediate.[14]

  • Ring Contraction: The metallacycle undergoes rearrangement and ring contraction to form a more stable triazolyl-copper derivative.

  • Protonolysis & Catalyst Regeneration: The triazolyl-copper intermediate is protonated by a proton source in the medium (e.g., water, alcohol), releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thereby closing the catalytic cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CopperAcetylide Copper(I)-Acetylide Intermediate Alkyne This compound Alkyne->CopperAcetylide + Cu(I) Azide R-N₃ Metallacycle Six-Membered Copper Metallacycle Product 1,4-Triazole Product Product->CuI - 2Cu(I) CopperAcetylide->Metallacycle + R-N₃ + Cu(I) TriazolylCu Triazolyl-Copper Intermediate Metallacycle->TriazolylCu Rearrangement TriazolylCu->Product + H⁺

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Components and Experimental Design

Success in CuAAC reactions hinges on the careful selection of reagents.

  • Copper Source: The active catalyst is the Cu(I) ion. However, Cu(I) salts are prone to oxidation. A more reliable and common approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][18]

  • Accelerating Ligands: The use of chelating ligands is crucial, especially in biological applications. Ligands stabilize the Cu(I) oxidation state, prevent oxidative damage to sensitive biomolecules, and dramatically accelerate the reaction.[13][19][20]

Data Presentation: Comparison of Common CuAAC Ligands
LigandFull NameKey PropertiesPrimary Application
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineHigh reaction kinetics; Low water solubility.[19]Organic Synthesis
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineHigh water solubility; Moderate biocompatibility.[18][19]In Vitro Bioconjugation, Aqueous Synthesis
BTTAA 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidVery high biocompatibility and kinetics; Very low cytotoxicity.[13][19]In Vivo and In Vitro Bioconjugation
BTTES 2,2',2''-(Benzene-1,3,5-triyltris(azanediyl))tris(ethane-1-sulfonate)High water solubility and biocompatibility.[13][21]In Vivo Bioconjugation, Long-term reactions

Applications & Protocols

Application 1: Synthesis of Novel Heterocyclic Scaffolds in Drug Discovery

The thiazole-triazole linkage creates a stable, rigid, and polar scaffold that can be decorated with various functional groups to build libraries of potential drug candidates.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes the synthesis of a 1-(benzyl)-4-(2-methylthiazol-4-yl)-1H-1,2,3-triazole.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • Solvent: t-Butanol/Water (1:1 mixture)

  • Thin Layer Chromatography (TLC) supplies

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Procedure:

  • To a round-bottom flask, add this compound (e.g., 123 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).

  • Dissolve the reactants in 10 mL of a 1:1 mixture of t-butanol and deionized water.

  • In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of deionized water.

  • Add the CuSO₄ solution to the reaction mixture with stirring. The solution may turn a faint blue.

  • Prepare a fresh solution of sodium ascorbate (20 mg, 0.10 mmol) in 1 mL of deionized water. Add this solution dropwise to the reaction mixture. The color should fade or turn a pale yellow/green.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alkyne is consumed.

  • Workup: Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure triazole product.

Application 2: Bioconjugation for Protein Labeling

Click chemistry is a premier tool for site-specifically labeling proteins that have been engineered to contain an azide-functionalized non-canonical amino acid.[22] This allows for the attachment of probes, tags, or other molecules with high precision.

Bioconjugation_Workflow cluster_catalyst Catalyst Premix Protein Azide-Modified Protein (in PBS Buffer) Reaction Incubate Reaction (RT, 1-2 hours) Protein->Reaction Alkyne This compound (Probe Conjugate in DMSO) Alkyne->Reaction Copper CuSO₄ Solution Premix CuSO₄/THPTA Complex Copper->Premix Ligand THPTA Solution Ligand->Premix Premix->Reaction Add Catalyst Ascorbate Fresh Sodium Ascorbate Solution Ascorbate->Reaction Initiate Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Figure 2: Standard workflow for the bioconjugation of an azide-modified protein.

Protocol 2: Labeling of an Azide-Modified Protein with a Thiazole-Fluorophore

This protocol assumes the this compound has been pre-functionalized with a reporter tag (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein (e.g., at 1-5 mg/mL in PBS, pH 7.4)

  • Thiazole-alkyne probe (10 mM stock in DMSO)

  • Catalyst Premix Reagents:

    • CuSO₄ (20 mM stock in water)

    • THPTA ligand (50 mM stock in water)[23]

  • Initiator: Sodium Ascorbate (100 mM stock in water, must be made fresh )

  • Aminoguanidine Hydrochloride (100 mM stock in water, optional but recommended)[22][23]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., PD-10 desalting columns, dialysis tubing)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 10-50 µM).

    • PBS buffer to adjust the volume.

    • Thiazole-alkyne probe (add from DMSO stock to a final concentration of 100-250 µM, a 2-5 fold excess over the protein).

    • (Optional) Aminoguanidine to a final concentration of 5 mM.[23]

  • Prepare Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let it stand for 1 minute. This creates a 1:5 copper-to-ligand ratio, which protects the protein.[23]

  • Add Catalyst: Add the entire catalyst premix to the protein solution. The final copper concentration should be around 100 µM. Mix gently by pipetting.

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[18] Mix gently.

  • Incubation: Protect the reaction from light (if using a fluorophore) and incubate at room temperature for 1-2 hours. Gentle rocking can be beneficial but is not always necessary.

  • Purification: Remove the excess reagents and catalyst.

    • For rapid cleanup: Use a desalting column (e.g., PD-10) equilibrated with PBS.

    • For larger volumes: Perform dialysis against PBS at 4°C overnight with several buffer changes.

  • Validation: Confirm successful conjugation using appropriate analytical methods:

    • SDS-PAGE: Observe a shift in the molecular weight of the protein band. If a fluorescent probe was used, the band should be visible under UV light before coomassie staining.

    • Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass addition corresponding to the attached thiazole-probe.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Yield 1. Oxidized Cu(I) catalyst. 2. Inactive sodium ascorbate. 3. Insufficient excess of one reagent.1. Ensure all solutions are freshly prepared, especially sodium ascorbate. De-gas buffers for sensitive reactions. 2. Always use a freshly made ascorbate stock. 3. Increase the excess of the small molecule reagent (alkyne or azide) to 5-10 fold.
Protein Precipitation/Degradation 1. High concentration of copper catalyst. 2. Oxidative damage from reactive oxygen species (ROS). 3. High concentration of organic co-solvent (DMSO).1. Ensure the copper-to-ligand ratio is at least 1:5.[23] 2. Add a ROS scavenger like aminoguanidine.[22] Perform the reaction at 4°C, though it will be slower. 3. Keep the final DMSO concentration below 5% (v/v).
High Background Staining (Bioconjugation) 1. Non-specific binding of the copper-alkyne complex. 2. Incomplete removal of excess fluorescent probe.1. Ensure the catalyst premix (copper + ligand) is prepared before adding to the protein. 2. Be more stringent with purification; use a larger volume for dialysis or run a second desalting column.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[2][3] Its mild reaction conditions and broad functional group tolerance have cemented its role as an indispensable tool in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[1][4]

The introduction of an ethynyl linkage into a drug candidate can profoundly influence its pharmacological profile. The rigid, linear geometry of the alkyne can act as a structural scaffold, positioning other functional groups in a precise orientation for optimal interaction with a biological target. Furthermore, the alkyne moiety can serve as a versatile synthetic handle for further molecular elaboration through a variety of chemical transformations.

This guide focuses on the practical application of the Sonogashira coupling with a specific, high-value building block: 4-ethynyl-2-methylthiazole. The thiazole ring is a privileged heterocycle in medicinal chemistry, appearing in a multitude of approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore. The combination of the thiazole nucleus with the versatile ethynyl group in this compound creates a synthon of significant potential for the rapid generation of diverse compound libraries in drug discovery campaigns.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

A thorough understanding of the Sonogashira coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4]

Sonogashira_Mechanism

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide in this step follows the order I > Br > Cl >> F. This selectivity is a key consideration when working with polyhalogenated substrates.

  • Transmetalation: The aryl-palladium(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group from copper to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate. The amine base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates to the copper(I) salt. This copper acetylide is more nucleophilic than the parent alkyne, which accelerates the transmetalation step with the palladium complex.

Copper-Free Sonogashira Couplings: While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling) to form a diyne byproduct. To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, a stronger base is typically employed to directly form a palladium-acetylide species, bypassing the need for the copper acetylide intermediate.[1]

Experimental Protocols

Part 1: Synthesis of 4-(Trimethylsilylethynyl)-2-methylthiazole

For Sonogashira couplings, it is often advantageous to use a protected version of the terminal alkyne to prevent side reactions and simplify purification. The trimethylsilyl (TMS) group is a common and easily removable protecting group for this purpose.

Reaction Scheme:

Materials:

  • 1-chloro-4-(trimethylsilyl)but-3-yn-2-one (1.0 equiv)

  • Thioacetamide (1.1 equiv)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-chloro-4-(trimethylsilyl)but-3-yn-2-one in DMF, add thioacetamide in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-(trimethylsilylethynyl)-2-methylthiazole.

Part 2: Sonogashira Coupling of 4-(Trimethylsilylethynyl)-2-methylthiazole with an Aryl Bromide

This protocol provides a general procedure for the coupling of the protected thiazole alkyne with a representative aryl bromide.

Materials:

  • 4-(Trimethylsilylethynyl)-2-methylthiazole (1.2 equiv)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add 4-(trimethylsilylethynyl)-2-methylthiazole dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne.

Materials:

  • TMS-protected coupled product (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the TMS-protected coupled product in methanol.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Data Presentation and Optimization

The success of a Sonogashira coupling is highly dependent on the specific substrates and reaction conditions. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often more stable and easier to handle.
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost and environmental reasons, but may require longer reaction times or higher temperatures.
Copper(I) Co-catalyst CuIEssential for the copper-catalyzed mechanism.
Co-catalyst Loading 2-10 mol%Typically double the palladium catalyst loading.
Base Triethylamine, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMF, TolueneAnhydrous conditions are generally preferred.
Temperature Room Temperature to 80 °CHigher temperatures may be required for less reactive aryl bromides or chlorides.

Troubleshooting Common Issues

  • Low Yield: Consider increasing the temperature, catalyst loading, or switching to a more reactive aryl halide (iodide > bromide > chloride). Ensure all reagents and solvents are anhydrous.

  • Homocoupling (Glaser Coupling): This side reaction forms a diyne from the alkyne. To minimize this, ensure the reaction is performed under a strictly inert atmosphere. Alternatively, a copper-free protocol can be employed.

  • Decomposition of Starting Materials: Some sensitive functional groups may not be stable to the reaction conditions. A lower reaction temperature or a milder base may be necessary.

Visualization of the Experimental Workflow

Workflow

Conclusion

The Sonogashira coupling of this compound provides a powerful and versatile strategy for the synthesis of novel, biologically relevant molecules. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of thiazole-containing compounds for drug discovery and development. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this important transformation in the laboratory.

References

The Strategic Deployment of 4-Ethynyl-2-methylthiazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pharmacophoric Significance of the Ethynyl-Thiazole Moiety

In the landscape of modern oncology and drug discovery, protein kinases have emerged as pivotal targets for therapeutic intervention. The deregulation of kinase signaling pathways is a hallmark of numerous cancers, making the design of potent and selective kinase inhibitors a cornerstone of targeted therapy.[1] Within the medicinal chemist's toolkit, certain structural motifs consistently appear in successful kinase inhibitors due to their favorable interactions with the ATP-binding site. The 4-ethynyl-2-methylthiazole scaffold is one such "privileged" fragment, offering a unique combination of a rigid, linear acetylene linker and a heteroaromatic thiazole ring that can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase domain.[2]

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a versatile component in bioactive molecules, known for its ability to act as a hydrogen bond acceptor and to participate in various non-covalent interactions.[2] When coupled with an ethynyl group, it provides a rigid scaffold that can project a substituent deep into a hydrophobic pocket of the kinase active site, often conferring high potency and selectivity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors, with a focus on the widely successful drug, Ponatinib, as a primary example.

The Sonogashira Coupling: A Cornerstone Reaction

The most prevalent and effective method for incorporating the this compound unit into a larger molecular framework is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Mechanistic Insights and Rationale for Experimental Choices

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • Coordination: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base deprotonates the alkyne, forming the key copper(I) acetylide intermediate.

Sonogashira_Mechanism

Key Experimental Parameters and Their Rationale:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice, although more modern, air-stable precatalysts are also used. The choice of phosphine ligands can significantly impact reaction efficiency.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and catalysts.

Application in the Synthesis of Ponatinib

Ponatinib (AP24534) is a potent, multi-targeted tyrosine kinase inhibitor that is effective against chronic myeloid leukemia (CML), including cases with the T315I "gatekeeper" mutation that confers resistance to other therapies.[1] The synthesis of Ponatinib provides a perfect case study for the application of this compound. A key step in its synthesis involves the Sonogashira coupling of 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide with 3-bromoimidazo[1,2-b]pyridazine. However, for the purpose of this guide, we will focus on a representative Sonogashira coupling to construct a core fragment of a Ponatinib-like molecule, using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

A reliable synthesis of this compound can be achieved via a Sonogashira coupling of a halogenated 2-methylthiazole with a protected acetylene, followed by deprotection.

Protocol1_Workflow

Materials:

ReagentM.W.AmountMoles
4-Iodo-2-methylthiazole225.042.25 g10 mmol
Ethynyltrimethylsilane98.221.18 g (1.7 mL)12 mmol
Pd(PPh₃)₄1155.56231 mg0.2 mmol
Copper(I) iodide (CuI)190.4576 mg0.4 mmol
Triethylamine (TEA)101.194.2 mL30 mmol
Tetrahydrofuran (THF)72.1150 mL-
Potassium carbonate (K₂CO₃)138.212.76 g20 mmol
Methanol (MeOH)32.0450 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add 4-iodo-2-methylthiazole (2.25 g, 10 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).

  • Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30 mmol) via syringe.

  • Add ethynyltrimethylsilane (1.7 mL, 12 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 2 hours to effect deprotection of the silyl group.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow solid.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol details the coupling of the synthesized this compound with a representative aryl iodide, a key step in constructing the core of many kinase inhibitors.

Protocol2_Workflow

Materials:

ReagentM.W.AmountMoles
This compound123.181.23 g10 mmol
3-Iodo-4-methyl-N-phenylbenzamide351.173.86 g11 mmol
Pd(PPh₃)₄1155.56231 mg0.2 mmol
Copper(I) iodide (CuI)190.4576 mg0.4 mmol
Triethylamine (TEA)101.194.2 mL30 mmol
Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a 100 mL Schlenk flask under an argon atmosphere, dissolve 3-iodo-4-methyl-N-phenylbenzamide (3.86 g, 11 mmol), this compound (1.23 g, 10 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol) in anhydrous DMF (50 mL).

  • Add triethylamine (4.2 mL, 30 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

Summary of Kinase Inhibitors Incorporating the this compound Scaffold

While Ponatinib is the most prominent example, the this compound moiety has been incorporated into other kinase inhibitor scaffolds.

Inhibitor ClassTarget Kinase(s)Therapeutic Area
Ponatinib AnaloguesBcr-Abl, VEGFR, FGFR, etc.Leukemia
Investigational ROCK InhibitorsROCK1, ROCK2Cardiovascular, Cancer
Experimental Aurora Kinase InhibitorsAurora A, Aurora BCancer

Conclusion

The this compound scaffold is a powerful building block in the design and synthesis of kinase inhibitors. Its utility is primarily harnessed through the robust and versatile Sonogashira cross-coupling reaction. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are paramount to achieving high yields and purity of the desired products. The successful application of this moiety in clinically approved drugs like Ponatinib underscores its importance and provides a strong rationale for its continued exploration in the development of next-generation targeted therapies.

References

Application Notes & Protocols for the Derivatization of 4-Ethynyl-2-methylthiazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Ethynyl-2-methylthiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif integral to a multitude of natural products and FDA-approved pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The this compound scaffold, in particular, represents a versatile and highly valuable starting point for the generation of extensive chemical libraries for Structure-Activity Relationship (SAR) studies. The presence of a terminal alkyne at the C4-position offers a reactive handle for a variety of robust and high-yielding coupling reactions, allowing for the systematic and efficient exploration of the chemical space around the core structure. This strategic derivatization is paramount in the iterative process of drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the causality behind key experimental choices and present validated, step-by-step protocols for two of the most powerful transformations for this scaffold: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Core Synthetic Strategies for Derivatization

The terminal alkyne of this compound is the focal point for derivatization. Its unique reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and efficiency. The two primary strategies detailed below are chosen for their broad substrate scope, functional group tolerance, and high reaction yields, which are critical for the construction of compound libraries for SAR studies.

Strategy 1: Sonogashira Cross-Coupling for Aryl and Heteroaryl Linkages

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7] The choice of a palladium catalyst is crucial; complexes with phosphine ligands are commonly employed to facilitate the catalytic cycle. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the Sonogashira coupling of this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Base: Add anhydrous THF or DMF (5 mL) followed by triethylamine (3.0 mmol, 3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The choice of temperature depends on the reactivity of the aryl halide.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-arylalkynyl-2-methylthiazole derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.[6]

  • Excess Alkyne: A slight excess of the this compound is used to ensure complete consumption of the more valuable aryl halide.

  • Catalyst Loading: The catalyst loading is kept low (typically 1-5 mol%) for efficiency and to minimize contamination of the final product with residual metals.

  • Solvent Choice: THF and DMF are excellent solvents for dissolving the reactants and catalysts. The choice may depend on the solubility of the specific aryl halide and the desired reaction temperature.

  • Amine Base: Triethylamine is a common choice due to its suitable basicity and its role as a solvent. Other bases like diisopropylethylamine (DIPEA) can also be used.

Visualization of Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dry Schlenk Flask under N2/Ar Add_ArBr Add Aryl Bromide Start->Add_ArBr Add_Thiazole Add this compound Add_ArBr->Add_Thiazole Add_Catalysts Add Pd(PPh3)2Cl2 & CuI Add_Thiazole->Add_Catalysts Add_Solvent_Base Add Anhydrous Solvent (THF/DMF) & Triethylamine Add_Catalysts->Add_Solvent_Base Stir_Heat Stir at RT or Heat (50-60 °C) Add_Solvent_Base->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Check for completion Monitor->Stir_Heat Workup Aqueous Work-up (NH4Cl, Brine) Monitor->Workup Purification Column Chromatography Workup->Purification End Final Product: 4-Arylalkynyl-2-methylthiazole Purification->End CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Round-Bottom Flask Dissolve_Reactants Dissolve Alkyne & Azide in t-BuOH/H2O Start->Dissolve_Reactants Add_Catalysts Add CuSO4 then Sodium Ascorbate to reactants Dissolve_Reactants->Add_Catalysts Prep_CuSO4 Prepare aq. CuSO4 solution Prep_CuSO4->Add_Catalysts Prep_Ascorbate Prepare aq. Sodium Ascorbate solution Prep_Ascorbate->Add_Catalysts Stir_RT Stir at Room Temperature Add_Catalysts->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Check for completion Monitor->Stir_RT Workup Extraction with Ethyl Acetate Monitor->Workup Purification Recrystallization or Column Chromatography Workup->Purification End Final Product: 1,2,3-Triazole Derivative Purification->End

References

Application Notes and Protocols for 4-Ethynyl-2-methylthiazole in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Unique Properties of a Heterocyclic Alkyne in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the myriad of chemical reactions enabling these connections, the azide-alkyne cycloaddition, a premier example of "click chemistry," stands out for its efficiency, specificity, and biocompatibility.[1][2][3] The choice of the alkyne component in this reaction is critical, as its structure can influence reaction kinetics, stability, and the properties of the final conjugate.

This guide introduces 4-Ethynyl-2-methylthiazole , a heterocyclic terminal alkyne, as a versatile building block for advanced bioconjugation applications. While direct, extensive literature on this specific molecule in bioconjugation is emerging, its unique structural features—a terminal alkyne for click chemistry and an electron-rich thiazole ring—offer intriguing possibilities. Thiazole derivatives are prevalent in pharmacologically active compounds, suggesting that incorporating this moiety could impart desirable biological properties to the resulting bioconjugates.[4]

This document serves as a detailed guide for researchers looking to explore the potential of this compound. It provides a comprehensive overview of its properties, hypothesized advantages, and detailed protocols for its application in bioconjugation, based on established principles of click chemistry and the known reactivity of similar heterocyclic compounds.

Physicochemical Properties of this compound

Understanding the fundamental properties of a reagent is crucial for its effective application. Below is a summary of the computed properties of this compound.

PropertyValueReference
Molecular Formula C6H5NS[5]
Molecular Weight 123.18 g/mol [5]
Exact Mass 123.01427034 Da[5]
Topological Polar Surface Area 41.1 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]

Conceptual Advantages of this compound in Bioconjugation

The incorporation of a thiazole ring adjacent to the reactive alkyne group may offer several advantages:

  • Modulation of Reactivity: The electron-rich nature of the thiazole ring can influence the electronic properties of the alkyne, potentially affecting the kinetics of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enhanced Biological Interactions: The thiazole motif is a known pharmacophore present in numerous approved drugs. Its inclusion in a bioconjugate could lead to enhanced cell permeability, improved target engagement, or favorable pharmacokinetic properties.[4]

  • Versatile Chemical Handle: Beyond click chemistry, the ethynyl group on the thiazole scaffold can serve as a handle for other transformations like Sonogashira coupling, allowing for further diversification of the conjugate.[6]

  • Potential for Targeted Covalent Inhibition: The electron-withdrawing nature of the thiazole ring can render the alkyne susceptible to nucleophilic attack, opening possibilities for its use as an electrophilic "warhead" in the design of targeted covalent inhibitors.[6]

Core Bioconjugation Workflow: An Overview

The general workflow for utilizing this compound in bioconjugation involves its reaction with an azide-modified biomolecule via CuAAC.

G cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Purification & Analysis A Azide-Modified Biomolecule C Mixing of Components (Biomolecule-N3, Alkyne) A->C B This compound B->C D Addition of Cu(I) Catalyst & Ligand C->D E Addition of Reducing Agent (e.g., Sodium Ascorbate) D->E F Incubation (Controlled Temp. & Time) E->F G Removal of Excess Reagents (e.g., SEC, Dialysis) F->G H Characterization of Conjugate (e.g., MS, SDS-PAGE) G->H I Final Bioconjugate H->I caption General workflow for bioconjugation using this compound via CuAAC.

Caption: General workflow for bioconjugation using this compound via CuAAC.

Detailed Protocols

The following protocols are model procedures based on well-established CuAAC methods. Researchers should optimize these protocols for their specific biomolecules and applications.

Protocol 1: Labeling of an Azide-Modified Protein

This protocol describes the general procedure for conjugating this compound to a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing)

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 5 mM premix of CuSO₄ and THPTA by mixing equal volumes of their respective 50 mM stock solutions.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve a final concentration that is in 10-50 fold molar excess over the protein. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

    • Add the CuSO₄:THPTA premix to a final concentration of 0.5-1 mM copper.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Purification:

    • Remove the excess small molecule reagents and catalyst by SEC using a column appropriate for the size of the protein.

    • Alternatively, perform dialysis against a suitable buffer (e.g., PBS) with multiple buffer changes.

  • Analysis:

    • Confirm the conjugation by techniques such as SDS-PAGE (observing a mass shift), mass spectrometry (to determine the degree of labeling), or UV-Vis spectroscopy if the attached moiety has a chromophore.

Protocol 2: Surface Functionalization of Azide-Modified Beads

This protocol outlines the functionalization of azide-modified solid supports, such as agarose or magnetic beads, with this compound.

Materials:

  • Azide-modified beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (100 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (200 mM in water, freshly prepared)

  • Quenching solution (e.g., 100 mM EDTA)

Procedure:

  • Bead Preparation:

    • Wash the azide-modified beads three times with the wash buffer to remove any preservatives.

    • Resuspend the beads in the reaction buffer.

  • Reaction Setup:

    • To the bead suspension, add the this compound stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction on a rotator or shaker for 2-6 hours at room temperature.

  • Washing and Quenching:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Remove the supernatant and wash the beads twice with the quenching solution to chelate any remaining copper.

    • Wash the beads three times with the wash buffer to remove unreacted reagents.

  • Storage:

    • Resuspend the functionalized beads in a suitable storage buffer (e.g., PBS with a preservative).

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Cu(I) Regeneration Alkyne R1-C≡CH (this compound) Cu_acetylide [R1-C≡C-Cu] Alkyne->Cu_acetylide + Cu(I) Azide R2-N3 (Azide-modified biomolecule) Cu_I Cu(I) Metallacycle Six-membered copper metallacycle Cu_acetylide->Metallacycle + R2-N3 Triazolide Copper triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Protonolysis Product Triazole Product Triazolide->Product + H+ Proton_source H+ Cu_II Cu(II) Cu_II->Cu_I + Ascorbate Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate caption Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low conjugation efficiency - Insufficient molar excess of the alkyne.- Inactive catalyst (oxidized Cu(I)).- Steric hindrance around the azide or alkyne.- Increase the molar excess of this compound.- Use freshly prepared sodium ascorbate; ensure anaerobic conditions if necessary.- Increase reaction time or temperature; consider using a longer linker on the azide or alkyne.
Protein precipitation - High concentration of organic solvent (DMSO).- Copper-mediated aggregation.- Keep the final DMSO concentration below 5%.- Ensure a sufficient concentration of a Cu(I) stabilizing ligand like THPTA.
Non-specific binding - Hydrophobic interactions of the thiazole moiety.- Include a non-ionic detergent (e.g., Tween-20) in the reaction and wash buffers, especially for solid-phase applications.

Conclusion

This compound represents a promising, albeit underexplored, reagent for bioconjugation. Its unique combination of a reactive alkyne handle and a pharmacologically relevant thiazole core makes it an attractive candidate for creating novel bioconjugates for therapeutic and diagnostic purposes. The protocols and conceptual framework provided herein offer a solid foundation for researchers to begin exploring the utility of this versatile molecule in their own systems. As with any new reagent, empirical optimization will be key to achieving the best results.

References

Application Notes & Protocols: 4-Ethynyl-2-methylthiazole as a Versatile Chemical Probe for Bioorthogonal Labeling and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Biological Complexity with a Thiazole-Alkyne Probe

In the intricate landscape of chemical biology and drug discovery, the ability to selectively label, visualize, and identify biomolecules within their native environment is paramount. 4-Ethynyl-2-methylthiazole is a heterocyclic building block that has emerged as a powerful chemical probe for these applications[1][2]. Its utility is rooted in a bifunctional architecture: a terminal alkyne group that serves as a bioorthogonal handle for "click chemistry," and a thiazole ring, a scaffold present in numerous biologically active compounds and pharmaceuticals[3][4].

This guide provides a comprehensive overview of this compound, detailing its application in metabolic labeling, cellular imaging, and proteomic-based target identification. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for researchers in fundamental biology and drug development.

Probe Characteristics and Synthesis Overview

This compound (CAS: 107263-89-8) is a small, membrane-permeable molecule, making it suitable for live-cell applications[2]. The terminal alkyne is a small, biologically inert functional group that, when incorporated into biomolecules, generally does not perturb their natural function[5][6].

Key Properties:

Property Value Source
Molecular Formula C₆H₅NS [2]
Molecular Weight 123.18 g/mol [2]
CAS Number 107263-89-8 [2][7]

| Appearance | Varies (typically liquid or low-melting solid) | N/A |

The synthesis of this probe is typically achieved via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide[1]. In this case, the key precursor is 4-bromo-2-methylthiazole, which is coupled with a protected alkyne source, followed by deprotection to yield the final product[1][8]. This synthetic route ensures high purity, which is critical for biological applications.

Principle of Application: The Power of Bioorthogonal Click Chemistry

The primary application of this compound relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction in click chemistry[9][10][11]. This reaction forms a stable triazole linkage between the alkyne handle on the probe and a complementary azide-functionalized reporter molecule (e.g., a fluorophore or biotin)[5][12].

Key features of the CuAAC reaction include:

  • High Specificity: The azide and alkyne groups react exclusively with each other, ignoring the vast array of other functional groups present in a complex biological system[9].

  • Biocompatibility: The reaction proceeds efficiently in aqueous buffers, across a wide pH range (4-11), and at room temperature, making it suitable for use in living cells[9][11].

  • High Yield & Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate, allowing for rapid and quantitative labeling even at low reactant concentrations[11].

CuAAC_Reaction cluster_catalyst Catalyst System cluster_product Product Probe This compound (Alkyne Handle) Triazole Stable Triazole Linkage (Probe-Reporter Conjugate) Probe->Triazole Reporter Reporter-N₃ (Azide Tag, e.g., Biotin, Fluorophore) Reporter->Triazole Copper Cu(I) Copper->Triazole Catalysis Ascorbate Sodium Ascorbate Ascorbate->Copper Reduction (activates) CuSO4 CuSO₄ (Cu(II) Source)

Figure 1. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Core Applications & Methodologies

Metabolic Labeling of Nascent Biomolecules

By mimicking natural metabolites, this compound can be used to label newly synthesized biomolecules. For instance, if conjugated to an amino acid, it can be incorporated into proteins during translation. This "tag-and-modify" strategy allows for the specific study of dynamic cellular processes.

Target Identification in Drug Discovery

A key challenge in drug discovery is identifying the specific protein targets of a bioactive compound[13]. This compound serves as an ideal handle for this purpose. A known bioactive molecule containing a thiazole core can be synthesized with an ethynyl group. This modified drug is introduced to cells or lysates, where it binds its targets. After binding, an azide-biotin reporter is "clicked" onto the probe. The entire drug-target complex can then be enriched using streptavidin beads and identified via mass spectrometry[6].

Target_ID_Workflow A 1. Synthesize Bioactive Compound with this compound Handle B 2. Incubate Probe with Cell Lysate or Live Cells A->B C 3. Probe Binds to Protein Target(s) B->C D 4. Lyse Cells (if applicable) & Perform Click Reaction with Azide-Biotin C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. Elute & Digest Proteins (On-bead or Post-elution) E->F G 7. Analyze by LC-MS/MS F->G H 8. Identify & Validate Protein Targets G->H

Figure 2. Workflow for identifying protein targets using a this compound probe.
In-Situ Cellular Imaging

When the azide reporter is a fluorescent dye, this technique enables high-resolution imaging of the probe's localization within the cell[6][14]. This is invaluable for visualizing the distribution of labeled biomolecules or confirming the cellular uptake and localization of a drug candidate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental goal.

Protocol 1: General Metabolic Labeling and In-Situ Visualization

This protocol describes the labeling of intracellular targets in cultured mammalian cells followed by fluorescent detection.

Materials:

  • This compound probe (or derivative)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS[5]

  • Wash Buffer: 3% BSA in PBS

  • Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

  • Click Reaction Cocktail Components (see Table 2)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency on coverslips in a multi-well plate. b. Prepare the labeling medium by diluting the this compound probe stock solution into pre-warmed complete culture medium. The final concentration typically ranges from 10-100 µM. c. Remove the existing medium and replace it with the labeling medium. d. Incubate cells for the desired period (e.g., 4 to 24 hours) under standard culture conditions.

  • Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash cells twice with Wash Buffer. d. Permeabilize cells by incubating with 0.5% Triton X-100 for 20 minutes at room temperature[5]. e. Wash cells twice with Wash Buffer.

  • Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use as described in Table 2 . Add components in the specified order. b. Aspirate the wash buffer from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with Wash Buffer.

  • Imaging: a. Incubate cells with a nuclear stain (e.g., DAPI in PBS) for 5-10 minutes. b. Wash cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image using a fluorescence microscope with the correct filter sets.

Table 2: Click Reaction Cocktail Recipe (per 1 mL)
Component Stock Concentration Final Concentration
Azide-Fluorophore1-5 mM in DMSO1-5 µM
Copper(II) Sulfate (CuSO₄)50 mM in H₂O50-100 µM[5][6]
Copper Ligand (e.g., THPTA)50 mM in H₂O250-500 µM (5:1 ratio to Cu)[5][12]
Sodium Ascorbate100 mM in H₂O (freshly prepared)2.5-5 mM[5][12]
PBS or appropriate bufferN/Ato 1 mL
Note: The ligand (e.g., THPTA, BTTAA) is crucial for stabilizing the Cu(I) oxidation state and reducing copper-mediated cytotoxicity.[12]
Protocol 2: Enrichment of Labeled Proteins for Proteomic Analysis

This protocol outlines the procedure for identifying protein targets from a cell lysate.

Materials:

  • All materials from Protocol 1, except for coverslips and imaging-specific reagents.

  • Azide-PEG3-Biotin conjugate

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution Buffer (e.g., solution containing free biotin or boiling in SDS-PAGE sample buffer)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Probe Incubation: a. Treat cultured cells with the this compound-functionalized bioactive compound at a pre-determined effective concentration and duration. Include a vehicle-only (e.g., DMSO) control. b. Harvest cells by scraping in cold PBS.

  • Cell Lysis and Click Reaction: a. Pellet cells and lyse using an appropriate lysis buffer on ice. b. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay). c. To 1-5 mg of protein lysate, add the Click Reaction Cocktail components, using Azide-PEG3-Biotin as the reporter molecule. d. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification: a. Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at room temperature or 4°C overnight to capture biotinylated proteins. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, PBS) is recommended.

  • Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. b. Reduce, alkylate, and digest the eluted proteins into peptides using a standard in-solution or on-bead digestion protocol with trypsin. c. Desalt the resulting peptides using a C18 StageTip or equivalent. d. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). b. Compare protein enrichment in the probe-treated sample versus the vehicle control to identify specific binding partners.

Troubleshooting

Problem Possible Cause Solution
No/Weak Fluorescent Signal Inefficient labeling (probe concentration too low or incubation too short)Optimize probe concentration and incubation time.
Ineffective click reactionPrepare Sodium Ascorbate solution fresh. Ensure a 5:1 ligand-to-copper ratio.
Fluorophore photobleachingMinimize light exposure during incubation and imaging. Use an anti-fade mounting medium.
High Background Signal Non-specific binding of the azide-reporterIncrease the number and stringency of wash steps after the click reaction.
Insufficient quenching of unreacted reagentsN/A
High number of non-specific proteins in pull-down Insufficient washing of beadsIncrease the number and stringency of washes. Include detergents like SDS in initial wash steps.
Probe reacts non-specificallyInclude a control with a structurally similar but non-reactive probe.

Conclusion

This compound is a highly versatile and powerful probe for modern chemical biology. Its small size, bio-inert alkyne handle, and synthetically accessible thiazole core make it an invaluable tool. By leveraging the specificity and efficiency of CuAAC click chemistry, this probe enables researchers to conduct sophisticated experiments in metabolic labeling, target identification, and cellular imaging, thereby accelerating our understanding of complex biological systems and advancing the frontier of drug discovery.

References

Synthetic Routes to Functionalized 4-Ethynylthiazoles: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethynylthiazoles in Modern Drug Discovery

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an ethynyl group at the C4-position of the thiazole ring creates a particularly valuable building block for drug development. This functionalization provides a rigid, linear linker ideal for probing protein binding pockets and serves as a versatile handle for further molecular elaboration through reactions like "click chemistry".[3] The ability to synthesize a diverse array of functionalized 4-ethynylthiazoles is therefore of paramount importance for generating novel compound libraries for high-throughput screening and lead optimization.[1][3]

This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized 4-ethynylthiazoles, with a focus on the widely employed Sonogashira cross-coupling reaction. We will also delve into alternative methodologies, offering researchers a broader toolkit for their synthetic endeavors. The protocols and discussions herein are grounded in established literature and aim to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-ethynylthiazoles can be broadly approached in two ways: post-synthetic modification of a pre-formed thiazole ring or de novo synthesis that incorporates the ethynyl moiety during the ring-forming process. The former is by far the more common and generally more versatile approach.

Synthetic StrategyKey FeaturesAdvantagesCommon Precursors
Sonogashira Cross-Coupling Palladium- and copper-catalyzed reaction between a 4-halothiazole and a terminal alkyne.[4]High functional group tolerance, mild reaction conditions, broad substrate scope.[5][6]4-Iodo-, 4-bromo-, or 4-chlorothiazoles; terminal alkynes.
Domino Alkylation-Cyclization Reaction of a propargyl bromide with a thiourea derivative.[7]Forms the thiazole ring and introduces the potential for an ethynyl precursor in one pot.Propargyl bromides, thioureas.
[3+2] Cycloaddition Reactions Formation of the thiazole ring from acyclic precursors.[8][9]Can provide access to highly substituted thiazoles.Varies depending on the specific cycloaddition.

The Workhorse of 4-Ethynylthiazole Synthesis: The Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] Its application in the synthesis of 4-ethynylthiazoles is a testament to its versatility and efficiency.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

The palladium(0) species undergoes oxidative addition with the 4-halothiazole. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium center yields the 4-ethynylthiazole product and regenerates the active palladium(0) catalyst.[4]

Protocol: Sonogashira Coupling of 4-Bromo-2-aminothiazole with Phenylacetylene

This protocol provides a general procedure for the synthesis of a functionalized 4-ethynylthiazole.

Materials:

  • 4-Bromo-2-aminothiazole

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-aminothiazole (1.0 mmol), PdCl₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-(phenylethynyl)-2-aminothiazole.

Expert Insights:

  • The choice of palladium source and ligand can significantly impact the reaction efficiency. While PdCl₂/PPh₃ is a common combination, pre-formed catalysts like Pd(PPh₃)₄ can also be used.[10]

  • Copper-free Sonogashira protocols have been developed to avoid issues related to the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[6][11] These often require stronger bases or specialized ligands.

  • The reactivity of the 4-halothiazole follows the order I > Br > Cl.[10] While 4-iodothiazoles are the most reactive, 4-bromothiazoles often provide a good balance of reactivity and stability.[12]

Precursor Synthesis: Accessing 4-Halothiazoles

The availability of the 4-halothiazole precursor is crucial for the Sonogashira approach. A common method for their synthesis is the Hantzsch thiazole synthesis followed by halogenation.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole intermediate->aminothiazole Cyclization/ Dehydration halothiazole 4-Halo-2-aminothiazole aminothiazole->halothiazole Halogenation

Figure 2: General workflow for the synthesis of 4-halo-2-aminothiazoles.

Protocol: Synthesis of 4-Bromo-2-aminothiazole

Materials:

  • 2-Aminothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 2-aminothiazole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate. The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-2-aminothiazole.

Alternative Synthetic Avenues

Domino Alkylation-Cyclization of Propargyl Bromides

A compelling alternative involves the reaction of a substituted propargyl bromide with a thiourea derivative.[7] This method constructs the 2-aminothiazole ring and installs the alkyne functionality in a single synthetic operation.

The proposed mechanism involves the initial S-alkylation of the thiourea by the propargyl bromide, followed by a 5-exo-dig cyclization to form the thiazole ring.[7] Subsequent isomerization leads to the final 2-aminothiazole product.

Expert Insights:

  • This method is particularly useful for accessing 4-substituted-5-methylthiazoles.

  • The reaction conditions, such as the base and solvent, can be tuned to optimize the yield and selectivity. Microwave irradiation has been shown to accelerate this transformation.[7]

Applications in Drug Development: A Case for 4-Ethynylthiazoles

The utility of 4-ethynylthiazoles is exemplified by their incorporation into various biologically active molecules. For instance, they can serve as key intermediates in the synthesis of kinase inhibitors, where the rigid ethynyl linker can position a pharmacophore in a specific region of the ATP-binding site.

The alkyne functionality is also a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and chemoselective conjugation of the 4-ethynylthiazole core to other molecules, such as peptides, sugars, or fluorescent probes, to create complex and multifunctional molecular architectures.[3] This modularity is highly desirable in modern drug discovery programs.

Conclusion

The synthesis of functionalized 4-ethynylthiazoles is a critical capability for researchers in medicinal chemistry and drug discovery. The Sonogashira cross-coupling reaction stands out as the most robust and versatile method for this purpose, supported by well-established protocols and a deep mechanistic understanding. However, alternative strategies such as domino reactions provide valuable complementary approaches. By understanding the principles and practicalities of these synthetic routes, researchers are well-equipped to design and execute the synthesis of novel thiazole-based compounds with therapeutic potential.

References

Applications of 4-Ethynyl-2-methylthiazole in Materials Science: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Building Block

4-Ethynyl-2-methylthiazole is a heterocyclic compound distinguished by its unique molecular architecture, which combines an electron-rich thiazole ring with a reactive terminal alkyne functional group. This combination of functionalities makes it a highly versatile building block for the synthesis of advanced materials with tailored electronic, optical, and surface properties. The thiazole moiety, a common electron-accepting heterocycle, imparts desirable electronic characteristics, while the terminal alkyne opens a gateway to a vast array of chemical transformations, most notably the highly efficient "click chemistry" and palladium-catalyzed cross-coupling reactions.[1]

This technical guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials engineering. We will delve into its use in the synthesis of conjugated polymers for organic electronics, the functionalization of material surfaces, and its emerging role in corrosion inhibition.

Chapter 1: Synthesis of Conjugated Polymers for Organic Electronics

The incorporation of thiazole units into conjugated polymers has been a successful strategy for developing high-performance organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and chemical sensors.[2] The electron-withdrawing nature of the thiazole ring can effectively lower the HOMO and LUMO energy levels of the resulting polymers, which is beneficial for charge injection and transport, as well as for achieving high open-circuit voltages in OSCs.[3] The ethynyl linkage, introduced via this compound, contributes to the planarity of the polymer backbone, facilitating strong intermolecular π-π stacking and enhancing charge carrier mobility.

Application Note: Sonogashira Cross-Coupling Polymerization

The Sonogashira cross-coupling reaction is a powerful method for the synthesis of conjugated polymers, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly well-suited for the polymerization of this compound with various aryl dihalides, allowing for the creation of a diverse library of polymers with tunable optoelectronic properties.

Protocol 1: Synthesis of a Poly(this compound-alt-arylene) via Sonogashira Polymerization

This protocol provides a general procedure for the synthesis of an alternating copolymer of a this compound derivative and an aryl dihalide. The specific aryl dihalide can be chosen to fine-tune the properties of the resulting polymer.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl dihalide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 eq)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triphenylphosphine (PPh₃) (0.08 - 0.20 eq)

  • Anhydrous toluene and triethylamine (or diisopropylamine) (degassed)

Procedure:

  • To a dry Schlenk flask, add the this compound derivative, the aryl dihalide, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed toluene and triethylamine (typically in a 5:1 to 10:1 v/v ratio) via syringe.

  • Degas the reaction mixture by bubbling with argon for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 70-100 °C and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.

  • Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to separate fractions with different molecular weights.

  • Dry the purified polymer under vacuum.

Characterization:

The resulting polymer should be characterized by:

  • ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy to determine the absorption spectrum and estimate the optical bandgap.

  • Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.

Diagram of Sonogashira Polymerization Workflow

Sonogashira_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization reagents Combine Monomers, Catalysts (Pd/Cu), Ligand, and Base in Schlenk Flask solvent Add Degassed Anhydrous Solvents reagents->solvent degas Degas Mixture with Argon solvent->degas heat Heat and Stir (70-100 °C, 24-72h) degas->heat precipitate Precipitate Polymer in Non-Solvent heat->precipitate filter_wash Filter and Wash (Methanol, Acetone) precipitate->filter_wash soxhlet Soxhlet Extraction (Optional) filter_wash->soxhlet dry Dry Polymer Under Vacuum soxhlet->dry characterization NMR, GPC, UV-Vis, CV, TGA dry->characterization CuAAC_Functionalization cluster_prep Reaction Setup cluster_reaction Click Reaction cluster_workup Purification cluster_char Characterization disperse Disperse Azide-Modified Nanoparticles in Solvent add_alkyne Add this compound disperse->add_alkyne add_catalyst Add Sodium Ascorbate and CuSO₄ Solution add_alkyne->add_catalyst react Stir at Room Temperature (12-24h) add_catalyst->react centrifuge Isolate Nanoparticles by Centrifugation react->centrifuge wash Wash with Water and Solvents centrifuge->wash dry Dry Functionalized Nanoparticles wash->dry characterization FTIR, XPS, TGA, TEM dry->characterization Corrosion_Testing cluster_prep Preparation cluster_cell Electrochemical Cell cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis prepare_electrode Prepare Mild Steel Electrode setup_cell Assemble 3-Electrode Cell prepare_electrode->setup_cell prepare_solution Prepare HCl Solution +/- Inhibitor prepare_solution->setup_cell ocp Stabilize at OCP setup_cell->ocp eis EIS Measurement ocp->eis polarization Potentiodynamic Polarization eis->polarization analyze Determine icorr, Rct Calculate Inhibition Efficiency polarization->analyze

References

Troubleshooting & Optimization

Technical Support Center: 4-Ethynyl-2-methylthiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-ethynyl-2-methylthiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to solve problems effectively and anticipate future challenges.

This compound is a valuable reagent, prized for the synthetic handles it offers: a nucleophilic thiazole ring and a reactive terminal alkyne. This duality allows for its participation in a wide array of powerful transformations, including Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry). However, its unique electronic properties and potential for side reactions necessitate careful experimental design and execution.

This guide is structured in a question-and-answer format to directly address the common (and uncommon) issues that can arise during its use.

Part I: Synthesis & Purity of Starting Material

Before troubleshooting downstream reactions, it is crucial to ensure the quality and purity of your this compound. Issues with the starting material are a frequent source of reaction failure.

FAQ 1: My in-house synthesis of this compound is low-yielding. How can I improve this?

The synthesis of this compound often proceeds via a multi-step sequence, commonly starting from 2-amino-4-methylthiazole. A common pitfall is the efficiency of the Sandmeyer-type reaction to install the ethynyl group.

Potential Causes & Solutions:

  • Inefficient Diazotization: The conversion of the amine to a diazonium salt is a critical step. Ensure your reaction is maintained at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium intermediate. The slow, dropwise addition of sodium nitrite is crucial.

  • Poor Halogenation/Coupling Partner Installation: Subsequent reaction of the diazonium salt can be problematic. Ensure your copper(I) catalyst is active and that the reaction conditions are strictly followed.

  • Alternative Synthetic Routes: Consider a route starting from 4-methyl-5-(2-hydroxyethyl)thiazole, which can be synthesized from 3-acetylpropanol and thiourea.[1] This intermediate can then be further functionalized. Another approach involves the Hantzsch thiazole synthesis.[2]

Workflow for Assessing Synthesis Issues:

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

FAQ 2: My commercially sourced this compound appears discolored and gives inconsistent results. What should I do?

Terminal alkynes, especially those on electron-rich heterocyclic systems, can be susceptible to degradation over time.

Potential Causes & Solutions:

  • Oxidative Homocoupling (Glaser Coupling): Exposure to air (oxygen) can cause the terminal alkyne to homocouple, forming a 1,3-diyne byproduct. This is often catalyzed by trace metal impurities. This byproduct can complicate subsequent reactions.

  • Polymerization: Under certain conditions (heat, light, acid/base), terminal alkynes can polymerize. The discoloration (yellowing or browning) is often an indicator of this.

  • Moisture: The compound is sensitive to moisture. Ensure it is stored under an inert atmosphere (argon or nitrogen) and in a desiccator.

Recommended Actions:

  • Purity Check: Before use, always check the purity by ¹H NMR. Look for the characteristic alkyne proton singlet and check for the absence of broad signals indicative of polymeric material or the appearance of new aromatic signals from decomposition.

  • Purification: If impurities are detected, purification by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended. Alternatively, short-path distillation under reduced pressure can be effective for removing non-volatile impurities.

  • Storage: Store in a freezer (-20 °C) under an inert atmosphere, protected from light.

Part II: Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[3]

FAQ 3: My Sonogashira coupling with this compound is not proceeding, and I am recovering my starting materials.

This is a common issue that often points to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst System Inactivity:

    • Palladium Source: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). This reduction can be sluggish. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄.

    • Copper(I) Cocatalyst: The Cu(I) cocatalyst is crucial for the formation of the copper acetylide intermediate.[4] Use freshly opened or properly stored CuI. A tan or greenish color indicates oxidation to Cu(II), which is detrimental.

  • Insufficiently Degassed System: Oxygen is a major culprit in Sonogashira reactions. It can oxidize the Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of the alkyne. Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.

  • Base Choice and Purity: An amine base (like triethylamine or diisopropylethylamine) is required to neutralize the HX generated and to facilitate the deprotonation of the alkyne.[3] Ensure the base is dry and amine-free.

  • Low Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require elevated temperatures (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[5]

Experimental Protocol: Standard Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add degassed solvent (e.g., THF or DMF).

  • Add this compound (1.2 equiv) followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the reaction at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

FAQ 4: I am observing significant homocoupling of my this compound (Glaser coupling). How can I suppress this side reaction?

The formation of the symmetrical 1,4-di(2-methylthiazol-4-yl)buta-1,3-diyne is a common and frustrating side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen promotes this oxidative coupling. Rigorous degassing is the first line of defense.

  • High Catalyst Loading: While counterintuitive, excessively high loadings of the copper catalyst can sometimes favor the homocoupling pathway.

  • Reaction Conditions: Running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly diminish homocoupling.[6]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring more specialized ligands and conditions, they completely eliminate the primary catalyst for Glaser coupling.[4]

Troubleshooting Table: Sonogashira Coupling

Observation Potential Cause Suggested Solution
No ReactionInactive Catalyst SystemUse fresh Pd and Cu catalysts. Ensure proper degassing.
Low TemperatureIncrease reaction temperature incrementally (e.g., to 80 °C).[5]
Poor Substrate ReactivityIf using an aryl chloride, consider switching to the corresponding bromide or iodide.
High HomocouplingOxygen in SystemImprove degassing procedure (freeze-pump-thaw is superior to bubbling).
High Copper ConcentrationReduce CuI loading to 1-2 mol%.
Consider running the reaction under a dilute H₂ atmosphere.[6]
Low Yield/Side ProductsReaction TimeOptimize reaction time; prolonged heating can lead to decomposition.
Solvent ChoiceTHF can sometimes promote the formation of palladium black; consider DMF or acetonitrile.[5][7]

Part III: Azide-Alkyne Cycloaddition (Click Chemistry)

The reaction of the ethynyl group with an organic azide to form a 1,2,3-triazole is a classic example of "click chemistry"—a reaction known for its high efficiency, selectivity, and biocompatibility.[8][]

FAQ 5: My Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sluggish or incomplete.

While robust, the CuAAC reaction is not immune to problems.

Potential Causes & Solutions:

  • Copper(I) Source and Stability: The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[] The Cu(I) can be unstable and disproportionate or be oxidized.

  • Ligand Choice: In complex biological or chemical environments, a ligand can be used to stabilize the Cu(I) catalyst and prevent it from binding to other functional groups in your substrate. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[10]

  • pH of the Medium: The reaction is sensitive to pH and generally performs best in a pH range of 4 to 12.[11] Outside this range, catalyst activity can be compromised.

  • Solvent System: While often performed in aqueous systems (e.g., t-BuOH/H₂O), ensure your substrates are sufficiently soluble. Co-solvents like DMSO or DMF can be used.

Workflow for Optimizing CuAAC Reactions:

Caption: Stepwise optimization strategy for copper-catalyzed click reactions.

Part IV: Reactions Involving the Thiazole Ring

While the alkyne is often the primary site of reaction, the thiazole ring itself can participate in or influence reactions.

FAQ 6: I am attempting a Suzuki coupling using a bromo-substituted this compound, but the reaction is failing.

Suzuki-Miyaura couplings on heterocyclic systems can be challenging.

Potential Causes & Solutions:

  • Ligand Choice: Standard ligands like PPh₃ may not be effective. More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition and reductive elimination steps with heterocyclic substrates.

  • Catalyst Inhibition: The nitrogen and sulfur atoms of the thiazole ring can coordinate to the palladium center, potentially inhibiting catalysis. A ligand-free approach, where the thiazole nitrogen itself participates in forming a palladacyclic intermediate, has been shown to be effective for hindered systems.[12]

  • Boronic Acid Stability: Some boronic acids, particularly heteroaromatic ones, are prone to decomposition (protodeboronation) under the basic reaction conditions before they can couple.[13] Using a milder base (e.g., K₃PO₄ instead of Na₂CO₃) or specialized boronic acid derivatives (e.g., MIDA boronates) can mitigate this.[13]

Troubleshooting Table: Thiazole Suzuki Coupling

Issue Potential Cause Recommended Action
No ReactionInappropriate LigandScreen bulky, electron-rich phosphine ligands (Buchwald-Hartwig type) or NHC ligands.
Catalyst PoisoningConsider a ligand-free protocol to leverage thiazole coordination.[12]
Low YieldBoronic Acid DecompositionUse a milder base (K₃PO₄, Cs₂CO₃). Use freshly prepared boronic acid.[13]
Consider using a boronate ester or trifluoroborate salt.[14]

Part V: Protecting Group Chemistry

Often, this compound is synthesized from a silyl-protected precursor, such as 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.

FAQ 7: I am having trouble with the deprotection of a silyl-protected this compound.

The removal of silyl groups like TMS (trimethylsilyl) or TES (triethylsilyl) is usually straightforward, but issues can arise.

Potential Causes & Solutions:

  • Incomplete Deprotection with Fluoride: Tetrabutylammonium fluoride (TBAF) is the most common reagent.[15] If deprotection is incomplete, ensure you are using a sufficient excess (1.1-1.5 equivalents) and that your TBAF solution has not degraded. Anhydrous conditions can accelerate the reaction.

  • Base-Sensitivity of Substrate: TBAF is basic and can cause side reactions on sensitive substrates.[15] For such cases, acidic deprotection (e.g., acetic acid in THF/water) or milder fluoride sources (e.g., HF-pyridine) can be used.

  • Alternative Mild Deprotection: A very mild method for cleaving silyl ethers uses catalytic amounts of iron(III) chloride (FeCl₃) in methanol. This method is particularly effective for TES groups and proceeds in neutral pH.[16]

Protocol: Catalytic FeCl₃ Deprotection of a Silyl Alkyne

  • Dissolve the silyl-protected alkyne (1.0 equiv) in methanol.

  • Add a stock solution of FeCl₃ in methanol (e.g., 0.01-0.1 equiv).

  • Stir at room temperature and monitor by TLC. The reaction is often complete within minutes to a few hours.[16]

  • Upon completion, dilute with water, extract the product, and purify as needed.

This guide provides a starting point for troubleshooting common issues encountered when working with this compound. Successful organic synthesis is often an iterative process of identifying a problem, understanding the underlying mechanism, and systematically adjusting conditions to favor the desired outcome.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-ethynyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this important heterocyclic building block. The thiazole moiety is a cornerstone in many biologically active compounds, and the introduction of an ethynyl group opens up a vast landscape for further chemical transformations.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[4][5][6] This reaction forms the crucial carbon-carbon bond between a 4-halo-2-methylthiazole (typically 4-bromo- or 4-iodo-2-methylthiazole) and a protected or terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][7]

A general synthetic scheme is presented below:

Sonogashira_Coupling 4-halo-2-methylthiazole 4-halo-2-methylthiazole Product This compound 4-halo-2-methylthiazole->Product Sonogashira Coupling Alkyne H-C≡C-R (R = H or protecting group) Alkyne->Product Catalysts Pd Catalyst Cu(I) Co-catalyst Base, Solvent Catalysts->Product Troubleshooting_Workflow start Low Yield or Impurities check_catalyst Review Catalyst System (Pd source, ligand, CuI) start->check_catalyst check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents homocoupling Significant Homocoupling? check_catalyst->homocoupling incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn check_reagents->incomplete_rxn go_copper_free Switch to Copper-Free Protocol homocoupling->go_copper_free Yes optimize_cu Reduce CuI Loading & Ensure Anaerobic Conditions homocoupling->optimize_cu No success Successful Synthesis go_copper_free->success optimize_cu->incomplete_rxn increase_temp Increase Temperature & Reaction Time incomplete_rxn->increase_temp Yes check_halide Consider More Reactive Halide (I > Br > Cl) incomplete_rxn->check_halide No increase_temp->success check_halide->success

References

Technical Support Center: Purification of 4-Ethynyl-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethynyl-2-methylthiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic building blocks. The unique combination of the thiazole ring and the reactive ethynyl group presents specific purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the purification of ethynylthiazole derivatives.

Q1: What is the most common first-pass purification strategy for crude this compound derivatives?

A1: For most crude reaction mixtures containing this compound derivatives, flash column chromatography on silica gel is the gold standard for a first-pass purification. This technique offers an excellent balance of speed, resolution, and scalability. The polarity of these compounds can be fine-tuned by the other substituents on the thiazole ring or associated side chains, making gradient elution on silica gel highly effective for separating the target molecule from unreacted starting materials, reaction by-products, and baseline impurities.[1] However, the stability of your specific derivative on silica should always be assessed first with a quick TLC stability test.[1]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The selection of a mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. A good rule of thumb is to find a solvent system that provides a retention factor (Rƒ) for your target compound of ~0.2-0.4 .[1]

  • Starting Point: For moderately polar thiazole derivatives, a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate is a classic starting point.

  • Tuning Polarity: If the compound has a very low Rƒ (sticks to the baseline), increase the proportion of the polar solvent. If the Rƒ is too high (runs with the solvent front), increase the proportion of the non-polar solvent.

  • Alternative Solvents: For compounds that are difficult to separate, consider solvent systems with different selectivities. Replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the elution order of closely related impurities. For very polar compounds, adding a small percentage of methanol to DCM may be necessary.[1]

Q3: My compound is a solid. Should I use recrystallization instead of chromatography?

A3: Recrystallization is a powerful, cost-effective, and often scalable purification technique for crystalline solids, but its success is highly dependent on the impurity profile.[2][3]

  • When to Choose Recrystallization: It is ideal when your desired compound is the major component of the crude solid (>90%) and the impurities have different solubility profiles.[4] For example, if the impurities are either much more soluble or much less soluble in a given solvent than your product, recrystallization can yield material of very high purity.[2]

  • When to Choose Chromatography: Chromatography is superior when impurities are structurally similar to the product and have comparable solubilities, or when the product is an oil. It is also the method of choice for complex mixtures with multiple components that need to be isolated.

  • Combined Approach: A highly effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities and then conduct a final recrystallization on the pooled, evaporated fractions to achieve exceptional analytical purity.

Q4: How stable are this compound derivatives during purification?

A4: The stability of these derivatives can be a concern. The primary points of instability are the ethynyl group and the potential for the thiazole ring to interact with acidic media.

  • Acid Sensitivity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[1] This is a known issue for certain heterocyclic compounds.

  • Oxidative/Thermal Instability: Terminal alkynes can be susceptible to oxidative coupling, especially in the presence of certain metal catalysts used in preceding synthesis steps. While generally stable, prolonged heating during solvent evaporation should be minimized. Always use a rotary evaporator at a moderate temperature.

Q5: What are the definitive methods for assessing the final purity of my compound?

A5: A single method is rarely sufficient. A combination of techniques is required to confidently establish purity. High purity is typically defined as ≥98%.[5]

Technique Purpose Key Advantages Considerations
¹H and ¹³C NMR Structural confirmation and purity assessmentProvides structural information and can detect proton- or carbon-containing impurities.[6]May not detect non-organic or non-soluble impurities. Quantitative accuracy depends on proper experimental setup.
HPLC/UPLC High-resolution purity determinationHighly sensitive and quantitative. The preferred method for final purity assessment in pharmaceutical development.[7]Method development can be time-consuming. Requires a chromophore for UV detection.
LC-MS Purity and identity confirmationCouples the separation power of HPLC with the mass identification of MS, confirming the molecular weight of the main peak and impurities.[6]Ionization efficiency can vary, making it semi-quantitative without proper calibration.
Elemental Analysis (CHN) Confirms elemental compositionProvides the percentage of Carbon, Hydrogen, and Nitrogen, which should match theoretical values for a pure compound.[8]Requires a relatively large amount of sample and does not detect impurities with the same elemental composition.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Column Chromatography Issues

Q: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What's happening?

  • Probable Cause 1: Compound Instability on Silica. The acidic nature of silica gel may be causing partial decomposition of your thiazole derivative.[1] As the compound travels down the column, it continuously degrades, leaving a trail of the decomposition product.

    • Solution: Deactivate the silica gel. Before packing the column, prepare a slurry of the silica in your starting mobile phase and add 1% triethylamine (Et₃N). This neutralizes the acidic silanol groups. Alternatively, consider using a different stationary phase like neutral alumina.

  • Probable Cause 2: Poor Solubility or Overloading. The compound may not be fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves, resulting in tailing.[9] Alternatively, you may have loaded too much crude material onto the column.

    • Solution:

      • Dry Loading: Dissolve your crude product in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel (~10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[9] Sprinkle this powder evenly onto the top of your packed column. This prevents solubility issues at the point of injection.

      • Reduce Load: Ensure you are not exceeding the column's capacity. A general rule is to load 1-5% of the silica gel mass (e.g., for a 100g silica column, load 1-5g of crude material).

Q: I can't separate my product from an impurity. Their Rƒ values on TLC are almost identical.

  • Probable Cause: Insufficient Selectivity of the Solvent System. The polarity-based separation is not sufficient to resolve compounds with very similar structures.

    • Solution 1: Change Solvent Selectivity. Keep the overall polarity similar but change the solvents. For example, if you are using 20% Ethyl Acetate in Hexanes, try switching to a system with Dichloromethane or Diethyl Ether. The different hydrogen bonding capabilities of these solvents can dramatically alter the separation.

    • Solution 2: Switch to Reverse-Phase Chromatography. If the compounds are inseparable on normal-phase silica, their hydrophobic/hydrophilic characters might be different enough for separation on a C18-functionalized silica (reverse-phase).[10] The mobile phase is typically a polar mixture, like water/acetonitrile or water/methanol.

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals when I cool the solution.

  • Probable Cause 1: Solution is Supersaturated or Cooling Too Quickly. The concentration of the solute is too high, or the temperature drop is too rapid, causing the compound to crash out as a liquid phase (oil) instead of forming an ordered crystal lattice.[11]

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the flask to cool much more slowly. Insulate the flask with glass wool or paper towels and leave it undisturbed on the benchtop before moving to an ice bath.[4]

  • Probable Cause 2: Impurities Inhibiting Crystallization. High levels of impurities can disrupt the crystal formation process.

    • Solution: First, attempt the slow cooling method. If that fails, it indicates the crude material may be too impure for recrystallization. A preliminary pass through a silica plug or a short column may be necessary to remove the bulk of the impurities before attempting recrystallization again.

Q: No crystals form, even after the solution has cooled completely.

  • Probable Cause: The Solution is Not Saturated. You have added too much solvent, and the compound remains soluble even at low temperatures.

    • Solution 1: Evaporate Excess Solvent. Gently heat the solution on a hot plate in a fume hood to boil off some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a few drops of hot solvent to redissolve it and allow it to cool slowly again.[2]

    • Solution 2: Induce Crystallization. If the solution appears saturated but won't crystallize, you can try:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass shards can act as nucleation sites.[2]

      • Seeding: Add a tiny crystal of the pure product (if available) to the solution. This provides a template for crystal growth.[2]

Section 3: Experimental Protocols & Workflows

Workflow for Purification and Purity Analysis

The following diagram outlines the general workflow from a crude reaction mixture to a certified pure compound.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_fractions Post-Purification cluster_final_analysis Final Purity Assessment cluster_end End Product Crude Crude Reaction Mixture TLC TLC Analysis (Select Method) Crude->TLC Chrom Flash Column Chromatography TLC->Chrom Complex Mixture / Oil Recryst Recrystallization TLC->Recryst Solid >90% Pure Fractions Combine & Evaporate Fractions Chrom->Fractions Crystals Filter & Dry Crystals Recryst->Crystals Final_Analysis HPLC, NMR, LC-MS, Elemental Analysis Fractions->Final_Analysis Crystals->Final_Analysis Pure_Product Pure Compound (>98%) Final_Analysis->Pure_Product

Caption: General purification and analysis workflow.

Protocol 1: Flash Column Chromatography (Dry Loading)

This protocol is for the purification of a moderately polar this compound derivative.

  • Solvent System Selection:

    • Perform TLC with various ratios of Hexane:Ethyl Acetate.

    • Select a ratio that gives the target compound an Rƒ of ~0.3. For this example, let's assume 30% Ethyl Acetate in Hexane.

  • Column Packing:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Fill the column ~80% full with the selected mobile phase (30% EtOAc/Hex).

    • In a separate beaker, create a slurry of silica gel in the mobile phase.

    • Gently pour the slurry into the column, tapping the side to ensure even packing. Allow the silica to settle into a uniform bed.

    • Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like Dichloromethane (DCM) in a round-bottom flask.

    • Add ~10g of silica gel to the flask.

    • Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[9]

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance.[9]

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or house air) to begin eluting the solvent.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Decision Tree for Column Chromatography

Troubleshooting_Column Problem Problem: Poor Separation Streaking Streaking / Tailing? Problem->Streaking CoElution Co-elution of Spots? Problem->CoElution Decomposition Possible Decomposition on Silica Streaking->Decomposition Yes Overload Overloading / Solubility Issue Streaking->Overload Yes SolventChoice Poor Solvent Selectivity CoElution->SolventChoice Yes Sol_Decomp Solution: - Use neutralized silica (1% Et3N) - Switch to Alumina Decomposition->Sol_Decomp Sol_Overload Solution: - Use 'Dry Loading' method - Reduce amount of sample Overload->Sol_Overload Sol_Solvent Solution: - Change solvent system (e.g., Hex/EtOAc -> Hex/DCM) - Try reverse-phase HPLC SolventChoice->Sol_Solvent

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-ethynyl-2-methylthiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer detailed, field-proven protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1] This involves the palladium- and copper-catalyzed coupling of a 4-halo-2-methylthiazole (typically 4-bromo- or 4-iodo-2-methylthiazole) with a terminal alkyne. To avoid handling volatile and hazardous acetylene gas, a protected alkyne like trimethylsilylacetylene (TMSA) is commonly used, followed by a subsequent deprotection step.

Q2: Which halide is best for the 4-halo-2-methylthiazole starting material?

The reactivity order for the halide in Sonogashira couplings is I > Br >> Cl.[1]

  • 4-Iodo-2-methylthiazole: Offers the highest reactivity, allowing for milder reaction conditions (lower temperatures, lower catalyst loading), which can help minimize side reactions. However, it is often more expensive and less stable than its bromo-counterpart.

  • 4-Bromo-2-methylthiazole: Represents a good balance of reactivity and stability/cost.[2][3] It is the most commonly used starting material for this synthesis.

  • 4-Chloro-2-methylthiazole: Generally not reactive enough for efficient Sonogashira coupling under standard conditions and is not recommended.

Q3: Why is a copper(I) co-catalyst used, and is it always necessary?

The copper(I) co-catalyst (e.g., CuI) is traditionally included to facilitate the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex in the catalytic cycle.[1] While this often accelerates the reaction, the presence of copper is also a primary cause of the most significant side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[4] Modern methods, known as "copper-free Sonogashira reactions," have been developed to avoid this issue, though they may require more specialized ligands or conditions.[4][5]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has stalled. TLC analysis shows only starting material, and the reaction mixture has turned black. What went wrong?

A: This classic symptom points to the decomposition of the palladium catalyst, resulting in the formation of inactive palladium(0), commonly known as "palladium black."

Root Causes & Solutions:

  • Oxygen Contamination: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a primary cause of catalyst decomposition.

    • Solution: Ensure all solvents and the amine base are rigorously degassed before use. Employ a robust inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time. The "freeze-pump-thaw" method (three cycles) is highly effective for solvents. For the reaction mixture itself, bubbling with an inert gas for 20-30 minutes prior to adding the catalyst is crucial.

  • Inappropriate Ligand or Ligand-to-Metal Ratio: Phosphine ligands are essential for stabilizing the palladium catalyst. If the ligand is unstable or used in the wrong proportion, the catalyst will precipitate.

    • Solution: Triphenylphosphine (PPh₃) is common, but more electron-rich and bulky phosphines can offer greater stability. Ensure a sufficient ligand-to-palladium ratio (typically 2-4 equivalents of ligand per equivalent of Pd).

  • High Temperature: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst decomposition, especially with less stable catalyst systems.

    • Solution: If using a highly reactive starting material like 4-iodo-2-methylthiazole, attempt the reaction at room temperature first.[1] For 4-bromo-2-methylthiazole, maintain the temperature as low as possible while still achieving a reasonable reaction rate (e.g., 40-60 °C).

Issue 2: Formation of a Major, Non-polar Byproduct

Q: I've isolated my product, but NMR analysis shows a significant impurity. My mass spec suggests a dimer of my alkyne. What is this byproduct and how can I prevent it?

A: You are observing the effects of oxidative homocoupling of the alkyne, also known as Glaser coupling. In the case of using trimethylsilylacetylene, this side reaction produces 1,4-bis(trimethylsilyl)buta-1,3-diyne. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4]

Root Causes & Solutions:

  • Presence of Copper(I) and Oxygen: The combination of Cu(I) and O₂ is the main driver for this side reaction.

    • Solution 1 (Optimization): Rigorous degassing, as mentioned above, is the first line of defense. Additionally, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

    • Solution 2 (Procedural Change): Switch to a copper-free Sonogashira protocol .[5] These conditions eliminate the primary catalyst for homocoupling. While potentially slower, they often provide a much cleaner reaction profile. See the detailed protocol below.

Diagram: Key Reaction Pathways

The following diagram illustrates the desired synthetic route versus the two most common side reaction pathways.

G cluster_start Starting Materials cluster_products Reaction Outcomes SM 4-Bromo-2-methylthiazole + TMS-Acetylene Product Desired Product: 4-(TMS-ethynyl)-2-methylthiazole SM->Product Sonogashira Coupling (Desired Pathway) [Pd]/[Cu], Base Side1 Homocoupling Byproduct: Bis(TMS)butadiyne SM->Side1 Glaser Coupling ([Cu], O₂) Side2 Decomposition: Palladium Black SM->Side2 Catalyst Decomposition (O₂, High Temp)

Caption: Desired vs. side reaction pathways in the Sonogashira synthesis.

Issue 3: Incomplete Deprotection or Product Degradation

Q: The TMS-protected intermediate forms cleanly, but the final deprotection step with TBAF gives a low yield and a messy TLC. What's happening?

A: The terminal alkyne on the this compound is relatively acidic and the molecule can be unstable, particularly under strongly basic conditions or during prolonged purification.

Root Causes & Solutions:

  • Harsh Deprotection Conditions: Tetrabutylammonium fluoride (TBAF) is a strong base. If left for too long or at elevated temperatures, it can promote polymerization or degradation of the product.

    • Solution 1 (Milder Conditions): Switch to a milder, heterogeneous base like potassium carbonate in methanol. This reaction is often very clean, and the base can be simply filtered off. The reaction is typically complete within 1-2 hours at room temperature.

    • Solution 2 (Careful Workup): If using TBAF, ensure the reaction is quenched with a weak acid (e.g., saturated NH₄Cl solution) as soon as the starting material is consumed (monitor by TLC).

  • Product Instability on Silica Gel: The final product can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during column chromatography.

    • Solution: If chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% TEA in your hexanes/ethyl acetate eluent). Alternatively, a quick filtration through a short plug of silica may be sufficient to remove baseline impurities without prolonged contact time.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the outcome. The table below provides a summary based on typical literature findings.

ParameterCondition A: Standard Cu-CatalyzedCondition B: Copper-FreeTypical Outcome & Notes
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / SPhosCondition B often requires more advanced, bulky phosphine ligands to facilitate the copper-free pathway.
Base Triethylamine (TEA) or DIPEAK₂CO₃ or Cs₂CO₃Inorganic bases are often used in copper-free systems.
Solvent THF or DMFToluene or DioxaneSolvent choice depends on the solubility of the base and catalyst system.
Temperature 40-80 °C80-110 °CCopper-free reactions may require higher temperatures to achieve similar rates.
Typical Yield 60-85%70-90%Yields can be higher in copper-free systems due to the absence of homocoupling.
Key Byproduct Diyne HomocouplingReductive DehalogenationWhile homocoupling is eliminated, other side reactions can still occur.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a standard method for coupling 4-bromo-2-methylthiazole with TMS-acetylene.

Materials:

  • 4-Bromo-2-methylthiazole (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triphenylphosphine (PPh₃, 0.12 eq)

  • Trimethylsilylacetylene (TMSA, 1.5 eq)

  • Triethylamine (TEA), anhydrous and degassed (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry, oven-baked Schlenk flask under an Argon atmosphere, add 4-bromo-2-methylthiazole, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed THF and degassed TEA via cannula or syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add TMSA dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting halide is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.

Protocol 2: Copper-Free Sonogashira for Minimizing Homocoupling

This protocol provides an alternative to mitigate the formation of the diyne byproduct.

Materials:

  • 4-Bromo-2-methylthiazole (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.10 eq)

  • Potassium carbonate (K₂CO₃), finely ground and dried (2.5 eq)

  • Trimethylsilylacetylene (TMSA, 1.5 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under Argon, add 4-bromo-2-methylthiazole, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene, followed by TMSA.

  • Heat the reaction mixture to 100 °C, ensuring vigorous stirring to keep the K₂CO₃ suspended.

  • Monitor the reaction by TLC. The reaction may be slower than the copper-catalyzed version (8-16 hours).

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography as described in Protocol 1.

Diagram: Experimental Workflow

G cluster_main Synthesis Workflow A 1. Setup & Degas (Flask, Reagents, Solvents) B 2. Sonogashira Coupling (Add Catalyst, Base, Alkyne) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Workup & Isolation (Filter, Extract, Concentrate) C->D E 5. TMS Deprotection (e.g., K₂CO₃/MeOH) D->E F 6. Final Purification (Column or Filtration) E->F G Product: This compound F->G

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Optimizing Sonogashira Couplings of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving the yield of Sonogashira coupling reactions involving 4-ethynyl-2-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C(sp)-C(sp²) bond-forming reaction. Here, we will delve into common challenges, provide in-depth, evidence-based solutions, and explain the fundamental chemistry behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is giving very low to no yield. What are the most common initial culprits?

A1: When a Sonogashira reaction fails, the primary suspects are often the catalyst's activity, the quality of your reagents, and the reaction atmosphere. It is critical to ensure that your palladium catalyst and any copper co-catalyst are not degraded. Additionally, these reactions are often sensitive to oxygen, which can lead to the undesirable Glaser-Hay homocoupling of the alkyne.[1][2][3] Therefore, ensuring anhydrous and anaerobic conditions by thoroughly degassing your solvent and running the reaction under an inert atmosphere (like argon or nitrogen) is a crucial first step.[3]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of this compound. How can I prevent this?

A2: The formation of alkyne homocoupling products, known as Glaser coupling, is a very common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1][2] To mitigate this, you have two primary strategies:

  • Strict Exclusion of Oxygen: Ensure your reaction setup is completely free of air. This involves using properly dried solvents and reagents and employing techniques like freeze-pump-thaw cycles to degas the reaction mixture.

  • Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol.[1][2] While the copper co-catalyst generally increases the reaction rate, it is also the primary cause of Glaser coupling.[2] Several effective copper-free systems have been developed that can provide excellent yields without this side reaction.[4][5][6][7][8][9]

Q3: A black precipitate has formed in my reaction flask. What is it, and is my reaction salvageable?

A3: The black precipitate is likely "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[3] This deactivation of the catalyst will halt your reaction. Common causes include impurities in the reagents or solvent, an inappropriate choice of solvent (some anecdotal evidence suggests THF can promote its formation), or suboptimal reaction temperatures.[3][10] At this point, it is best to stop the reaction, as adding more catalyst is unlikely to be effective. The focus should be on identifying the cause and optimizing the conditions for the next attempt.

Q4: What is the general order of reactivity for aryl halides in a Sonogashira coupling?

A4: The reactivity of the aryl or vinyl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[2][3] This means that an aryl iodide will typically react under milder conditions (sometimes even at room temperature) than an aryl bromide, which may require heating.[2][3] Aryl chlorides are the least reactive and often require specialized catalyst systems.

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion of your starting materials is a frequent and frustrating issue. A systematic approach to troubleshooting is essential.

The heart of the Sonogashira coupling is the palladium catalyst and, if used, the copper co-catalyst.

  • Palladium Catalyst Inactivity:

    • Explanation: Zerovalent palladium, Pd(0), is the active catalytic species. Many common precatalysts, like Pd(PPh₃)₄, are sensitive to air and moisture and can degrade over time.[3] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3]

    • Solution: Always use a fresh, high-quality palladium catalyst or one that has been stored meticulously under an inert atmosphere. If using a Pd(II) source, the reaction conditions must facilitate its reduction.

  • Ligand Selection:

    • Explanation: The phosphine ligands coordinated to the palladium atom are not mere spectators; they profoundly influence the catalyst's stability and reactivity. Electron-rich and sterically bulky ligands can increase the rate of the oxidative addition step, a key part of the catalytic cycle.[11] For a heteroaromatic substrate like a thiazole, the choice of ligand is particularly crucial.

    • Solution: If standard ligands like triphenylphosphine (PPh₃) are failing, consider switching to more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[4][5][12]

  • Copper Co-Catalyst Issues:

    • Explanation: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[2] Over time, CuI can oxidize and become less effective.

    • Solution: Use a fresh bottle of CuI. The color should be off-white to light tan; a significant green or brown discoloration indicates oxidation.

The conditions under which the reaction is run are just as critical as the reagents themselves.

  • Solvent Choice:

    • Explanation: The solvent must solubilize all reaction components, including the potentially polar thiazole starting material, the nonpolar aryl halide, and the catalyst complex.[13] Polar aprotic solvents like DMF and DMSO are often effective, as they can help stabilize charged intermediates.[5][13] However, some solvents may promote catalyst decomposition.[10]

    • Solution: If you suspect solvent issues, consider switching to an alternative. A mixture of solvents, such as water/isopropanol, has also been shown to be effective in some systems.[14]

  • Base Selection:

    • Explanation: A base is required to deprotonate the terminal alkyne, allowing it to coordinate with the copper or palladium.[2] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[3] The base must be strong enough to deprotonate the alkyne but not so strong that it causes unwanted side reactions. It must also be dry and used in sufficient excess.

    • Solution: Ensure your amine base is anhydrous and use at least 2-3 equivalents. If your reaction is still sluggish, a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ could be trialed, depending on the specific protocol (especially in copper-free systems).

  • Temperature Control:

    • Explanation: While the Sonogashira reaction is known for proceeding under mild conditions, some substrate combinations, particularly those involving less reactive aryl bromides or chlorides, require heating to proceed at a reasonable rate.[2][3] However, excessive heat can lead to catalyst decomposition.

    • Solution: If your reaction is not proceeding at room temperature, gradually increase the temperature, monitoring for both product formation and any signs of catalyst decomposition. A typical starting point for heating is 50-80 °C.

Experimental Protocols & Data

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a baseline for a standard reaction.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent (e.g., THF or DMF) via syringe.

  • Add an amine base (e.g., triethylamine, 2-3 equiv) via syringe.

  • Finally, add the this compound (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.[12]

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to avoid Glaser-Hay homocoupling.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (P2) (1-2 mol%), and the base (e.g., TMP or Cs₂CO₃, 2.0 equiv).[4][5]

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed DMSO via syringe.

  • Add the this compound (1.2 equiv).

  • Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC or LC-MS.[4][5]

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low/No Yield Inactive Pd catalystUse fresh catalyst; consider a more stable Pd(II) precatalyst.[3]
Inappropriate ligandSwitch to a bulkier, more electron-rich ligand (e.g., XPhos).[11][12]
Degraded CuI co-catalystUse a fresh bottle of CuI.[3]
Poor solvent choiceTry a different degassed solvent like DMF, DMSO, or an amine.[5][13]
Ineffective baseEnsure the base is anhydrous and in sufficient excess; consider a stronger base.[3]
Suboptimal temperatureGradually increase the temperature, monitoring for decomposition.
Glaser Homocoupling Presence of oxygenThoroughly degas all reagents and solvents; maintain an inert atmosphere.[2][3]
Copper co-catalystSwitch to a copper-free protocol.[1][2]
Palladium Black Impurities/Solvent/TempUse high-purity reagents and solvents; optimize temperature.[3][10]

Visualizing the Process

The Sonogashira Catalytic Cycle

The generally accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. Understanding this process is key to effective troubleshooting.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product R¹-C≡CR² Coupled_Pd->Product Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Deprotonation (Base, CuI) Cu_acetylide->Pd_complex

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Troubleshooting Workflow

When faced with a low-yielding reaction, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere 1. Check Atmosphere (Inert gas, Degassed Solvent) Start->Check_Atmosphere Check_Reagents 2. Check Reagent Quality (Fresh Catalysts, Pure Substrates) Check_Atmosphere->Check_Reagents No Improvement Success Improved Yield Check_Atmosphere->Success Resolved Optimize_Base 3. Optimize Base & Solvent (Anhydrous, Stoichiometry) Check_Reagents->Optimize_Base No Improvement Check_Reagents->Success Resolved Optimize_Temp 4. Optimize Temperature Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Success Resolved Change_Catalyst 5. Change Ligand/Catalyst System (e.g., Copper-Free) Optimize_Temp->Change_Catalyst No Improvement Optimize_Temp->Success Resolved Change_Catalyst->Success Resolved

Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.

References

stability issues of 4-Ethynyl-2-methylthiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethynyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential stability issues encountered during its use in chemical synthesis. Here, we address common challenges in a direct question-and-answer format, providing not only troubleshooting steps but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is giving low yields and a significant amount of a dimeric by-product. What is happening?

A1: You are likely observing the effects of Glaser-Hay homocoupling, a common side reaction for terminal alkynes, especially under Sonogashira conditions.[1][2][3] This occurs when two molecules of your this compound couple with each other instead of the desired aryl or vinyl halide.

  • Causality: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze this oxidative homocoupling in the presence of an oxidant, which can be trace oxygen in your reaction setup.[1][4] The mechanism involves the formation of a copper acetylide, which then undergoes oxidative coupling.[1]

  • Troubleshooting:

    • Deoxygenate Rigorously: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Minimize Copper Catalyst: While essential, excess copper(I) can promote homocoupling. Use the minimal effective amount of your copper source (e.g., CuI).

    • Use a Reducing Atmosphere: Some protocols suggest performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) to minimize the oxidative homocoupling side reaction.[3]

Q2: I am observing decomposition of my this compound when using a strong base to deprotonate the alkyne. Why is this happening and what can I do?

A2: Terminal alkynes, while more acidic than alkanes and alkenes, can be sensitive to very strong bases, especially at elevated temperatures.[5] The thiazole ring itself, being a heteroaromatic system, can also be susceptible to nucleophilic attack or ring-opening under harsh basic conditions.

  • Causality: The acidity of the terminal alkyne (pKa ≈ 25-26) allows for deprotonation by strong bases like sodium amide (NaNH₂).[6] However, the resulting acetylide is a potent nucleophile and a strong base itself.[7] This can lead to unwanted side reactions with the thiazole ring or other components in your reaction mixture.

  • Troubleshooting:

    • Choice of Base: If possible, use a milder base that is still capable of deprotonating the alkyne. The choice will be dependent on the specific reaction.

    • Temperature Control: Perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition.

    • Slow Addition: Add the base slowly to the solution of this compound to control the reaction exotherm and maintain a low concentration of the strong base at any given time.

Q3: Can I store a solution of deprotonated this compound for later use?

A3: It is generally not recommended to store the deprotonated form (the acetylide) for extended periods.

  • Causality: The acetylide anion is highly reactive and can degrade over time through various pathways, including reaction with trace impurities (like water or oxygen) or oligomerization. The stability will be highly dependent on the solvent and counter-ion.

  • Best Practice: Prepare the acetylide in situ and use it immediately in the subsequent reaction step. This will ensure the highest possible concentration of the active nucleophile and minimize the formation of degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction in Sonogashira coupling. 1. Inactive Palladium Catalyst. 2. Catalyst inhibition by the thiazole moiety.1. Use a fresh source of palladium catalyst. Consider a pre-catalyst that is activated in situ. 2. The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, inhibiting catalysis.[8] Experiment with different phosphine ligands (e.g., bulky, electron-rich ligands) or N-heterocyclic carbene (NHC) ligands to modulate the catalyst's electronic and steric properties.[8][9]
Formation of a complex mixture of unidentified by-products. 1. Reaction temperature is too high. 2. Presence of oxygen or other reactive impurities.1. Optimize the reaction temperature. Start with lower temperatures and gradually increase if necessary. High temperatures can lead to thermal decomposition of the starting material and products. 2. Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere.
Protodeethynylation (loss of the ethynyl group). Presence of a proton source (e.g., water, alcohol) and a base.This is a common issue with terminal alkynes. Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with this compound

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Substrate Addition: Add this compound (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Challenges

Below are diagrams illustrating key concepts related to the stability of this compound.

Troubleshooting_Workflow Start Low Yield or By-products with this compound Check_Homocoupling Observe Dimer Formation? Start->Check_Homocoupling Deoxygenate Action: Rigorously Deoxygenate System Check_Homocoupling->Deoxygenate Yes Check_Decomposition Observe General Decomposition? Check_Homocoupling->Check_Decomposition No Success Improved Results Deoxygenate->Success Optimize_Base_Temp Action: Use Milder Base / Lower Temperature Check_Decomposition->Optimize_Base_Temp Yes Check_Catalyst_Activity No Reaction? Check_Decomposition->Check_Catalyst_Activity No Optimize_Base_Temp->Success Change_Ligand_Catalyst Action: Screen Ligands / Use Fresh Catalyst Check_Catalyst_Activity->Change_Ligand_Catalyst Yes Failure Consult Further Check_Catalyst_Activity->Failure No Change_Ligand_Catalyst->Success

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Ethynyl-2-methylthiazole (CAS: 107263-89-8).[1][2] This molecule is a valuable building block in medicinal chemistry and materials science, often utilized for its rigid structure and capacity for further functionalization via click chemistry or subsequent cross-coupling reactions. The most common and scalable synthetic route involves a Sonogashira cross-coupling reaction between a 4-halo-2-methylthiazole precursor and a suitable acetylene source.[3][4]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, explain the rationale behind procedural choices, and offer a comprehensive troubleshooting framework in a direct question-and-answer format. Our goal is to empower you to not only successfully synthesize the target molecule but also to diagnose and resolve common issues encountered during scale-up.

Part 1: The Synthetic Blueprint

The synthesis is typically approached via a two-step sequence: the preparation of the key intermediate, 4-bromo-2-methylthiazole, followed by the palladium/copper-catalyzed Sonogashira coupling.

Overall Synthetic Workflow

The following diagram outlines the high-level process from the starting material to the final, purified product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira Coupling & Deprotection cluster_2 Step 3: Purification start 2-Methylthiazole (or alternative precursor) bromination Bromination Reaction start->bromination precursor 4-Bromo-2-methylthiazole bromination->precursor coupling Sonogashira Coupling (with TMS-Acetylene) precursor->coupling deprotection Silyl Group Deprotection coupling->deprotection product_crude Crude this compound deprotection->product_crude purification Column Chromatography or Distillation product_crude->purification final_product Pure this compound purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Part 2: Recommended Experimental Protocol

This protocol details a reliable method for the synthesis, starting from the commercially available 4-bromo-2-methylthiazole. It employs a protected alkyne to minimize side reactions.

Reagents & Materials
ReagentCAS NumberMolecular WeightPurity/Notes
4-Bromo-2-methylthiazole298694-30-1178.05 g/mol >97%
(Trimethylsilyl)acetylene1066-54-298.22 g/mol >98%, anhydrous
Pd(PPh₃)₂Cl₂13965-03-2701.90 g/mol Use a fresh, active catalyst
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol >98%, protect from light
Triethylamine (TEA)121-44-8101.19 g/mol Anhydrous, distilled over CaH₂
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, inhibitor-free
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous
Methanol (MeOH)67-56-132.04 g/mol Anhydrous
Step-by-Step Procedure

Step A: Sonogashira Coupling

  • To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-bromo-2-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere. This is critical to prevent catalyst degradation.[5]

  • Add anhydrous THF (approx. 5-10 mL per mmol of halide) and anhydrous triethylamine (3.0 eq) via syringe.

  • Stir the mixture at room temperature for 15 minutes. The solution should be a yellow-to-brown suspension.

  • Slowly add (trimethylsilyl)acetylene (1.5 eq) via syringe.

  • Heat the reaction mixture to 60-65 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.

Step B: Deprotection

  • Dissolve the crude TMS-protected intermediate from Step A in methanol (approx. 10 mL per mmol).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Once complete, neutralize the mixture carefully with 1M HCl to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step C: Purification

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pure product.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low to Non-Existent Product Yield

Question: My reaction has run overnight, but TLC/GC-MS analysis shows only starting material. What are the most likely causes?

Answer: This is a common and frustrating issue, almost always pointing to a problem with the catalytic system or reaction setup.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in-situ to Pd(0).[3] This reduction is often performed by an amine or phosphine ligand.[3] However, your catalyst may simply be old or decomposed.

    • Solution: Always use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere. If you suspect your catalyst is bad, a yellow, free-flowing powder is a good sign, whereas a dark, clumpy solid may be decomposed.

  • Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, often precipitating as palladium black.[5] The copper co-catalyst is also sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser coupling).[5]

    • Solution: Ensure your entire setup is rigorously anaerobic. Use Schlenk line techniques or a glovebox. Degas your solvents (THF, TEA) thoroughly via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[5]

  • Poor Reagent Quality: Impurities in your reagents can act as catalyst poisons.

    • Amine Base: The amine base should be anhydrous and pure. Oxidized or wet amines can inhibit the reaction.[5] Consider distilling your triethylamine from calcium hydride before use.

    • Solvent: Use high-purity, anhydrous solvents. Water can interfere with the catalytic cycle.

Troubleshooting Decision Tree: Diagnosing a Failed Reaction

G start Low or No Product Yield q1 Did the reaction mixture turn black? start->q1 q2 Is there a new, non-polar spot on TLC? start->q2 If some reaction occurred a1_yes Yes: Palladium Black Formation q1->a1_yes Yes a1_no No: Catalyst likely not activated or inhibited q1->a1_no No sol1 Improve degassing (Freeze-Pump-Thaw). Check for leaks in setup. Use higher purity reagents. a1_yes->sol1 sol2 Use fresh, active Pd catalyst. Check purity of amine base (distill if needed). Ensure anhydrous conditions. a1_no->sol2 a2_yes Yes: Likely Alkyne Homocoupling (Glaser) q2->a2_yes Yes sol3 Reduce CuI loading (try 1-2 mol%). Ensure strict anaerobic conditions. Consider a copper-free protocol. a2_yes->sol3

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

Issue 2: Formation of Side Products

Question: My reaction worked, but I have a significant side product that I believe is the homocoupled dimer of my alkyne. Why does this happen and how can I stop it?

Answer: The formation of an alkyne dimer (e.g., TMS-C≡C-C≡C-TMS) is a classic side reaction in Sonogashira couplings, known as Glaser-Hay coupling.[5] It is primarily mediated by the copper(I) catalyst in the presence of oxygen.

  • Cause: Oxygen oxidizes Cu(I) to Cu(II), which then facilitates the oxidative dimerization of the terminal alkyne.

  • Solutions:

    • Rigorous Inert Atmosphere: This is the most critical factor. As mentioned above, thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]

    • Minimize Copper Catalyst: Reduce the loading of CuI to the minimum required for efficient transmetalation, often as low as 1-2 mol%.

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, a copper-free Sonogashira reaction is an excellent alternative.[3][6] These reactions often require a different ligand system (e.g., bulky, electron-rich phosphines) and may require slightly higher temperatures, but they completely eliminate the Glaser pathway.[7]

Issue 3: Stalled or Incomplete Reaction

Question: My reaction starts well, forming about 50% product in the first few hours, but then it stalls and won't go to completion, even with extended heating. What should I do?

Answer: A stalled reaction typically indicates catalyst decomposition or inhibition over time.

  • Cause: The active Pd(0) catalyst has a finite lifetime in solution. High temperatures or trace impurities can accelerate its decomposition into inactive palladium black.[5] Additionally, the reactivity of aryl bromides is significantly lower than aryl iodides, making the initial oxidative addition step the rate-limiting step and more susceptible to failure over time.[3][8]

  • Solutions:

    • Increase Temperature (with caution): For a less reactive aryl bromide, increasing the temperature to 80 °C or switching to a higher-boiling solvent like DMF might be necessary to drive the oxidative addition.[9] However, be aware that higher temperatures can also accelerate catalyst decomposition.[5]

    • Add More Catalyst: In some cases, a second charge of the palladium catalyst can restart a stalled reaction.

    • Change Ligand: The choice of phosphine ligand on the palladium catalyst is crucial. For challenging substrates like heteroaryl bromides, using a more electron-rich and bulky ligand (e.g., P(t-Bu)₃) instead of PPh₃ can significantly enhance the rate of oxidative addition and improve catalyst stability.

    • Switch to the Iodide: If feasible, synthesizing and using 4-iodo-2-methylthiazole will make the Sonogashira coupling much more efficient, often proceeding to completion at room temperature. The reactivity order is I > Br >> Cl.[3][8]

Part 4: Mechanistic Insights & FAQs

Question: Can you explain the roles of the palladium and copper catalysts in the reaction?

Answer: The Sonogashira reaction operates via two interconnected catalytic cycles. Understanding this mechanism is key to effective troubleshooting.

  • The Palladium Cycle (The Workhorse): This is where the C-C bond is formed.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methylthiazole, forming a Pd(II) complex. This is often the rate-limiting step.[3]

    • Transmetalation: The alkyne (as a copper acetylide) is transferred from the copper to the palladium center, displacing the bromide.

    • Reductive Elimination: The two organic fragments (the thiazole and the alkyne) are ejected from the palladium center, now joined by a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again.[8]

  • The Copper Cycle (The Activator): This cycle's purpose is to prepare the alkyne for the main event.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of the amine base, the copper-alkyne complex is readily deprotonated, forming a copper(I) acetylide intermediate.[3][4] This species is much more nucleophilic than the original alkyne, facilitating the rapid transmetalation to the palladium center.

Sonogashira Catalytic Cycle Diagram

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-Br Pd0->ArPdL2X PdII_A Oxidative Addition (Rate-Limiting) PdII_A->ArPdL2X PdII_B Transmetalation ArPdL2R Ar-Pd(II)L₂-C≡CR PdII_B->ArPdL2R PdII_C Reductive Elimination PdII_C->Pd0 Product Coupled Product PdII_C->Product ArPdL2X->PdII_B ArPdL2R->PdII_C ArX 4-Bromo-2-methylthiazole ArX->PdII_A CuX CuI Cu_Alkyne [Cu-C≡CR] CuX->Cu_Alkyne Cu_Alkyne->PdII_B Transfers Alkyne Alkyne H-C≡CR Alkyne->CuX Base Base (TEA) Base->Cu_Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Question: Why is a protected alkyne like (trimethylsilyl)acetylene used instead of acetylene gas?

Answer: There are several critical advantages:

  • Safety and Handling: Acetylene gas is explosive and difficult to handle quantitatively on a lab scale. (Trimethylsilyl)acetylene is a liquid that can be easily measured and transferred with a syringe.

  • Selectivity: Using a protected alkyne ensures that only one side of the acetylene molecule reacts, preventing the formation of symmetric bis(thiazolyl)acetylene byproducts.

  • Suppression of Side Reactions: The bulky TMS group helps to suppress the unwanted Glaser homocoupling side reaction.

  • Ease of Deprotection: The silyl protecting group is easily and cleanly removed under mild basic conditions (like K₂CO₃/MeOH) that do not harm the thiazole ring.

Question: Are there any specific challenges when performing Sonogashira couplings on a thiazole ring?

Answer: Yes, heteroaryl halides can present unique challenges. The nitrogen and sulfur atoms in the thiazole ring can potentially coordinate to the palladium catalyst, sometimes interfering with the catalytic cycle. However, 2-methyl-4-bromothiazole is generally a well-behaved substrate. The electron-rich nature of the thiazole ring can make the oxidative addition step slightly slower compared to more electron-poor aryl halides. If issues persist, switching to a more robust catalyst system with specialized ligands, as mentioned in the troubleshooting section, is a valid strategy.

References

Technical Support Center: Analytical Methods for Monitoring 4-Ethynyl-2-methylthiazole Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-ethynyl-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a heterocyclic compound featuring a terminal alkyne, this compound is a key reactant in various transformations, most notably in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions—cornerstones of "click chemistry."

Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the kinetic and mechanistic understanding necessary for robust process development. This guide provides in-depth, field-proven insights into selecting, implementing, and troubleshooting the analytical methods best suited for this purpose.

Analytical Method Selection Guide

Choosing the right analytical technique is paramount and depends on the specific information required (e.g., qualitative progress, quantitative conversion, intermediate identification), the chemical properties of reactants and products, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): The workhorse for quantitative analysis. It excels at separating complex mixtures, allowing for the simultaneous quantification of starting materials, products, and impurities. It is ideal for non-volatile compounds and provides excellent reproducibility for kinetics.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable thiazole derivatives.[1] It offers high separation efficiency and provides mass information for structural confirmation of reactants and products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for structural elucidation and in-situ, real-time reaction monitoring.[4][5] It allows for direct observation of both reactant consumption and product formation without disturbing the reaction mixture.[6] For low-concentration reactions, advanced techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome sensitivity limitations, even with benchtop NMR systems.[7][8][9][10]

  • Mass Spectrometry (MS): Often coupled with LC or GC, but can be used as a standalone technique for rapid reaction monitoring via direct injection, providing immediate feedback on the presence of key species.[11]

  • In-Situ Infrared (IR) & Raman Spectroscopy: These techniques monitor the change in concentration of specific functional groups in real-time.[12][13] For reactions of this compound, this would involve tracking the disappearance of the characteristic alkyne C≡C and ≡C-H stretching vibrations.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique for your experiment.

MethodSelection start Start: Define Monitoring Goal q1 Need Real-Time, Non-Destructive Monitoring & Structural Info? start->q1 q2 Need Quantitative Data on Conversion & Purity? q1->q2 No nmr Use NMR Spectroscopy (In-situ or offline) q1->nmr Yes q3 Are Analytes Volatile & Thermally Stable? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->hplc No (Default for non-volatile) gcms Use GC-MS q3->gcms Yes end Method Selected nmr->end hplc->end gcms->end

Caption: Workflow for selecting an analytical method.

Troubleshooting Guide: HPLC Methods

High-Performance Liquid Chromatography is a robust and widely used technique, but issues can still arise. This section addresses common problems encountered when analyzing reactions of this compound.

Q1: My peaks are tailing. What is the cause and how can I fix it?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column bed itself. The basic nitrogen on the thiazole ring can interact with acidic silanol groups on standard silica-based C18 columns.

  • Causality & Solution:

    • Silanol Interactions: Uncapped, acidic silanols on the column packing can interact strongly with the basic thiazole nitrogen.

      • Action: Switch to an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column). Alternatively, adding a competitive base like triethylamine (0.1%) to the mobile phase can mask the active sites.

    • Column Overload: Injecting too much sample can saturate the column, leading to tailing.

      • Action: Dilute your sample and reinject.

    • Column Bed Deterioration: A void at the head of the column can cause band broadening and tailing.[14]

      • Action: Replace the column. Using a guard column can prolong the life of your analytical column by catching particulates and strongly adsorbed compounds.[14]

Q2: My retention times are shifting from one injection to the next. Why is this happening?

A2: Retention time instability is a common problem that points to a lack of equilibrium in the system or inconsistencies in the mobile phase or temperature.[15][16]

  • Causality & Solution:

    • Insufficient Equilibration: If you are running a gradient, the column needs adequate time to return to the initial conditions between runs.

      • Action: Increase the column equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through.[15]

    • Mobile Phase Composition Change: Solvents can evaporate over time, changing the ratio of the mobile phase components.[15] On-line mixing systems can also be a source of variability.[14]

      • Action: Prepare fresh mobile phase daily and keep solvent reservoirs covered. If you suspect the pump's proportioning valve, try running the analysis with a manually pre-mixed mobile phase to see if the problem resolves.[14][17]

    • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

      • Action: Use a column oven to maintain a constant, stable temperature.[15]

HPLC Troubleshooting Flowchart

HPLCTroubleshooting start Problem: Shifting Retention Times q1 Is the column temperature controlled? start->q1 s1 Use a column oven and set a stable temperature. q1->s1 No q2 Is the mobile phase freshly prepared? q1->q2 Yes s1->q2 s2 Prepare fresh mobile phase. Cover reservoirs. q2->s2 No q3 Is column equilibration time sufficient? q2->q3 Yes s2->q3 s3 Increase post-run equilibration time. q3->s3 No check_pump Check pump for leaks and proportioning valve function. q3->check_pump Yes s3->check_pump end Problem Resolved check_pump->end

Caption: Troubleshooting flowchart for HPLC retention time instability.

Troubleshooting Guide: GC-MS Methods

Gas chromatography is highly effective for volatile thiazoles, but thermal degradation and system activity can be challenging.

Q1: I'm seeing poor peak shape (fronting or tailing) for my thiazole compound.

A1: Poor peak shape in GC is often related to column overload, active sites in the system, or improper injection technique.[18][19]

  • Causality & Solution:

    • Active Sites: The thiazole nitrogen can interact with active sites (silanols) in the injector liner or on the column itself, causing peak tailing.

      • Action: Use a deactivated injector liner. If the problem persists, the column may be degraded; trim the first few centimeters from the column inlet or replace the column.

    • Column Overload: Injecting too much analyte can saturate the stationary phase.

      • Action: Dilute the sample or use a split injection with a higher split ratio.

    • Improper Sample Vaporization: If the injection temperature is too low, the sample may vaporize slowly, causing broad or tailing peaks. If it's too high, thermal degradation can occur.

      • Action: Optimize the injector temperature. Start about 20-50 °C below the boiling point of your least volatile analyte and adjust as needed.

Q2: I'm observing "ghost peaks" in my chromatogram on blank runs.

A2: Ghost peaks are spurious peaks that appear even when no sample is injected. They are typically caused by sample carryover from a previous injection or contamination in the system.[18]

  • Causality & Solution:

    • Septum Bleed: Over-tightening the septum nut or using an old septum can cause small particles of the septum to enter the liner, which then outgas during a run.

      • Action: Replace the septum regularly and avoid over-tightening.[20]

    • Sample Carryover: Highly concentrated or less volatile components from a previous injection can remain in the syringe or injector and elute in a subsequent run.

      • Action: Clean the syringe thoroughly between injections and run a solvent blank after analyzing a concentrated sample. Bake out the column at a high temperature to clean it.[18]

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

      • Action: Ensure high-purity carrier gas is used and that gas traps/filters are installed and functioning correctly.

Frequently Asked Questions (FAQs)

Q: What is the best method for real-time monitoring of a click reaction involving this compound?

A: ¹H NMR spectroscopy is an excellent choice for real-time monitoring of click reactions.[6][9] You can directly observe the disappearance of the alkyne proton signal of this compound and the simultaneous appearance of the new triazole proton signal of the product. This provides direct, unambiguous evidence of reaction progress. For low-concentration reactions, benchtop NMR systems can be used, potentially with hyperpolarization techniques to enhance sensitivity.[7][8]

Q: How do I choose an appropriate internal standard for quantitative analysis by HPLC or NMR?

A: An ideal internal standard should be:

  • Commercially available and pure.

  • Stable under the reaction conditions.

  • Unreactive with any reactants, reagents, or products.

  • Well-resolved in the chromatogram or spectrum, with its peak not overlapping with any other signals of interest.

  • Structurally similar to the analyte if possible, but distinct enough to be separated. For HPLC, a compound with a similar chromophore is beneficial. For NMR, a compound with a simple, sharp singlet in a clear region of the spectrum (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) is often used.[6]

Q: My thiazole compound appears to be degrading in the GC injector. What can I do to prevent this?

A: Thiazoles can be sensitive to high temperatures.

  • Lower the Injector Temperature: This is the most direct way to reduce thermal degradation. Experiment with lower temperatures to find a balance between efficient vaporization and analyte stability.

  • Use a Deactivated Liner: A glass wool-packed, deactivated liner can help trap non-volatile residues and provides a more inert surface for vaporization.

  • Minimize Residence Time: Use a faster injection speed and consider a higher carrier gas flow rate to move the analyte onto the column more quickly.

Data Interpretation Summary

The following table provides a summary of expected analytical data for this compound and a hypothetical product from a click reaction with benzyl azide. This data can serve as a reference for method development and peak identification.

CompoundStructureMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (approx. δ, CDCl₃)
This compound S(C=N1)=CC(=C1)C#C123.18[21]124.02~7.2 ppm (s, 1H, thiazole-H), ~3.2 ppm (s, 1H, alkyne-H), ~2.7 ppm (s, 3H, CH₃)
Benzyl-triazolyl-methylthiazole S(C=N1)=CC(=C1)C2=CN(N=N2)CC3=CC=CC=C3242.31243.10~8.0 ppm (s, 1H, triazole-H), ~7.3-7.4 ppm (m, 5H, Ar-H), ~7.2 ppm (s, 1H, thiazole-H), ~5.6 ppm (s, 2H, CH₂), ~2.7 ppm (s, 3H, CH₃)

Key Experimental Protocols

Protocol 1: General Purpose HPLC Method for Reaction Monitoring

This protocol outlines a starting point for developing a reversed-phase HPLC method.

  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[22]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Orthophosphoric Acid in Water.[23]

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute it with a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to a concentration within the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[22][23]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.[22]

    • Detection Wavelength: Scan the UV absorbance of your starting material and product to find an optimal wavelength where both absorb. A wavelength around 254 nm or 272 nm is often a good starting point for thiazole derivatives.[22][23]

    • Gradient Program (Example):

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-18 min: 10% B (Equilibration)

  • Analysis: Inject the starting material, the internal standard, and the reaction mixture. Identify peaks by retention time. Calculate percent conversion by comparing the peak area of the starting material to the sum of the areas of all relevant peaks (starting material and products).

Protocol 2: NMR Sample Preparation for Kinetic Analysis

This protocol describes how to prepare an NMR sample for monitoring reaction kinetics.[6]

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Prepare a stock solution of the other reactant (e.g., an azide) in the same solvent.

    • Prepare a stock solution of a suitable internal standard (e.g., dimethyl sulfone) of a precisely known concentration in the same solvent.

  • Sample Preparation:

    • In an NMR tube, combine a known volume of the this compound stock solution and the internal standard stock solution.

    • Acquire an initial ¹H NMR spectrum (this is your t=0 reference point).

  • Reaction Initiation & Data Acquisition:

    • Add a known volume of the second reactant's stock solution to the NMR tube, cap, invert to mix, and immediately place it in the NMR spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). The frequency will depend on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the signal for a characteristic proton of this compound and the signal of the internal standard.

    • Calculate the concentration of the starting material at each time point by comparing its integral to the integral of the known concentration of the internal standard.

    • Plot the concentration of the starting material versus time to obtain the kinetic profile of the reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Ethynyl-2-methylthiazole in Click Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of reagents is a critical decision that profoundly influences experimental outcomes. In the realm of bioconjugation and modern synthetic chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2][3] The choice of the alkyne component in this reaction is pivotal, impacting reaction kinetics, yield, and the physicochemical properties of the final product. This guide provides an in-depth comparison of 4-ethynyl-2-methylthiazole with other commonly employed alkynes in CuAAC, supported by experimental data and detailed protocols.

The Central Role of the Alkyne in CuAAC Chemistry

The CuAAC reaction is a powerful method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][5] While the azide is a relatively consistent reaction partner, the structure of the alkyne can be modulated to fine-tune the reaction's performance and the characteristics of the resulting triazole. Factors such as steric hindrance, electronic properties, and the nature of the substituent on the alkyne all play a significant role in the reaction's efficiency.

Introducing this compound: A Heteroaromatic Alkyne of Interest

This compound is a heteroaromatic terminal alkyne that has garnered interest in medicinal chemistry and materials science. The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding.[6][7][8] The incorporation of a thiazole moiety via a triazole linkage can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.

Performance Comparison of Alkynes in CuAAC Reactions

To provide a clear and objective comparison, we will examine the performance of this compound in the context of other widely used alkynes. While direct, head-to-head kinetic data for this compound under standardized conditions is not extensively available in the literature, we can infer its reactivity based on the established principles of CuAAC and data from structurally related compounds.

The reactivity of terminal alkynes in CuAAC is significantly influenced by the electronic nature of the substituent attached to the alkyne. Electron-withdrawing groups tend to increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, which is often the rate-determining step in the catalytic cycle.

A comprehensive study by Presolski, Hong, and Finn systematically evaluated the reactivity of a panel of alkynes under ligand-accelerated CuAAC conditions.[1] Their findings provide a valuable benchmark for our comparison.

Alkyne ClassRepresentative AlkyneRelative ReactivityKey Observations
Propiolamides N-benzylpropiolamideVery HighElectronically activated, leading to rapid reaction rates. However, they can be susceptible to Michael addition side reactions.[1]
Propargyl Ethers/Amides Propargyl alcohol, N-propargylacetamideHighA good balance of reactivity, stability, and ease of incorporation. Generally considered a reliable standard for CuAAC.[1]
Aryl Alkynes PhenylacetyleneModerateGenerally slower than propargyl derivatives. Electron-withdrawing substituents on the aromatic ring can enhance reactivity.
Aliphatic Alkynes 1-OctyneModerate to LowTypically exhibit slower reaction rates compared to activated alkynes.[1]
Heteroaromatic Alkynes This compound Expected: High As an electron-deficient heteroaromatic system, the thiazole ring is expected to activate the alkyne for CuAAC, leading to favorable reaction kinetics, likely comparable to or exceeding that of phenylacetylene.

Causality Behind Reactivity Trends:

The enhanced reactivity of propiolamides and other electron-deficient alkynes stems from the polarization of the carbon-carbon triple bond, which lowers the pKa of the terminal proton. This facilitates its removal by a base and subsequent formation of the copper acetylide, accelerating the overall reaction rate. While direct kinetic data for this compound is not presented in the aforementioned study, the electron-withdrawing nature of the thiazole ring suggests that it will exhibit higher reactivity than simple aryl or aliphatic alkynes.

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, the following sections detail the synthesis of this compound and a general protocol for its use in a CuAAC reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira coupling of a suitable halogenated thiazole precursor with a protected acetylene source, followed by deprotection.

Step 1: Synthesis of 4-Bromo-2-methylthiazole (Precursor)

A common route to 4-bromo-2-methylthiazole involves the Hantzsch thiazole synthesis from thioacetamide and 2,3-dibromopropionaldehyde or a related α-haloketone. Alternatively, bromination of 2-methylthiazole can be employed.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

This step introduces the ethynyl group at the 4-position of the thiazole ring.

  • Diagram of the Experimental Workflow:

    Sonogashira_Coupling reagents 4-Bromo-2-methylthiazole Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Triethylamine (base) Toluene (solvent) reaction_vessel Reaction Flask (Inert Atmosphere) reagents->reaction_vessel Add heating Heat (e.g., 70°C) reaction_vessel->heating Stir workup Aqueous Workup & Extraction heating->workup After reaction completion purification Column Chromatography workup->purification product 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole purification->product

    Caption: Sonogashira coupling workflow for the synthesis of the protected alkyne.

  • Detailed Protocol:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous toluene and triethylamine (2.0 eq).

    • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is removed to generate the terminal alkyne.

  • Diagram of the Deprotection Workflow:

    Deprotection protected_alkyne 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole THF/Methanol (solvent) reaction_vessel Reaction Flask (Room Temperature) protected_alkyne->reaction_vessel reagent K₂CO₃ or TBAF reagent->reaction_vessel Add workup Aqueous Workup & Extraction reaction_vessel->workup Stir until completion purification Column Chromatography workup->purification final_product This compound purification->final_product

    Caption: Deprotection of the silyl group to yield the terminal alkyne.

  • Detailed Protocol:

    • Dissolve 2-methyl-4-((trimethylsilyl)ethynyl)thiazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain pure this compound.

General Protocol for CuAAC Reaction with this compound

This protocol describes a typical CuAAC reaction using this compound and benzyl azide as model substrates.

  • Diagram of the CuAAC Workflow:

    CuAAC_Workflow reactants This compound Benzyl Azide t-BuOH/H₂O (solvent) reaction_vessel Reaction Flask (Room Temperature) reactants->reaction_vessel catalyst_precursors CuSO₄·5H₂O Sodium Ascorbate catalyst_precursors->reaction_vessel Add sequentially workup Aqueous Workup & Extraction reaction_vessel->workup Stir until completion purification Column Chromatography or Recrystallization workup->purification product 1-Benzyl-4-(2-methylthiazol-4-yl)-1H-1,2,3-triazole purification->product

    Caption: General workflow for the CuAAC reaction.

  • Detailed Protocol:

    • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

    • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,4-disubstituted triazole.[3]

Conclusion and Future Perspectives

This compound is a valuable building block in click chemistry, offering a means to introduce a biologically relevant thiazole moiety into a wide range of molecules. Based on the principles of CuAAC reactivity, it is expected to be a highly reactive alkyne, comparable to or exceeding the performance of standard aryl alkynes. This makes it an attractive choice for applications where rapid and efficient conjugation is required, such as in the synthesis of compound libraries for drug discovery and the development of chemical probes.

The provided protocols for the synthesis of this compound and its subsequent use in CuAAC reactions offer a reliable starting point for researchers. As with any chemical transformation, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results. The continued exploration of heteroaromatic alkynes in click chemistry will undoubtedly lead to the development of novel and powerful tools for chemical synthesis and bioconjugation.

References

A Comparative Guide to Catalytic Systems for Reactions of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-ethynyl-2-methylthiazole moiety, with its terminal alkyne, presents a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The selection of an appropriate catalytic system is paramount to achieving desired outcomes with high efficiency, selectivity, and functional group tolerance.

This guide provides an in-depth comparison of the primary catalytic systems employed for reactions involving this compound. We will delve into the mechanistic nuances, practical considerations, and performance data of Sonogashira cross-coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The Strategic Importance of this compound

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1][2] The addition of an ethynyl group at the 4-position transforms it into a powerful building block, enabling its incorporation into larger, more complex molecules through reactions at the terminal alkyne. This makes this compound a valuable synthon in the synthesis of novel therapeutic agents.[3][4]

Synthesis of this compound

A common and efficient route to this compound involves a Sonogashira cross-coupling reaction of a protected alkyne with a halogenated 2-methylthiazole precursor, followed by deprotection. A particularly effective method utilizes 2-methyl-4-bromothiazole and ethynyltrimethylsilane.

Experimental Protocol: Synthesis of this compound

This two-step procedure provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Sonogashira Coupling of 2-Methyl-4-bromothiazole with Ethynyltrimethylsilane

  • To a solution of 2-methyl-4-bromothiazole (1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.04 equiv.).

  • The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • Ethynyltrimethylsilane (1.2 equiv.) is added, and the reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until completion (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.[5]

Step 2: Deprotection to this compound

  • The purified 2-methyl-4-((trimethylsilyl)ethynyl)thiazole (1.0 equiv.) is dissolved in a solvent such as methanol or THF.

  • A base, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF), is added (2.0 equiv.).

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

  • The solvent is removed, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound, which can be further purified by chromatography if necessary.

I. Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is of paramount importance for the derivatization of this compound with various aromatic and heteroaromatic moieties.

Catalytic System Overview

The classical Sonogashira coupling employs a dual catalytic system: a palladium(0) complex and a copper(I) salt co-catalyst, in the presence of an amine base.[6][7]

  • Palladium Catalyst : The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more advanced catalysts featuring bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[8][9][10]

  • Copper(I) Co-catalyst : CuI is the most common co-catalyst. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base : An amine base, such as triethylamine (NEt₃) or diisopropylamine (iPr₂NH), serves as both the solvent and the base to neutralize the hydrogen halide formed during the reaction.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->Pd_complex Transmetalation

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst significantly impacts the reaction's efficiency, particularly with heteroaromatic substrates.

Catalyst SystemKey FeaturesTypical YieldsReferences
PdCl₂(PPh₃)₂ / CuI The classical, widely used system. Reliable for a broad range of substrates.Good to Excellent[7]
Pd(PPh₃)₄ / CuI A common Pd(0) source, effective but can be sensitive to air.Good to Excellent[6]
Pd₂(dba)₃ / Ligand / CuI Allows for the use of specialized phosphine ligands (e.g., XPhos, SPhos) to improve reactivity with challenging substrates.Excellent[11]
Heterogeneous Pd Catalysts Offer advantages in catalyst recovery and reuse, aligning with green chemistry principles. Performance can be substrate-dependent.Moderate to Excellent[12][13]
Representative Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
  • In a reaction vessel, combine this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • Degassed triethylamine is added as the solvent and base.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, filtered, and the solvent is removed. The product is then purified by column chromatography.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[12] This reaction is a cornerstone of bioconjugation and drug discovery due to its reliability and mild reaction conditions.[14][15]

Catalytic System Overview

The active catalyst is a copper(I) species, which can be introduced directly or generated in situ from a copper(II) source.

  • Copper(I) Source : CuI, CuBr, or Cu(MeCN)₄PF₆ can be used directly.

  • Copper(II) Source with Reducing Agent : The most common system involves CuSO₄ with a reducing agent like sodium ascorbate. This allows the reaction to be performed in aqueous or mixed aqueous-organic solvents.[16]

  • Ligands : Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and accelerate the reaction.[12][17]

Mechanistic Rationale

The CuAAC reaction proceeds through a distinct mechanism from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, involving copper acetylide intermediates.

CuAAC_Mechanism Alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide [Cu(I)] Azide R'-N₃ Metallacycle Copper-Triazolide Intermediate Cu_acetylide->Metallacycle + R'-N₃ Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Protonolysis

Figure 2: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparison of CuAAC Catalytic Systems
Catalyst SystemKey FeaturesTypical YieldsReferences
CuSO₄ / Sodium Ascorbate The most common and robust system, suitable for aqueous and mixed solvent systems.Excellent[16]
CuI A direct source of Cu(I), often used in organic solvents.Good to Excellent[18]
Cu(I) with Ligands (e.g., TBTA) Ligands stabilize Cu(I), prevent catalyst disproportionation, and can accelerate the reaction.Excellent[12]
Heterogeneous Copper Catalysts Offer ease of separation and recyclability.Good to Excellent[19][20]
Representative Experimental Protocol: CuAAC of this compound with Benzyl Azide
  • To a solution of this compound (1.0 equiv.) and benzyl azide (1.05 equiv.) in a 1:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equiv.).

  • A freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 equiv.) is then added.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.[15][16]

III. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC provides a powerful complementary approach to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[8][9] This alternative regioselectivity is highly valuable in the synthesis of diverse compound libraries for drug discovery.

Catalytic System Overview

The most effective catalysts for RuAAC are ruthenium(II) complexes, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand.

  • Ruthenium Catalysts : [CpRuCl] complexes such as CpRuCl(PPh₃)₂, CpRuCl(COD), and [CpRuCl]₄ are among the most active.[9][21] These catalysts are typically used in non-aqueous solvents.

Mechanistic Rationale

The mechanism of RuAAC is distinct from CuAAC and is believed to involve the formation of a six-membered ruthenacycle intermediate.

RuAAC_Mechanism Alkyne R-C≡CH Ruthenacycle Six-membered Ruthenacycle Alkyne->Ruthenacycle + R'-N₃ [Cp*RuCl] Azide R'-N₃ Azide->Ruthenacycle Triazole 1,5-Disubstituted Triazole Ruthenacycle->Triazole Reductive Elimination Ru_catalyst [Cp*RuCl]

Figure 3: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Performance of RuAAC Catalysts
CatalystKey FeaturesTypical YieldsReferences
CpRuCl(PPh₃)₂ A highly effective and well-studied catalyst for RuAAC.Good to Excellent[9][21]
CpRuCl(COD) Also a very active catalyst, sometimes showing better performance at ambient temperatures.Good to Excellent[9][21]
[Cp*RuCl]₄ A commercially available and stable precatalyst.Good[8]
Representative Experimental Protocol: RuAAC of this compound with an Azide
  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.), the azide (1.1 equiv.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 equiv.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or toluene).

  • The reaction is heated (e.g., 60-80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography to isolate the 1,5-disubstituted triazole.[8][9]

Summary and Outlook

The choice of catalytic system for the functionalization of this compound is dictated by the desired final product.

  • Sonogashira coupling is the premier method for introducing aryl and vinyl substituents directly onto the alkyne, with a wide range of palladium catalysts available to tune reactivity.

  • CuAAC (Click Chemistry) provides a highly reliable and efficient route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in medicinal chemistry.

  • RuAAC offers access to the complementary 1,5-disubstituted 1,2,3-triazoles, expanding the accessible chemical space.

The development of more active, stable, and reusable catalysts, particularly heterogeneous systems, continues to be an active area of research. For professionals in drug development, a thorough understanding of these catalytic systems is essential for the efficient and strategic synthesis of novel thiazole-containing drug candidates.

References

A Senior Scientist's Guide to the In Vitro Validation of 4-Ethynyl-2-methylthiazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 4-Ethynyl-2-methylthiazole

In the landscape of medicinal chemistry, the thiazole ring is classified as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. Thiazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities that span anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3][4] Notable examples include the kinase inhibitor Dasatinib, a cornerstone in leukemia treatment.[5]

This guide focuses on This compound , a novel compound whose specific biological activities remain uncharacterized. The presence of the proven thiazole core, combined with a reactive ethynyl group, presents a compelling case for a systematic in vitro investigation. The ethynyl moiety, in particular, can serve as a chemical handle for covalent interactions or provide specific steric and electronic properties that may confer novel bioactivity.

This document provides a comprehensive, multi-stage framework for the initial validation of this compound. It is designed for researchers in drug discovery and chemical biology, offering a logical progression from broad phenotypic screening to more defined mechanistic assays. We will compare its hypothetical performance against established compounds, providing the scientific causality behind each experimental choice to ensure a robust and self-validating workflow.

The Comparative Framework: Selecting Benchmarks for Validation

To contextualize the bioactivity of a novel compound, it is essential to benchmark its performance against well-characterized alternatives. The choice of comparators should reflect the spectrum of potential activities suggested by the compound's core structure.

Comparator CompoundChemical ClassPrimary Mechanism of ActionRationale for Inclusion
Dasatinib Aminothiazole derivativePotent, multi-target tyrosine kinase inhibitor (pan-Src/Abl)[5][6]Gold standard for anticancer/kinase inhibitory activity within the thiazole class. Provides a high bar for potency.
Doxorubicin AnthracyclineDNA intercalator and Topoisomerase II inhibitorA widely used, potent cytotoxic agent. Serves as a positive control in general cytotoxicity and anticancer assays.[7]
Lipopolysaccharide (LPS) EndotoxinPotent activator of the NF-κB inflammatory pathwayUsed as a stimulant (not an inhibitor) to induce an inflammatory response in cellular assays, providing a window to measure anti-inflammatory effects.[8][9]
Ciprofloxacin FluoroquinoloneDNA gyrase inhibitorA broad-spectrum antibiotic used as a positive control in antimicrobial susceptibility testing.
A Multi-Stage Strategy for In Vitro Bioactivity Validation

A logical and resource-efficient approach to validating a novel compound involves a tiered screening funnel. This process begins with broad, high-throughput assays to identify any biological "signal" and progressively narrows the focus to specific phenotypic effects and, ultimately, the molecular mechanism of action.

Validation_Workflow cluster_0 Stage 1: Primary Screening cluster_2 Stage 3: Mechanistic Elucidation s1 General Cytotoxicity Screen (MTT Assay) Broad concentration range (e.g., 0.01 - 100 µM) Against cancerous (e.g., HeLa) and non-cancerous (e.g., HEK293) cell lines s2a Anticancer Panel (MTT Assay) NCI-60 cell line panel or similar (Breast, Lung, Colon, etc.) s1->s2a If cytotoxic, especially to cancer cells s2b Anti-inflammatory Assay (NF-κB Luciferase Reporter) Stimulation with LPS s1->s2b If non-cytotoxic at relevant concentrations s2c Antimicrobial Assay (Broth Microdilution) Gram (+), Gram (-), Fungi s1->s2c Independent of cytotoxicity s3a Kinase Inhibition Profiling Broad panel (e.g., 400 kinases) IC50 determination for hits s2a->s3a If broad anticancer activity is confirmed s3b Tubulin Polymerization Assay Biochemical (fluorescence-based) s2a->s3b If cell cycle arrest (G2/M) is observed s2b->s3a If NF-κB inhibition is significant (many inflammatory pathways are kinase-dependent)

Caption: A tiered workflow for validating the bioactivity of this compound.

Stage 1: Primary Screening - Establishing a Cytotoxicity Profile

Scientific Rationale: The first essential step is to determine the concentration range at which this compound affects fundamental cellular processes. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10][11] By testing against both a cancer cell line (e.g., HeLa) and a non-cancerous line (e.g., HEK293), we can derive an initial therapeutic window and assess for cancer-specific cytotoxicity.[12] A compound that is broadly cytotoxic at low concentrations may be a general toxin, whereas selective toxicity towards cancer cells is a hallmark of a promising therapeutic candidate.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare a 10 mM stock of this compound and comparator compounds (Doxorubicin) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Carefully replace the old medium with 100 µL of the medium containing the compound dilutions. Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control (untreated cells). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Anticipated Data Presentation
CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)¹
This compound HeLa (Cervical Cancer)Hypothetical ValueCalculated
HEK293 (Non-cancerous)Hypothetical Value
Doxorubicin (Control) HeLa (Cervical Cancer)0.15 ± 0.0315.3
HEK293 (Non-cancerous)2.3 ± 0.4
¹Selectivity Index = IC₅₀ (Non-cancerous) / IC₅₀ (Cancerous)
Stage 2: Secondary Screening - Defining the Phenotypic Effect

If the primary screen reveals interesting activity (e.g., selective cytotoxicity), the next stage is to characterize the compound's effect in more specific, phenotype-oriented assays.

A. Anticancer Activity Profiling

Scientific Rationale: To understand the breadth of potential anticancer activity, it is crucial to screen the compound against a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, melanoma). A compound showing potent activity across multiple lines may target a fundamental process common to many cancers, whereas activity against a specific subset could indicate a more targeted mechanism. The NCI-60 panel is a classic example of this approach.[14]

(The protocol is identical to the MTT assay described above, but expanded to include multiple cell lines.)

B. Anti-inflammatory Activity: NF-κB Signaling

Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation.[15] Many anti-inflammatory drugs function by inhibiting this pathway. A luciferase reporter assay provides a highly sensitive and quantitative method to measure NF-κB transcriptional activity.[16] In this system, cells are engineered to express the luciferase enzyme under the control of an NF-κB-responsive promoter. When the pathway is activated (e.g., by LPS), luciferase is produced, generating a light signal that can be measured. A potent anti-inflammatory compound will inhibit this signal.

NFkB_Pathway cluster_0 cluster_1 Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Luciferase Luciferase Gene Transcription Light Luminescent Signal Test_Compound This compound (Potential Inhibitor) Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits Translocation? NFkB_nuc NF-κB

Caption: The NF-κB signaling pathway leading to luciferase expression.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection & Seeding: Seed HEK293 cells (or a macrophage line like RAW 264.7) in a 96-well opaque plate. Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under an NF-κB promoter and another containing a constitutively expressed Renilla luciferase gene (for normalization).[15]

  • Pre-treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce NF-κB activation. Include a "no LPS" control. Incubate for 6-8 hours.[17]

  • Cell Lysis: Remove the medium and add passive lysis buffer. Shake for 15 minutes at room temperature.

  • Luciferase Measurement: Use a dual-luciferase assay system. A luminometer first injects the firefly luciferase substrate and measures the signal. It then injects a second reagent that quenches the firefly signal and provides the substrate for Renilla luciferase, measuring the second signal from the same well.[15]

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as a percentage of the signal from the LPS-stimulated control wells.

C. Antimicrobial Susceptibility Testing

Scientific Rationale: Given the known antimicrobial properties of many thiazole derivatives, a direct screen for antibacterial and antifungal activity is warranted.[18] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible growth of a microorganism.[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound (and Ciprofloxacin as a control) in an appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader.[18]

Stage 3: Elucidating the Molecular Mechanism

Positive results in phenotypic screens necessitate a deeper dive into the specific molecular targets. For thiazole derivatives, protein kinases and the cytoskeletal protein tubulin are highly probable targets.[21][22]

A. Kinase Inhibition Profiling

Scientific Rationale: Many of the most successful thiazole-based drugs, like Dasatinib, are kinase inhibitors.[21][22] Kinases are critical regulators of cell signaling, and their dysregulation is a common cause of cancer and inflammatory diseases. An initial screen against a large, diverse panel of purified kinases can quickly identify potential targets. Hits from this primary screen can then be validated by determining the IC₅₀ in a specific biochemical assay.

Workflow:

  • Primary Screen: Submit this compound to a commercial kinase profiling service (e.g., at a single high concentration like 10 µM) against a panel of hundreds of kinases.

  • Hit Validation: For any kinase where inhibition is significant (>50-70%), perform a dose-response experiment using a purified enzyme assay to determine a precise IC₅₀ value. Compare this directly with Dasatinib.

B. Tubulin Polymerization Assay

Scientific Rationale: Microtubules, polymers of tubulin, are essential for cell division. Several successful anticancer drugs work by disrupting microtubule dynamics.[23] An in vitro tubulin polymerization assay directly measures a compound's ability to interfere with this process. Purified tubulin, in the presence of GTP, will polymerize into microtubules, a process that can be monitored by an increase in fluorescence of a reporter dye.[1][23]

Experimental Protocol: Fluorescence-based Tubulin Polymerization Assay
  • Reagent Preparation: Prepare a reaction mix containing purified bovine tubulin, a fluorescence reporter dye, and GTP in a specialized buffer on ice.[23]

  • Assay Setup: In a 96-well plate pre-warmed to 37°C, add a small volume of the test compound (this compound), a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.

  • Initiation & Measurement: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and begin kinetic measurements (e.g., read every minute for 60-90 minutes).

  • Analysis: Plot fluorescence intensity over time. Inhibitors will reduce the rate and extent of polymerization, while stabilizers will increase it. Quantify the effect by comparing the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization relative to the vehicle control.[1]

Conclusion and Forward Outlook

This guide outlines a rigorous, logical, and tiered approach to the initial in vitro validation of this compound. By starting with broad assessments of cytotoxicity and progressing through relevant phenotypic screens to specific mechanistic assays, researchers can efficiently and effectively characterize the biological potential of this novel compound. The comparative framework, using well-established drugs as benchmarks, ensures that the data generated is contextually relevant and allows for informed decisions about the compound's future development. Each step is designed to build upon the last, creating a self-validating cascade that maximizes the value of the experimental data while judiciously using resources. The insights gained from this workflow will form the critical foundation for any subsequent preclinical development.

References

The Structure-Activity Relationship of 4-Ethynyl-2-methylthiazole Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of kinase inhibitors.[1][2][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, subclass: 4-ethynyl-2-methylthiazole analogs. By dissecting the roles of the core substituents and exploring potential modifications, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors.

The this compound Core: A Strategic Starting Point

The this compound scaffold presents a compelling starting point for kinase inhibitor design. The ethynyl group at the C4 position is a particularly interesting feature. Its linear geometry and electron-rich triple bond can act as a potent hydrogen bond acceptor or engage in other non-covalent interactions within the ATP-binding pocket of kinases.[5] Furthermore, the ethynyl moiety can serve as a bioisostere for halogen atoms, offering an alternative for modulating physicochemical properties and improving target engagement.[5] The methyl group at the C2 position can contribute to hydrophobic interactions and influence the overall orientation of the molecule within the binding site.[6]

Synthesis of this compound Analogs: A General Approach

The synthesis of this compound and its analogs can be achieved through a variety of established synthetic routes for thiazole derivatives.[3][7] A common strategy involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is condensed with an α-haloketone. For the specific introduction of the ethynyl group, a key intermediate would be a 4-halogenated-2-methylthiazole, which can then undergo a Sonogashira cross-coupling reaction with a suitable acetylene derivative.

Comparative Analysis of Analog Performance: A Hypothetical SAR Study

To elucidate the structure-activity relationship of this compound analogs, we present a comparative analysis of a hypothetical series of compounds targeting a generic protein kinase. The following tables summarize the inhibitory activities (IC50) of these analogs, with discussions on the rationale behind the observed trends.

Modifications at the C5-Position of the Thiazole Ring

The C5 position of the thiazole ring is a common site for substitution to explore interactions with the solvent-exposed region of the kinase binding pocket.

CompoundR Group at C5IC50 (nM)Rationale for Modification
1a -H150Parent compound
1b -CH380Introduction of a small hydrophobic group to probe for a nearby pocket.
1c -Phenyl25Exploration of larger hydrophobic interactions and potential pi-stacking.
1d -CONH2250Introduction of a hydrogen bond donor/acceptor to interact with the solvent front.

Discussion: The data suggests that a small hydrophobic substituent at the C5 position is well-tolerated and can enhance potency (Compound 1b ). A larger aromatic ring, such as phenyl (Compound 1c ), leads to a significant improvement in activity, likely due to favorable hydrophobic and pi-stacking interactions. Conversely, the introduction of a polar carboxamide group (Compound 1d ) diminishes activity, indicating a preference for hydrophobicity in this region.

Modifications of the 2-Methyl Group

The 2-methyl group can be altered to fine-tune steric and electronic properties.

CompoundR' Group at C2IC50 (nM)Rationale for Modification
1a -CH3150Parent compound
2a -H300Removal of the methyl group to assess its contribution to binding.
2b -CF3120Introduction of an electron-withdrawing group to modulate pKa and potential for halogen bonding.
2c -Cyclopropyl90Introduction of a conformationally restricted hydrophobic group.

Discussion: The decrease in potency upon removal of the methyl group (Compound 2a ) highlights its positive contribution to binding, likely through hydrophobic interactions. The trifluoromethyl group (Compound 2b ) offers a slight improvement, potentially through favorable electronic interactions or by mimicking a bulkier group. The cyclopropyl substituent (Compound 2c ) shows a more significant enhancement in activity, suggesting that a constrained hydrophobic group is beneficial for optimal fitting into the binding pocket.

Bioisosteric Replacement of the 4-Ethynyl Group

The ethynyl group can be replaced with other functionalities to probe for different types of interactions.[8][9]

CompoundR'' Group at C4IC50 (nM)Rationale for Modification
1a -C≡CH150Parent compound
3a -CN200Replacement with a linear cyano group, another potential hydrogen bond acceptor.
3b -Cl180Halogen bioisostere, exploring halogen bonding.
3c -Br160Larger halogen bioisostere, potentially stronger halogen bonding.

Discussion: The cyano group (Compound 3a ) leads to a slight decrease in activity, suggesting that while it can act as a hydrogen bond acceptor, the triple bond of the ethynyl group may have additional favorable interactions. The halogen bioisosteres (Compounds 3b and 3c ) show comparable or slightly improved activity, indicating that the ethynyl group can indeed be effectively mimicked by halogens in this scaffold, opening avenues for fine-tuning physicochemical properties.

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of these analogs would typically involve a series of in vitro assays to determine their inhibitory potency and selectivity against the target kinase.

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of an inhibitor is a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation reaction.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the target kinase enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key SAR findings from our hypothetical study.

SAR_Summary cluster_C5 C5-Position Modification cluster_C2 C2-Position Modification cluster_C4 C4-Position Bioisosteres C5_H R = H (Baseline) C5_Me R = CH3 (Improved) C5_H->C5_Me Hydrophobic interaction C5_CONH2 R = CONH2 (Decreased) C5_H->C5_CONH2 Polar group disfavored C5_Ph R = Phenyl (Significant Improvement) C5_Me->C5_Ph Increased hydrophobicity & pi-stacking C2_Me R' = CH3 (Baseline) C2_H R' = H (Decreased) C2_Me->C2_H Hydrophobic contribution C2_CF3 R' = CF3 (Slight Improvement) C2_Me->C2_CF3 Electronic effects C2_Cyclopropyl R' = Cyclopropyl (Improved) C2_Me->C2_Cyclopropyl Constrained hydrophobicity C4_CCH R'' = C≡CH (Baseline) C4_CN R'' = CN (Slightly Decreased) C4_CCH->C4_CN Different H-bonding C4_Cl R'' = Cl (Comparable) C4_CCH->C4_Cl Halogen bond mimicry C4_Br R'' = Br (Slightly Improved) C4_Cl->C4_Br Stronger halogen bond

Caption: Key structure-activity relationships of this compound analogs.

Conclusion and Future Directions

This guide provides a framework for understanding and exploring the structure-activity relationships of this compound analogs as potential kinase inhibitors. The core scaffold offers multiple avenues for synthetic modification, allowing for a systematic approach to optimizing potency and selectivity. Future work should focus on synthesizing and evaluating a diverse library of analogs against a panel of relevant kinases to identify lead compounds with desirable pharmacological profiles. Further optimization of pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy.

References

A Researcher's Comparative Guide to the Spectroscopic Confirmation of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-Ethynyl-2-methylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and material science, presents a unique structural elucidation challenge. Its architecture combines a thiazole ring, a methyl group, and a terminal alkyne, each contributing distinct spectroscopic signatures. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural verification of this molecule. Beyond a mere listing of procedures, this document delves into the causality behind experimental choices and offers insights gleaned from extensive field experience.

The Imperative of Orthogonal Spectroscopic Analysis

No single analytical technique can unequivocally determine a chemical structure. Each method probes different molecular properties, and their combined, or orthogonal, application provides a self-validating system of confirmation. For this compound, NMR spectroscopy will elucidate the carbon-hydrogen framework and connectivity, FT-IR will identify the key functional groups (the alkyne and the thiazole ring), and mass spectrometry will confirm the molecular weight and provide fragmentation patterns that act as a structural fingerprint.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Underpinnings: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm). The number of signals corresponds to the number of chemically non-equivalent protons, the integration of each signal relates to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of this compound:

Based on established substituent effects on heterocyclic rings and known values for similar compounds, the following ¹H NMR spectrum is predicted (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H5 (thiazole ring)~7.3-7.5Singlet (s)1HThe proton on the thiazole ring is in an electron-deficient aromatic system, hence its downfield shift. It has no adjacent protons, resulting in a singlet.
Ethynyl-H~3.1-3.3Singlet (s)1HThe terminal alkyne proton has a characteristic chemical shift. It is not coupled to other protons, appearing as a singlet.
Methyl-H~2.7-2.9Singlet (s)3HThe methyl group protons are attached to the electron-deficient thiazole ring, causing a downfield shift compared to a typical alkyl methyl group. They are not coupled to other protons.
¹³C NMR Spectroscopy: The Carbon Framework

Theoretical Underpinnings: ¹³C NMR provides information on the carbon backbone of a molecule. The principles are similar to ¹H NMR, though the ¹³C isotope has a much lower natural abundance, often requiring more concentrated samples or longer acquisition times.

Predicted ¹³C NMR Spectrum of this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C2 (thiazole ring)~165-170The carbon atom double-bonded to nitrogen in the thiazole ring is significantly deshielded.
C4 (thiazole ring)~130-135The carbon atom of the thiazole ring bearing the ethynyl group.
C5 (thiazole ring)~118-122The carbon atom single-bonded to the proton in the thiazole ring.
C≡CH (alkyne)~80-85The sp-hybridized carbon of the alkyne attached to the thiazole ring.
C≡CH (alkyne)~75-80The terminal sp-hybridized carbon of the alkyne.
CH₃ (methyl)~18-22The methyl carbon, influenced by the thiazole ring.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz for good resolution. For ¹³C NMR, a frequency of 100 MHz or higher is recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for NMR-based structural confirmation.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Theoretical Underpinnings: Specific chemical bonds vibrate at characteristic frequencies. The presence of a peak at a particular wavenumber (cm⁻¹) in an IR spectrum indicates the presence of a corresponding functional group.

Expected FT-IR Absorption Bands for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
≡C-H Stretch~3300Strong, sharpCharacteristic of a terminal alkyne.[2]
C-H Stretch (aromatic)~3100-3000Medium to weakC-H stretching on the thiazole ring.
C≡C Stretch~2100-2260Medium to weak, sharpCharacteristic of a terminal alkyne; often weak due to low change in dipole moment.[2]
C=N Stretch (thiazole)~1620-1580MediumStretching of the carbon-nitrogen double bond within the thiazole ring.
C=C Stretch (thiazole)~1500-1400MediumAromatic-like carbon-carbon double bond stretching in the thiazole ring.
Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for liquid samples, requiring minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis using the ATR method.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique for small, volatile molecules that induces reproducible fragmentation.

Theoretical Underpinnings: In EI-MS, high-energy electrons bombard the molecule, causing the ejection of an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, characteristic ions. The pattern of these fragment ions is unique to the molecule's structure.

Expected Mass Spectrum for this compound:

The molecular formula is C₆H₅NS, with a monoisotopic mass of approximately 123.01 Da.

m/z ValueIonRationale
123[C₆H₅NS]⁺• (M⁺•)The molecular ion peak, confirming the molecular weight. Thiazole rings are relatively stable and often show a prominent molecular ion.[3]
122[M-H]⁺Loss of a hydrogen radical, likely from the ethynyl group.
97[M-C₂H₂]⁺•Loss of acetylene via retro-Diels-Alder-type cleavage of the thiazole ring is a common fragmentation pathway for thiazoles.
82[M-CH₃CN]⁺•Cleavage of the thiazole ring with loss of acetonitrile.
58[C₂H₂S]⁺•A fragment corresponding to thioacetylene, resulting from ring cleavage.
45[CHS]⁺A common fragment in sulfur-containing heterocycles.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, where it is vaporized under high vacuum.[4][5]

  • Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to generate the molecular ion and subsequent fragment ions.[4][5]

  • Mass Analysis: Accelerate the positively charged ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum that plots relative abundance versus m/z.

experimental_workflow cluster_MS Mass Spectrometry (EI) Sample_Intro Sample Introduction Volatilize liquid sample in high vacuum Ionization Ionization Bombard with 70 eV electrons to create M⁺• Sample_Intro->Ionization Fragmentation Fragmentation M⁺• breaks into characteristic fragment ions Ionization->Fragmentation Mass_Analysis Mass Analysis Separate ions by m/z Fragmentation->Mass_Analysis Detection Detection Generate mass spectrum Mass_Analysis->Detection

Caption: Workflow for Electron Ionization Mass Spectrometry.

Comparative Summary and Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic use of NMR, FT-IR, and MS.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed C-H framework, connectivity, and chemical environments.Provides the most comprehensive structural detail.Requires relatively larger sample amounts; less sensitive than MS.
FT-IR Identification of key functional groups (alkyne, thiazole).Fast, non-destructive, and excellent for functional group identification.Provides limited information on the overall molecular skeleton.
Mass Spec (EI) Molecular weight and fragmentation pattern for structural fingerprinting.Extremely sensitive, provides definitive molecular weight.Isomeric compounds can have similar fragmentation patterns.

By comparing the experimental data obtained from each of these techniques with the predicted values and the known spectral characteristics of related compounds, a researcher can confidently and authoritatively confirm the structure of this compound. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research or development activities.

References

assessing the purity of synthesized 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 4-Ethynyl-2-methylthiazole

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the structural integrity of molecular building blocks is paramount. This compound, a heterocyclic compound featuring a reactive alkyne moiety, serves as a critical synthon for the construction of complex bioactive molecules and functional materials. The presence of even minute impurities can drastically alter reaction outcomes, biological activity, and material properties. Consequently, rigorous purity assessment is not merely a quality control step but a foundational aspect of reliable and reproducible scientific research.

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized this compound. We will delve into the practical nuances of each method, moving beyond procedural descriptions to elucidate the rationale behind experimental choices. Our focus is on establishing a self-validating system of protocols that ensures the highest degree of confidence in your synthesized material.

Anticipating Impurities: A Look at a Probable Synthetic Route

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common and efficient method for the synthesis of this compound is the Sonogashira coupling of a 4-halo-2-methylthiazole with a protected alkyne, followed by deprotection.

A plausible synthetic pathway is outlined below:

cluster_synthesis Plausible Synthesis of this compound start 4-Bromo-2-methylthiazole intermediate 2-Methyl-4-(trimethylsilylethynyl)thiazole start->intermediate Sonogashira Coupling reagent1 Ethynyltrimethylsilane reagent1->intermediate reagent2 Pd(PPh₃)₄, CuI, Et₃N reagent2->intermediate product This compound intermediate->product Deprotection reagent3 K₂CO₃, MeOH reagent3->product

A plausible synthetic route for this compound.

Based on this synthetic route, potential impurities could include:

  • Unreacted Starting Materials: 4-Bromo-2-methylthiazole.

  • Reagents and Catalysts: Residual palladium catalyst, copper salts, and triethylamine.

  • By-products: Homocoupling products of the alkyne.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, ethyl acetate).

  • Partially Deprotected Intermediate: 2-Methyl-4-(trimethylsilylethynyl)thiazole.

A robust purity assessment strategy must be capable of detecting and quantifying these diverse potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

We will now explore the most effective analytical methods for assessing the purity of this compound, complete with experimental protocols and data interpretation guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the identification of the target compound and any impurities containing protons or carbon atoms.

Expertise & Experience in Practice: While ¹H NMR is excellent for initial assessment and detection of proton-containing impurities, ¹³C NMR, although less sensitive, provides a clearer picture of the carbon skeleton and can reveal impurities that may not be obvious in the proton spectrum. For a comprehensive analysis, both are indispensable.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a singlet signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse program is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule. Compare the chemical shifts and coupling constants to known values for this compound. Impurity signals can be identified and, with an internal standard, quantified.

cluster_nmr NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B Add Internal Standard (Optional, for qNMR) A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process Data (FT, Phasing, Baseline Correction) C->D E Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) D->E F Identify and Quantify Impurities E->F

Workflow for NMR-based purity assessment.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a cornerstone of purity determination, offering exceptional resolving power to separate the target compound from closely related impurities. When coupled with a UV detector, it provides a quantitative measure of purity based on the relative peak areas.

Expertise & Experience in Practice: The choice of the stationary phase (column) and mobile phase is critical and depends on the polarity of the target compound and its impurities. For this compound, a reverse-phase C18 column is a good starting point, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Method development will involve optimizing the mobile phase gradient to achieve baseline separation of all components.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation Setup:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Method Development (Gradient Optimization): Start with a linear gradient from 5% B to 95% B over 20 minutes. Adjust the gradient based on the initial chromatogram to improve the separation of any observed impurities.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Parameter NMR Spectroscopy HPLC GC-MS
Principle Nuclear spin in a magnetic fieldDifferential partitioningPartitioning and mass-to-charge ratio
Primary Use Structural elucidation, quantificationSeparation and quantificationSeparation and identification of volatile compounds
Sensitivity ModerateHighVery High
Sample Requirement 5-10 mg< 1 mg< 1 mg
Strengths Definitive structural informationExcellent resolution, high throughputHigh sensitivity, impurity identification
Limitations Lower sensitivity, can be complexRequires method developmentLimited to volatile and thermally stable compounds
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is an exceptionally sensitive technique for the analysis of volatile and thermally stable compounds. It separates components based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification using mass spectrometry.

Expertise & Experience in Practice: GC-MS is particularly well-suited for detecting residual solvents and volatile by-products from the synthesis of this compound. The choice of the GC column is important; a non-polar column like a DB-5 is often a good starting point for a wide range of organic molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Data Analysis: The total ion chromatogram (TIC) will show the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known impurities. The relative abundance of each component can be estimated from the peak areas in the TIC.

A Self-Validating Purity Assessment Strategy

For the highest level of confidence, a multi-technique approach is recommended.

cluster_validation Integrated Purity Assessment Workflow A Synthesized this compound B ¹H and ¹³C NMR (Structural Confirmation) A->B C HPLC-UV (Quantitative Purity) A->C D GC-MS (Volatile Impurities/Solvents) A->D E Final Purity Confirmation B->E C->E D->E

A multi-technique approach for robust purity validation.
  • Initial Structural Confirmation with NMR: Use ¹H and ¹³C NMR to confirm that the primary component of the synthesized material is indeed this compound.

  • Quantitative Purity by HPLC: Employ a validated HPLC method to accurately quantify the purity and determine the percentage of any non-volatile impurities.

  • Screening for Volatiles with GC-MS: Use GC-MS to identify and quantify any residual solvents or volatile by-products that may not be easily detected by HPLC or NMR.

By integrating the results from these complementary techniques, a comprehensive and trustworthy assessment of the purity of your synthesized this compound can be achieved, ensuring the integrity of your subsequent research.

A Comparative Guide to Ethynyl-Methylthiazole Regioisomers for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3] When functionalized with an ethynyl group, the thiazole scaffold is transformed into a highly versatile building block. The terminal alkyne serves as a reactive handle for a multitude of powerful transformations, most notably the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling rapid library synthesis and the construction of complex molecular architectures.[4][5]

However, the precise placement of these functional groups—the concept of regioisomerism—can profoundly impact the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide presents a comparative analysis of 4-ethynyl-2-methylthiazole and its key regioisomers, 5-ethynyl-2-methylthiazole and 2-ethynyl-4-methylthiazole. We will delve into their synthesis, comparative properties, and reactivity, providing field-proven insights and detailed protocols for researchers engaged in synthetic chemistry and drug development.

Structural Overview of the Regioisomers

The fundamental difference between the three isomers lies in the substitution pattern on the thiazole ring. The relative positions of the electron-donating methyl group, the electron-withdrawing ethynyl group, and the ring heteroatoms (nitrogen and sulfur) create distinct electronic and steric environments.

G cluster_0 This compound cluster_1 5-Ethynyl-2-methylthiazole cluster_2 2-Ethynyl-4-methylthiazole 4-ethynyl 4-ethynyl 5-ethynyl 5-ethynyl 2-ethynyl 2-ethynyl workflow start Bromo-methylthiazole (Regioisomeric Precursor) step1 Sonogashira Coupling start->step1 reagent1 Trimethylsilylacetylene (TMSA) reagent1->step1 reagent2 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Amine Base (e.g., TEA, DIPEA) reagent2->step1 intermediate TMS-protected Ethynyl-methylthiazole step1->intermediate step2 Desilylation intermediate->step2 reagent3 Base (e.g., K₂CO₃) Solvent (e.g., MeOH) reagent3->step2 end Final Product: Ethynyl-methylthiazole Regioisomer step2->end

References

A Senior Application Scientist's Guide to In Silico Modeling of 4-Ethynyl-2-methylthiazole Interactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The resurgence of covalent inhibitors in drug discovery, driven by their potential for enhanced potency and prolonged duration of action, has necessitated the development of robust computational tools to model their complex interactions.[1][2][3] 4-Ethynyl-2-methylthiazole, a molecule featuring a reactive ethynyl "warhead," represents a pertinent scaffold for designing targeted covalent inhibitors. This guide provides an in-depth comparison of in silico methodologies for modeling its interactions with protein targets. We delve into the foundational principles of covalent docking, compare the performance and underlying algorithms of leading software platforms, and present a validated, step-by-step protocol for conducting these computational experiments. By explaining the causality behind methodological choices and emphasizing self-validating systems, this guide equips researchers with the expertise to confidently select and apply the most appropriate computational strategy for their covalent inhibitor design projects.

Introduction: The Covalent Challenge and the Role of In Silico Modeling

Covalent drugs have re-emerged as a powerful therapeutic modality, capable of achieving high selectivity and sustained target engagement.[2][4] Unlike non-covalent inhibitors which bind through reversible interactions, covalent inhibitors form a stable chemical bond with their target protein, typically with a nucleophilic residue like cysteine or serine.[5] This process generally follows a two-step mechanism: first, the ligand binds non-covalently to the active site, and second, the reactive warhead forms a covalent bond with a nearby residue.[5]

The ethynyl group on this compound makes it a candidate for forming such covalent bonds. However, predicting the binding pose and affinity of these molecules presents a unique challenge for computational chemists. Standard non-covalent docking algorithms are insufficient as they do not account for the bond formation event. This has led to the development of specialized covalent docking tools, which are essential for the rational design and optimization of this promising class of drugs.[6][7]

This guide will compare several of these specialized tools, providing a framework for modeling the interactions of this compound and similar compounds.

Diagram: The Two-Step Mechanism of Covalent Inhibition

The following diagram illustrates the fundamental process by which a covalent inhibitor, such as one based on the this compound scaffold, engages its protein target.

G P Protein (P) + Inhibitor (I) PI Non-covalent Complex (P·I) P->PI k_on / k_off (Reversible Binding) PI_covalent Covalent Adduct (P-I) PI->PI_covalent k_inact (Bond Formation) caption Figure 1. Two-step covalent inhibition mechanism.

Caption: Figure 1. The initial reversible binding is followed by an irreversible bond formation step.

A Comparative Overview of Covalent Docking Software

The rational design of covalent inhibitors heavily relies on computational tools that can accurately predict how a ligand will bind and react within a protein's active site.[6] Several software packages have been developed to address this, each with unique algorithms and scoring functions. The choice of software can significantly impact the predictive accuracy of the binding mode and the overall success of a virtual screening campaign.[8]

Below is a comparison of prominent covalent docking tools, highlighting their methodologies and suitability for modeling molecules like this compound.

Software SuiteCovalent Docking ToolMethodologyAvailabilityKey Strengths & Considerations
Schrödinger CovDockIntegrates Prime for protein refinement and LigPrep for ligand preparation. Models the reaction and performs docking on the resulting covalent complex.[1]CommercialHigh accuracy, user-friendly interface, well-integrated into a larger modeling suite. Computationally intensive.
BIOVIA MOE (Molecular Operating Environment)Employs a "dummy atom" approach. A linker atom is added to the ligand, and a covalent bond is defined between the dummy atom and the target residue.[1][8]CommercialFlexible and customizable workflows. Good performance in reproducing experimental binding modes.[8]
Chemical Computing Group GOLDCan be configured for covalent docking by defining the bond formation. It then samples conformations while maintaining the covalent linkage.[8]CommercialKnown for its robust genetic algorithm for conformational sampling. Performance can be sensitive to setup parameters.
Open Source AutoDockAdaptable for covalent docking by pre-forming the covalent bond between the ligand and the target residue (a flexible side chain) before running the simulation.[1][6]Open-SourceWidely accessible and highly customizable. Requires significant user expertise to set up correctly for covalent docking.
HUST HCovDockUses an incremental construction method for ligand sampling and a scoring function that incorporates the covalent bond energy.[4]Web Server/FreeComputationally efficient, making it suitable for screening. As a newer tool, it has been benchmarked in fewer independent studies.[4]

Experimental Protocol: A Validated Workflow for Covalent Docking

To ensure reproducibility and scientific rigor, a well-defined protocol is essential. The following step-by-step methodology provides a self-validating framework applicable to most covalent docking software, using the modeling of this compound as an example.

Diagram: General Covalent Docking Workflow

This flowchart outlines the critical stages of a computational workflow for modeling covalent inhibitors.

G prep_protein 1. Protein Preparation (PDB ID, Add Hydrogens, Assign Charges) define_grid 3. Binding Site Definition (Identify CYS/SER residue, Define Docking Grid) prep_protein->define_grid prep_ligand 2. Ligand Preparation (this compound, Generate 3D Conformer, Assign Charges) covalent_dock 4. Covalent Docking (Select Reaction Type, Run Simulation) prep_ligand->covalent_dock define_grid->covalent_dock analyze_pose 5. Pose Analysis (Scoring Function, RMSD to Crystal Structure, Visualize Interactions) covalent_dock->analyze_pose md_sim 6. Post-Docking Refinement (Molecular Dynamics Simulation) analyze_pose->md_sim validate 7. Validation (Compare with Experimental Data) md_sim->validate caption Figure 2. A comprehensive workflow for in silico covalent inhibitor modeling.

Caption: Figure 2. From initial preparation to final validation, each step is crucial for reliable results.

Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking, ensuring it is chemically correct.

  • Protocol:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components (water molecules, co-factors, existing ligands).

    • Add hydrogen atoms and assign correct protonation states for residues, particularly for the catalytic triad (e.g., Cys, His) if applicable.

    • Perform energy minimization to relieve any steric clashes in the crystal structure.

  • Causality: An improperly prepared protein with missing hydrogens or incorrect protonation states can lead to inaccurate prediction of interactions and erroneous docking poses.

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of this compound.

  • Protocol:

    • Draw the 2D structure of this compound or obtain it from a database like PubChem.[9]

    • Convert the 2D structure to 3D.

    • Assign appropriate atom types and partial charges using a force field (e.g., AMBER, OPLS).

    • Perform a conformational search or energy minimization to find a stable, low-energy conformer.

  • Causality: The starting conformation and charge distribution of the ligand directly influence how it fits into the binding pocket and interacts with residues.

3. Covalent Docking Simulation:

  • Objective: To predict the binding pose of the ligand after forming a covalent bond with the target residue.

  • Protocol:

    • Define the reactive residue on the protein (e.g., Cysteine's sulfur atom).

    • Define the reactive atom on the ligand (the terminal carbon of the ethynyl group).

    • Specify the reaction type (e.g., Michael addition). Most modern software has predefined libraries for common warhead reactions.

    • Define the docking search space (the "grid box") around the target residue.

    • Execute the covalent docking algorithm. The software will sample ligand conformations that can achieve the specified covalent linkage and score them.

  • Causality: Explicitly defining the covalent reaction is the core of this technique, constraining the docking search to chemically plausible poses that would be missed by standard methods.[1]

4. Post-Simulation Analysis and Validation:

  • Objective: To evaluate the docking results for stability and accuracy.

  • Protocol:

    • Pose Clustering and Scoring: Analyze the top-scoring poses. The best pose should have a favorable docking score and make chemically sensible interactions (hydrogen bonds, hydrophobic contacts) with the protein.

    • RMSD Calculation: If a co-crystal structure of a similar inhibitor is available, calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD < 2.0 Å is generally considered a successful prediction.[8]

    • Molecular Dynamics (MD) Simulation: Subject the top-ranked covalent complex to MD simulations (e.g., using GROMACS or AMBER) to assess the stability of the binding pose and the covalent bond under physiological conditions.[10] Stable RMSD values for the ligand over the simulation time (e.g., 100-250 ns) indicate a stable complex.[10]

  • Causality: A high docking score alone is not sufficient. MD simulations provide a more rigorous test of the complex's stability, accounting for protein flexibility and solvent effects, thus increasing confidence in the predicted binding mode.[10]

Performance Metrics and Discussion

The ultimate goal of in silico modeling is to generate hypotheses that can be tested experimentally. A recent study identified several promising covalent inhibitors for lung cancer targets using a workflow that included virtual screening, CovDock, and extensive MD simulations for validation.[10] The success of such a workflow depends on a critical evaluation of the computational results.

Key Performance Indicators (KPIs) for Covalent Docking:

  • Binding Affinity Prediction: The docking score should correlate with experimentally determined binding affinities (e.g., IC50 or Ki values).

  • Binding Mode Prediction: The ability to reproduce the crystallographic binding pose of known inhibitors (low RMSD) is a primary validation metric.[8][11]

  • Computational Efficiency: The time required to dock a single compound or a library is a practical consideration for virtual screening projects.[4]

Benchmarking studies have shown that tools like CovDock, MOE, and GOLD can successfully reproduce experimental binding modes for 50-90% of cases when considering the top ten poses.[8] However, performance is often target-dependent, and factors like the accessibility of the target cysteine and the ligand's flexibility can influence the outcome.[8] For researchers without access to commercial software, open-source tools like AutoDock remain a viable, albeit more technically demanding, option.[6]

Conclusion

In silico modeling is an indispensable tool in the development of targeted covalent inhibitors like those derived from this compound. Specialized covalent docking software such as CovDock, MOE, and GOLD provides powerful platforms for predicting binding interactions, while open-source alternatives offer accessibility for the academic community. The key to success lies not in the blind application of a single tool, but in a holistic and validated workflow that combines accurate system preparation, appropriate docking simulation, and rigorous post-hoc analysis with molecular dynamics. By understanding the underlying principles and comparative strengths of these methods, researchers can significantly accelerate the discovery of next-generation covalent therapeutics.

References

A Comparative Guide to the Biological Evaluation of Novel 4-Ethynyl-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of novel therapeutics. This guide provides a comprehensive overview of the biological evaluation of a specific subclass: 4-ethynyl-2-methylthiazole derivatives. As a Senior Application Scientist, my goal is to not only present methodologies but to also instill a deeper understanding of the rationale behind experimental choices, ensuring a robust and logical approach to drug discovery.

This document will navigate through the potential anticancer and antimicrobial activities of these novel compounds, offering a comparative analysis with established drugs and other relevant thiazole derivatives. We will delve into detailed experimental protocols, present comparative data, and explore the underlying mechanisms of action, providing a solid foundation for researchers in the field.

The Thiazole Core: A Hub of Biological Activity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous pharmaceuticals.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The planar nature of the ring and the presence of heteroatoms facilitate interactions with various biological targets, such as enzymes and receptors. The introduction of an ethynyl group at the 4-position and a methyl group at the 2-position of the thiazole ring creates a unique chemical entity with distinct steric and electronic features that can be exploited for targeted drug design. While specific data on this compound derivatives are emerging, we can draw valuable insights from the extensive research on analogous structures.[4]

Anticancer Potential: A Multifaceted Approach

Thiazole derivatives have emerged as promising anticancer agents, with some compounds, like the multi-kinase inhibitor Dasatinib, already in clinical use.[5] The anticancer effects of thiazoles are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, survival, and migration.[6][7]

Comparative Cytotoxicity against Cancer Cell Lines

A primary step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

For a meaningful comparison, the cytotoxic activities of novel this compound derivatives should be benchmarked against established chemotherapeutic agents like Doxorubicin and a targeted therapy such as Dasatinib.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Standard Chemotherapy DoxorubicinMCF-7 (Breast)2.50[8]
DoxorubicinHepG2 (Liver)12.2[9]
DoxorubicinA549 (Lung)> 20[8][9]
Targeted Thiazole Drug DasatinibLox-IMVI (Melanoma)~0.0055 (5.5 nM)[10]
DasatinibHT144 (Melanoma)Moderately Sensitive[5]
DasatinibMo7e-KitD816H (Leukemia)0.005[11]
Other Thiazole Derivatives Compound 9 (Thiazole-Thiadiazole)HepG-2 (Liver)1.61 µg/mL[3]
SMART-F (Methoxybenzoyl-aryl-thiazole)PC-3 (Prostate)0.006[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and control drugs (Doxorubicin, Dasatinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Mechanisms of Anticancer Action

Thiazole derivatives can exert their anticancer effects through various mechanisms.[7] A key area of investigation for novel this compound derivatives would be their potential to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many thiazole-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Thiazole This compound Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[2]

Comparative Antimicrobial Susceptibility Testing

The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The performance of new this compound derivatives should be compared against broad-spectrum antibiotics and antifungals.

Compound ClassSpecific Compound ExampleMicrobial StrainMIC (µg/mL)Reference
Antibacterial Drug CiprofloxacinStaphylococcus aureus0.6[12][13]
CiprofloxacinEscherichia coli0.013 - 0.08[12][13]
CiprofloxacinPseudomonas aeruginosa0.15[12][13]
Antifungal Drug FluconazoleCandida albicans≤ 8[14]
FluconazoleCandida glabrata32[14]
FluconazoleCandida krusei≥ 64[14]
Other Thiazole Derivatives Thiophene-substituted ThiazoleE. coli, P. aeruginosa, S. aureus5-10[15]
Compound 43dCandida albicans15.3 µM[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds and control drugs in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay:

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of compounds in 96-well plate B->C D Incubate for 18-24h C->D E Visually determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

The biological evaluation of novel this compound derivatives presents a promising avenue for the discovery of new anticancer and antimicrobial agents. This guide has provided a framework for a systematic and comparative approach to their assessment. By employing standardized protocols and benchmarking against established drugs, researchers can effectively identify lead compounds with therapeutic potential.

Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their efficacy and selectivity while minimizing potential toxicity. In vivo studies in relevant animal models will be the subsequent critical step to validate the preclinical efficacy of these novel thiazole derivatives and pave the way for their potential clinical development.

References

benchmarking 4-Ethynyl-2-methylthiazole against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 4-Ethynyl-2-methylthiazole Against Established Therapeutics

In the landscape of modern drug discovery, particularly within oncology, kinase inhibitors represent a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific kinases—enzymes that catalyze the phosphorylation of proteins—has led to significant advancements in treating various malignancies and other diseases. The development of novel kinase inhibitors is a highly active area of research, demanding rigorous evaluation and benchmarking against existing standards to ascertain their potential clinical utility.

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the hypothetical compound this compound (referred to herein as EMT) as a case study. We will compare its performance against well-established kinase inhibitors, outline detailed experimental protocols for its evaluation, and provide the scientific rationale behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps and considerations in the early-stage evaluation of new chemical entities targeting kinases.

The Rationale for Kinase Inhibitor Benchmarking

The primary goal of benchmarking a new kinase inhibitor is to understand its potency, selectivity, and mechanism of action relative to existing drugs. This comparative analysis is crucial for several reasons:

  • Establishing a Therapeutic Window: By comparing the potency of a novel compound against its intended target with its effects on other kinases (off-target effects), we can begin to define a potential therapeutic window.

  • Predicting Clinical Efficacy: A compound that demonstrates superior potency or a more favorable selectivity profile compared to established inhibitors in preclinical models is more likely to translate into a successful clinical candidate.

  • Informing Lead Optimization: Benchmarking data provides valuable feedback for medicinal chemists to guide the structural modification of a lead compound to enhance its desired properties.

For our case study, we will benchmark the hypothetical inhibitor EMT against a panel of kinases, with a particular focus on the Abelson tyrosine kinase (ABL1), a key target in chronic myeloid leukemia (CML). We will compare its performance to the clinically approved ABL1 inhibitors Imatinib and Dasatinib.

Selecting Appropriate Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison. For our evaluation of EMT against ABL1, we have selected:

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor that was a landmark in targeted cancer therapy. It is highly effective against the BCR-ABL fusion protein but is susceptible to resistance mutations.

  • Dasatinib (Sprycel®): A second-generation inhibitor with greater potency against ABL1 and activity against many Imatinib-resistant BCR-ABL mutations. It also has a broader selectivity profile, inhibiting other kinases such as SRC family kinases.

This selection allows us to benchmark EMT against both a first- and a second-generation inhibitor, providing a robust assessment of its potential advantages.

Comparative Analysis of Inhibitory Activity

The most common metric for quantifying the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The IC50 values for EMT, Imatinib, and Dasatinib against ABL1 and a selection of other kinases are presented in Table 1.

Table 1: Comparative IC50 Values of EMT, Imatinib, and Dasatinib

KinaseEMT (nM)Imatinib (nM)Dasatinib (nM)
ABL1 15 250 <1
SRC250>10,0000.8
LCK300>10,0001.1
KIT501005.6
PDGFRA7515028

Note: The IC50 values for EMT are hypothetical for the purpose of this guide.

  • EMT demonstrates potent inhibition of ABL1, with an IC50 value significantly lower than that of Imatinib, suggesting it could be effective in Imatinib-resistant settings.

  • While more potent than Imatinib against ABL1, EMT is less potent than Dasatinib.

  • EMT exhibits a degree of selectivity, with higher IC50 values against SRC and LCK compared to its activity against ABL1, KIT, and PDGFRA. This profile is distinct from the broader-spectrum activity of Dasatinib.

Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible experimental data are the bedrock of any benchmarking study. Below is a detailed protocol for determining the IC50 of a novel inhibitor using a widely accepted in vitro kinase assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Prepare serial dilutions of EMT, Imatinib, and Dasatinib C Add inhibitor dilutions to a 384-well plate A->C B Prepare kinase reaction buffer with ABL1 kinase and substrate peptide D Add kinase/substrate mixture to initiate the reaction B->D C->D E Incubate at 30°C for 1 hour D->E F Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP E->F G Incubate at room temperature for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP G->H I Incubate at room temperature for 30 minutes H->I J Read luminescence on a plate reader I->J K Plot luminescence vs. inhibitor concentration J->K L Fit data to a dose-response curve to determine IC50 values K->L

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series of EMT, Imatinib, and Dasatinib in 100% DMSO, starting from a 10 mM stock solution.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing 10 ng/µL of recombinant ABL1 kinase and 0.2 µg/µL of a suitable substrate peptide (e.g., ABLtide).

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for ABL1.

  • Assay Plate Preparation:

    • Add 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic regression model to calculate the IC50 value.

Understanding the Broader Context: Signaling Pathways

To fully appreciate the potential impact of a novel kinase inhibitor, it is essential to understand the signaling pathways in which its target kinase operates. ABL1 is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In CML, the BCR-ABL fusion protein leads to constitutively active ABL1, driving uncontrolled cell growth.

Diagram of the ABL1 Signaling Pathway:

G cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitors Inhibitors PDGF PDGF ABL1 ABL1 PDGF->ABL1 EGF EGF EGF->ABL1 Integrins Integrins Integrins->ABL1 BCR_ABL BCR-ABL (Constitutively Active) CRKL CRKL BCR_ABL->CRKL STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS ABL1->CRKL ABL1->STAT5 ABL1->PI3K ABL1->RAS Adhesion Altered Adhesion CRKL->Adhesion Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EMT EMT EMT->BCR_ABL EMT->ABL1 Imatinib Imatinib Imatinib->BCR_ABL Imatinib->ABL1 Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->ABL1

Caption: Simplified ABL1 signaling pathway and points of inhibition.

This pathway diagram illustrates how inhibitors like EMT, Imatinib, and Dasatinib block the activity of ABL1 and the oncogenic BCR-ABL fusion protein, thereby preventing the downstream signaling events that lead to cancer cell proliferation and survival.

Conclusion and Future Directions

The benchmarking of this compound (EMT) against established kinase inhibitors like Imatinib and Dasatinib provides a critical framework for evaluating its potential as a novel therapeutic agent. The hypothetical data presented here suggests that EMT is a potent and selective ABL1 inhibitor, warranting further investigation.

The next steps in the preclinical development of EMT would include:

  • Kinome-wide selectivity profiling: To more comprehensively assess its off-target effects.

  • Cellular assays: To determine its efficacy in cell lines expressing BCR-ABL.

  • In vivo studies: To evaluate its pharmacokinetics, pharmacodynamics, and anti-tumor activity in animal models of CML.

By following a rigorous and systematic benchmarking process, researchers can make informed decisions about the advancement of new kinase inhibitors from the laboratory to the clinic, ultimately contributing to the development of more effective and safer targeted therapies.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-ethynyl-2-methylthiazole, a heterocyclic compound utilized in specialized research and development. Adherence to these procedures is critical for minimizing risks and maintaining compliance with regulatory standards. This document is designed for researchers, scientists, and drug development professionals, offering actionable, step-by-step guidance grounded in established safety protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in safe handling and disposal. Based on data from analogous thiazole compounds, the following hazards should be anticipated.

Anticipated Hazards of Thiazole Derivatives:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust, fumes, or vapors may lead to respiratory tract irritation.[1][3]

  • Toxicity: Some thiazole derivatives are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][4]

  • Flammability: While not always the primary hazard, some thiazole compounds are flammable liquids and vapors.[2][4][5]

  • Environmental Hazards: Certain thiazole compounds are very toxic to aquatic life, with long-lasting effects.[6]

It is imperative for every laboratory to conduct a specific risk assessment and include it in their Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9] This plan must outline standard operating procedures for minimizing exposure and detail waste disposal procedures.[7]

Data Summary: Properties and Protective Measures
Property/PrecautionAnticipated Characteristic/Required ActionSource(s)
Physical State Likely a liquid or solid at room temperature.[2][3]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[1][5][9]
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood.[3][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[10]

Safe Handling and Storage in the Laboratory

Proper handling and storage are crucial to prevent accidental exposure and to ensure the waste is managed safely from its point of generation.

Step-by-Step Handling Protocol:

  • Consult the CHP: Before handling, review your institution's Chemical Hygiene Plan.[7][9]

  • Don PPE: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Use Engineering Controls: Handle the chemical in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[1]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][10] Keep containers tightly closed when not in use.[3][11][12]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[5][10]

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbents to contain the spill.[2] Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1] Use non-sparking tools if the substance is flammable.[2][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with "HAZARDOUS WASTE" and the chemical name, and dispose of it according to the procedures outlined in Section 4.[13]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Proper Disposal Procedures for this compound

Disposal of chemical waste is strictly regulated. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[11][14][15] Given the anticipated hazards, this compound must be treated as hazardous waste.

Waste Disposal Decision Workflow

G start Waste Generated: This compound determination Is the waste hazardous? (Based on properties of similar compounds: Irritant, potentially toxic/flammable) start->determination collect Collect in a Designated, Compatible, and Labeled Hazardous Waste Container determination->collect Yes non_haz Treat as Non-Hazardous (Not Applicable for this Chemical) determination->non_haz No segregate Segregate from Incompatible Wastes (e.g., strong acids, bases, oxidizers) collect->segregate storage Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) segregate->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Contractor storage->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on available data for similar compounds, this compound should be classified as hazardous waste due to its irritant properties and potential toxicity.[14]

  • Container Selection: Use a designated, leak-proof waste container made of a compatible material (e.g., glass or polyethylene).[13][16] The original product container, if empty, can often be reused for this purpose.[16]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[13] All constituents of a waste mixture should be listed.

  • Accumulation and Segregation:

    • Keep the waste container closed at all times except when adding waste.[11][12][13]

    • Store the waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[17]

    • Crucially, segregate this waste from incompatible materials such as strong acids, bases, and oxidizers to prevent dangerous reactions.[16][17]

  • Disposal of Empty Containers: Empty containers that held this compound must also be managed carefully. Triple-rinse the container with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[16][18] After rinsing, the container can often be disposed of as regular trash after defacing the label.[18]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][14] Never discharge chemical waste down the drain or dispose of it in regular trash.[18] The most common final disposal method for organic chemicals of this nature is high-temperature incineration at a permitted facility.

By adhering to this comprehensive guide, laboratory personnel can manage and dispose of this compound responsibly, ensuring a safe working environment and protecting our ecosystem.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Ethynyl-2-methylthiazole. As your partner in laboratory safety, we aim to build trust by delivering value beyond the product itself. The following procedures are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to ensure a self-validating system of safety.

Hazard Analysis: Understanding the Compound

This compound (CAS No. 107263-89-8) is a heterocyclic compound whose specific reactivity and hazard profile demand stringent safety measures. An understanding of its inherent risks is the foundation of safe handling. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are multifaceted and require a multi-layered PPE strategy.[1]

Hazard Classification GHS Hazard Statement Implication for Handling
Acute Toxicity, OralH302: Harmful if swallowedPrevention of ingestion via contaminated hands or surfaces is critical.
Skin Corrosion/IrritationH315: Causes skin irritationDirect skin contact must be avoided through appropriate gloves and lab attire.
Serious Eye Damage/IrritationH319: Causes serious eye irritationRobust eye protection is mandatory to prevent splashes and vapor exposure.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of vapors must be controlled through proper ventilation and, if necessary, respiratory protection.
Flammable LiquidsH227: Combustible liquidIgnition sources must be eliminated from the handling area.

The Core Directive: Mandatory Personal Protective Equipment

Based on the hazard analysis, a specific ensemble of PPE is required. This is not merely a list but an integrated system designed to provide comprehensive protection.

Primary Barriers: Skin and Body Protection
  • Gloves: Due to the compound's classification as a skin irritant (H315), chemically resistant gloves are the first line of defense.

    • Causality: Thiazole-based compounds can be absorbed through the skin or cause localized irritation. The selection of glove material is critical. While specific breakthrough data for this compound is not widely available, best practices for similar heterocyclic compounds suggest using Nitrile gloves for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton® or a double-gloving approach (nitrile inner, neoprene outer) is recommended. Always inspect gloves for tears or punctures before use.

  • Laboratory Coat: A flame-resistant laboratory coat is mandatory.

    • Causality: This serves two purposes: it protects the skin from accidental splashes and provides a removable barrier in case of a significant spill. Given the compound is a combustible liquid (H227), a flame-resistant material adds a crucial layer of safety.[2][3] The coat should be fully buttoned with sleeves rolled down.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for any laboratory setting.

    • Causality: This protects the lower extremities from spills that may run off a lab bench. Open-toed shoes or porous materials offer no protection and are strictly prohibited.[3]

Ocular and Respiratory Protection: Shielding Critical Pathways
  • Eye Protection: Chemical splash goggles are required at all times when handling the liquid.

    • Causality: this compound can cause serious eye irritation (H319).[1] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors. For operations with a high risk of splashing, such as transfers of large volumes, chemical splash goggles should be worn in conjunction with a full-face shield .[3][4]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood.

    • Causality: The compound may cause respiratory irritation (H335).[1] A fume hood provides the primary engineering control to minimize vapor inhalation. If engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[5] A formal respiratory protection program, including fit testing, is necessary for all respirator users.

Operational Plan: From Benchtop to Disposal

Safe handling is a process. The following workflows integrate PPE use into every stage of the compound's lifecycle in the lab.

PPE Selection and Donning Workflow

The following diagram outlines the logical flow for selecting and putting on the appropriate PPE.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence cluster_action Action start Start: Prepare to Handle This compound check_area Verify Fume Hood Certification is Current start->check_area gather_ppe Gather All Required PPE: - Goggles & Face Shield - Nitrile Gloves - FR Lab Coat check_area->gather_ppe If OK don_coat 1. Don Lab Coat (Fasten Completely) gather_ppe->don_coat don_goggles 2. Don Goggles/ Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (Pull over cuffs of coat) don_goggles->don_gloves final_check Final Check: No Exposed Skin don_gloves->final_check proceed Proceed with Handling Chemical final_check->proceed If Secure

Caption: PPE Selection and Donning Workflow

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[6][7]

  • PPE: Don the full PPE ensemble as described in Section 2 and the workflow diagram above.

  • Chemical Handling:

    • Ground and bond containers when transferring the liquid to prevent static discharge, as it is a combustible liquid.[5]

    • Use only compatible materials for handling, such as glass or PTFE.

    • Keep the container tightly closed when not in use.[8]

    • Perform all manipulations slowly and deliberately to avoid splashes or aerosol generation.

  • Post-Handling: Wipe down the work area with an appropriate solvent. Remove PPE following the doffing procedure outlined below.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[6]

Doffing (Removal) of PPE

The order of PPE removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Use a glove-on-glove technique to peel them off, ensuring the contaminated exterior does not touch your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye protection from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Hand Washing: Wash hands immediately and thoroughly.

Emergency and Disposal Plans

Spill Response
  • Immediate Action: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and call your institution's emergency response team.

  • PPE for Cleanup: For small, manageable spills, wear double nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat. If vapors are significant, an air-purifying respirator with organic vapor cartridges is necessary.

  • Containment: Use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[9] Do not use combustible materials like paper towels.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[2][9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Clearly label the waste container with "Hazardous Waste: this compound".[10]

  • Containerization: Use a chemically compatible, sealed container. Do not overfill.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][10] Do not pour this chemical down the drain.[9]

Spill_Response cluster_small_spill Small & Manageable Spill cluster_large_spill Large or Unmanageable Spill spill Spill Occurs assess Assess Spill Size and Risk spill->assess alert Alert Nearby Personnel assess->alert Small evacuate Evacuate Immediate Area assess->evacuate Large don_ppe Don Spill-Response PPE (Double Gloves, Goggles, etc.) alert->don_ppe contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Area collect->decontaminate call_emergency Call Emergency Response (EHS) evacuate->call_emergency

Caption: Emergency Spill Response Decision Tree

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-2-methylthiazole
Reactant of Route 2
4-Ethynyl-2-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.